molecular formula C13H14F2N7O. Br B601796 4-Amino Fluconazole Bromide CAS No. 150168-54-0

4-Amino Fluconazole Bromide

Katalognummer: B601796
CAS-Nummer: 150168-54-0
Molekulargewicht: 322.30 79.90
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino Fluconazole Bromide, identified as a key amino impurity of the widely used antifungal drug fluconazole , serves as a critical reference standard in pharmaceutical research and development. Its primary application lies in the quality control and analytical profiling of fluconazole, helping to identify, quantify, and monitor this specific impurity to ensure the safety and purity of pharmaceutical batches . Furthermore, this compound provides a valuable synthetic intermediate for researchers designing and constructing novel fluconazole derivatives. The strategic modification of the fluconazole structure, particularly at the triazole rings, is a recognized approach in medicinal chemistry to develop new chemical entities aimed at enhancing antifungal potency, overcoming microbial resistance, and improving pharmacokinetic parameters . As a building block bearing a reactive amino group, this compound enables such synthetic explorations, facilitating the creation of novel conjugates and analogs for biological evaluation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N7O.BrH/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22;/h1-3,6-9,23H,4-5,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIWHMKVRUYLHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino Fluconazole Bromide: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino Fluconazole Bromide, a recognized impurity of the widely used antifungal agent, fluconazole. Identified as Fluconazole EP Impurity I, this document delineates its chemical structure, physicochemical properties, and inferred synthetic pathways. Furthermore, this guide discusses the analytical methodologies pertinent to its detection and characterization, and explores the toxicological and pharmacological implications of its presence in pharmaceutical formulations. This document is intended to be a valuable resource for researchers, quality control analysts, and professionals in drug development and manufacturing, offering insights into the management and understanding of this specific fluconazole-related compound.

Introduction: The Significance of Characterizing Fluconazole Impurities

Fluconazole, a first-generation triazole antifungal agent, is a cornerstone in the treatment of a wide range of fungal infections.[1][2] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. The presence of impurities, even in minute quantities, can potentially impact the therapeutic effect and safety profile of the final drug product.[4] Therefore, the identification, characterization, and control of impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[5]

This compound has been identified as a process-related impurity of fluconazole, designated as "Fluconazole EP Impurity I".[5][6][7][8] As such, a thorough understanding of its chemical nature, potential for formation, and analytical detection is paramount for ensuring the quality and safety of fluconazole-containing pharmaceuticals.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized in the table below.

CharacteristicValueSource(s)
Systematic Name 4-Amino-1-[(2RS)-2-(2,4-difluorophenyl)-2-hydroxy-3(1H-1,2,4-triazol-1-yl)propyl]-4H-1,2,4-triazolium bromide[5][6]
Synonyms This compound, Fluconazole EP Impurity I, Fluconazole Amino Impurity, Aminofluconazole quaternary Salt[5][6][7][8][9]
CAS Number 150168-54-0[5][6]
Molecular Formula C₁₃H₁₄BrF₂N₇O[5][10]
Molecular Weight 402.20 g/mol [5][10]

The chemical structure of this compound reveals a close relationship to the parent fluconazole molecule. It retains the core 2-(2,4-difluorophenyl)-propan-2-ol backbone and one of the 1H-1,2,4-triazol-1-yl moieties. The key distinction lies in the second triazole ring, which is a 4-amino-1,2,4-triazolium cation, with a bromide anion serving as the counter-ion.

Synthesis_Pathway cluster_synthesis Postulated Synthesis of this compound start 1,3-Dichloro-2-(2,4-difluorophenyl)propan-2-ol intermediate1 Reaction with 1,2,4-triazole start->intermediate1 intermediate2 1-Chloro-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol intermediate1->intermediate2 intermediate3 Reaction with 4-amino-1,2,4-triazole intermediate2->intermediate3 product 4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-4-ium cation intermediate3->product final_product This compound product->final_product bromide Bromide source (e.g., from starting materials or workup) bromide->final_product

Figure 2. A postulated synthetic pathway for this compound.

Plausible Experimental Protocol (Inferred):

  • Step 1: Synthesis of the Halogenated Precursor: A key intermediate would likely be a halo-derivative of the fluconazole backbone, such as 1-chloro-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol. This could be synthesized from 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol by reacting it with one equivalent of 1,2,4-triazole.

  • Step 2: Quaternization with 4-Amino-1,2,4-triazole: The halogenated intermediate would then undergo a nucleophilic substitution reaction with 4-amino-1,2,4-triazole. This would result in the formation of the 4-amino-1,2,4-triazolium cation. The bromide counter-ion could be introduced through the starting materials or during the workup and purification stages.

  • Purification: Purification would likely involve crystallization from a suitable solvent system to isolate the final product.

It is important to note that this is a theoretical pathway, and the actual industrial synthesis of fluconazole and the formation of its impurities may involve different reagents and conditions.

Analytical Characterization

The definitive identification and quantification of this compound as an impurity in fluconazole requires robust analytical methodology.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of fluconazole and its related substances. [11]A stability-indicating HPLC method would be essential to resolve this compound from the API and other potential impurities.

Typical HPLC Method Parameters (Illustrative):

  • Column: A C18 stationary phase is commonly used for the analysis of fluconazole and its impurities. [11]* Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation. [11]* Detection: UV detection at a wavelength of approximately 260 nm is suitable for the analysis of these triazole-containing compounds. [2]* Method Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

Spectroscopic Techniques

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

  • Mass Spectrometry (MS): Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The expected molecular ion for the cation would be at m/z 322.3. The full mass spectrum would show a peak for the intact cation and potentially characteristic fragment ions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the difluorophenyl ring, the methylene protons adjacent to the triazole and triazolium rings, and the protons of the triazole and triazolium rings themselves. The signals for the protons on the triazolium ring would likely be shifted downfield compared to those on the neutral triazole ring.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic groups, C=N and C-N stretches of the triazole rings, and C-F stretches of the difluorophenyl group.

While specific, detailed spectra for this compound are not publicly available, a comprehensive spectral characterization of fluconazole has been published and can serve as a valuable reference for interpreting the spectra of its derivatives. [1][12]

Pharmacological and Toxicological Considerations

There is currently no publicly available data on the specific pharmacological or toxicological profile of this compound. As a pharmaceutical impurity, its potential biological activity is a critical consideration.

Key Considerations:

  • Antifungal Activity: It is unknown whether this compound possesses any intrinsic antifungal activity. Its structural similarity to fluconazole suggests the possibility of some interaction with the fungal 14α-demethylase, but this would require experimental verification.

  • Toxicity: The toxicological profile of this impurity has not been reported. According to ICH guidelines, impurities present above a certain threshold require qualification, which may involve toxicological studies to assess their safety. [13][14]The permanent positive charge on the triazolium ring could potentially lead to different interactions with biological macromolecules compared to the neutral fluconazole, which might influence its toxicity.

  • Impact on Drug Product: The presence of this impurity could potentially affect the stability and overall safety profile of the final fluconazole drug product.

Given the lack of specific data, the control of this compound levels in fluconazole API and drug products to within the limits specified by pharmacopoeias and regulatory guidelines is of utmost importance.

Conclusion and Future Perspectives

This compound is a significant, identified impurity of fluconazole that warrants careful consideration in the manufacturing and quality control of this important antifungal medication. While its chemical structure is well-defined, a comprehensive understanding of its physicochemical properties, a detailed and validated synthetic protocol, and its pharmacological and toxicological profile remains to be fully elucidated in the public domain.

Future research efforts could be directed towards:

  • The development and publication of a detailed, robust, and validated analytical method for the routine quantification of this compound.

  • The synthesis of this impurity in sufficient quantities to enable thorough toxicological evaluation and to assess its potential for any intrinsic pharmacological activity.

  • A deeper investigation into the mechanisms of its formation during fluconazole synthesis to develop strategies for its minimization.

This technical guide serves as a foundational resource, consolidating the currently available information on this compound and highlighting the areas where further scientific inquiry is needed. For professionals in the pharmaceutical industry, a continued focus on the control and characterization of such impurities is essential for delivering safe and effective medicines.

References

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). Molecules, 29(12), 2833. [Link]

  • Mittapelli, V., Arikatla, S. D., & Mulukutla, S. (2011). Isolation/Synthesis & Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Asian Journal of Biochemical and Pharmaceutical Research, 1(4), 201-206.
  • Bourichi, H., Brik, Y., Hubert, P., Cherrah, Y., & Bouklouze, A. (2012). Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco. Journal of Pharmaceutical Analysis, 2(4), 255-262.
  • SynZeal. (n.d.). Fluconazole EP Impurity I (Bromide). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3365, Fluconazole. Retrieved from [Link]

  • Patel, R. P., & Patel, M. P. (2016). Synthesis, characterization and biological evaluation of new 1, 2, 4-triazole derivatives. Journal of Saudi Chemical Society, 20(1), S105-S113.
  • European Medicines Agency. (2006). ICH Topic Q3B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Li, Y., et al. (2018). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. OncoTargets and Therapy, 11, 627–634.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15390419, this compound. Retrieved from [Link]

  • Cyr, T. D., Dawson, B. A., Neville, G. A., & Shurvell, H. F. (1996). Spectral characterization of fluconazole. Journal of Pharmaceutical and Biomedical Analysis, 14(3), 247-255.
  • Biswas, P., Adhikari, S., & Majumdar, S. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. International Journal of Organic Chemistry, 3(1), 1-6.
  • Pharmaffiliates. (n.d.). Fluconazole and its Impurities. Retrieved from [Link]

  • Khan, W., et al. (2020). Cytotoxicity of fluconazole on canine dental pulp-derived stem cells. Pesquisa Veterinária Brasileira, 40(7), 543-550.
  • Drake, G. W., et al. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. DTIC.
  • Pharmaffiliates. (n.d.). Fluconazole - Impurity I. Retrieved from [Link]

  • de Santana, D. P., et al. (2006). Fluconazole bioequivalence study: quantification by tandem mass spectrometry. Brazilian Journal of Medical and Biological Research, 39(12), 1633-1642.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Kumar, V., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Heterocyclic Chemistry, 50(S1), E1-E5.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino Fluconazole Bromide, a significant impurity of the widely used antifungal agent, Fluconazole. Targeted at researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—essential for the structural elucidation and confirmation of this compound. While publicly available experimental spectra for this compound are limited, this guide offers a detailed prediction and interpretation of its spectroscopic data based on its known chemical structure and established principles of spectroscopic analysis of related compounds.

Introduction to this compound

This compound is recognized as "Fluconazole EP Impurity I" by the European Pharmacopoeia, highlighting its importance in the quality control of Fluconazole drug products. Its structure is closely related to Fluconazole, with the key difference being the presence of a 4-amino group on one of the 1,2,4-triazole rings, which results in a quaternary triazolium bromide salt. This modification significantly alters the electronic and structural properties of the molecule, making its unambiguous identification crucial.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is the preferred method due to the ionic nature of the molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL in the same solvent.[1]

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate, typically between 5-20 µL/min, using a syringe pump.

  • Ionization: Apply a high voltage (typically 3-5 kV) to the capillary needle to generate a fine spray of charged droplets.

  • Desolvation: Use a heated capillary and a counter-flow of a drying gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[2]

  • Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to determine their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the cationic form of the molecule.

Predicted Mass Spectrometric Data
ParameterPredicted ValueInterpretation
Molecular Formula C₁₃H₁₄F₂N₇O⁺Cationic part of the molecule
Cationic Mass 322.1228 uExact mass of the cation
Observed Ion (m/z) ~322.12[M]⁺ (singly charged cation)
Major Fragments (m/z) 254, 181, 127, 83Predicted from fragmentation of the parent ion
Interpretation of the Mass Spectrum

The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the molecular cation [M]⁺ at an m/z of approximately 322.12. The high-resolution mass of this ion should be consistent with the calculated exact mass of the molecular formula C₁₃H₁₄F₂N₇O⁺.

The fragmentation pattern in MS/MS analysis can provide valuable structural information. Key predicted fragmentation pathways for the 4-Amino Fluconazole cation include:

  • Loss of a triazole moiety: Cleavage of the C-N bond connecting the propanol backbone to the unsubstituted triazole ring would result in a fragment ion at m/z ~254.

  • Cleavage of the propanol backbone: Various cleavages of the C-C bonds in the propanol chain can occur.

  • Fragmentation of the triazole rings: The 1,2,4-triazole rings can undergo characteristic ring-opening and fragmentation, often involving the loss of N₂ or HCN.[3]

MS_Fragmentation_Workflow cluster_workflow Mass Spectrometry Workflow Sample_Introduction Sample Introduction (ESI) Ionization Ionization Sample_Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Analysis Data Analysis (Spectrum Interpretation) Detection->Data_Analysis

Caption: General workflow for ESI-MS analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.[5]

  • Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet.

  • Sample Spectrum: Place the sample pellet in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumO-H stretch (hydroxyl group)
3300 - 3100MediumN-H stretch (amino group)
3150 - 3050Weak-MediumAromatic C-H stretch
2980 - 2850WeakAliphatic C-H stretch
~1640MediumC=N stretch (triazole ring)
~1590MediumN-H bend (amino group)
~1500MediumC=C stretch (aromatic ring)
1280 - 1250StrongC-N stretch (triazole ring)
1150 - 1100StrongC-F stretch
~1080StrongC-O stretch (tertiary alcohol)
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to display several characteristic absorption bands:

  • A broad band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the tertiary alcohol group, with the broadening due to hydrogen bonding.[6]

  • Medium intensity peaks between 3300-3100 cm⁻¹ are expected for the N-H stretching vibrations of the primary amino group.[7]

  • The presence of the aromatic ring will be confirmed by weak to medium C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands around 1500 cm⁻¹.

  • The triazole rings will show characteristic C=N stretching vibrations around 1640 cm⁻¹ and C-N stretching absorptions in the 1280-1250 cm⁻¹ region.

  • A strong absorption band for the C-F stretching of the difluorophenyl group is expected in the 1150-1100 cm⁻¹ range.[8]

  • The C-O stretching of the tertiary alcohol will likely appear as a strong band around 1080 cm⁻¹.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent is critical as the exchangeable protons (OH, NH₂) may have different appearances or even disappear in protic solvents.[9]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 9.0Singlet2HProtons on the 4-amino-triazolium ring
~8.5 - 8.0Singlet2HProtons on the unsubstituted triazole ring
~7.5 - 6.8Multiplet3HAromatic protons (difluorophenyl ring)
~7.0Broad Singlet2HNH₂ (amino group)
~6.5Broad Singlet1HOH (hydroxyl group)
~5.0 - 4.5AB quartet4HCH₂ groups adjacent to the triazole rings
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will provide a unique fingerprint of the molecule.

  • The protons on the positively charged 4-amino-1,2,4-triazolium ring are expected to be significantly deshielded and appear as singlets in the downfield region, likely between 9.0 and 9.5 ppm.[10]

  • The protons on the second, uncharged 1,2,4-triazole ring will also be in the aromatic region, likely as singlets between 8.0 and 8.5 ppm.

  • The three protons of the difluorophenyl group will appear as a complex multiplet in the aromatic region (6.8-7.5 ppm) due to proton-proton and proton-fluorine couplings.

  • The two methylene (CH₂) groups are diastereotopic due to the chiral center at C2. They are expected to appear as a complex AB quartet system between 4.5 and 5.0 ppm.

  • The amino (NH₂) and hydroxyl (OH) protons are exchangeable and will likely appear as broad singlets. Their chemical shifts can be highly variable depending on concentration, temperature, and residual water in the solvent.[9] In a protic solvent like D₂O, these peaks would disappear due to exchange with deuterium.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~160 - 155Aromatic C-F (with large ¹JCF coupling)
~150 - 140C=N in triazole rings
~130 - 110Aromatic CH
~105Aromatic C-F (with large ¹JCF coupling)
~75Quaternary C-OH
~60 - 50CH₂ groups
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment.

  • The carbons of the difluorophenyl ring will show characteristic large one-bond couplings to fluorine (¹JCF), which can be a key identifying feature.

  • The carbons within the two different triazole rings will appear in the range of 140-150 ppm.

  • The quaternary carbon attached to the hydroxyl group and the difluorophenyl ring will be found around 75 ppm.

  • The two methylene carbons will resonate in the upfield region, typically between 50 and 60 ppm.

Conclusion

The comprehensive spectroscopic analysis using Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful toolkit for the unambiguous identification and structural confirmation of this compound. While this guide presents a theoretically derived interpretation of the expected spectra, it provides a robust framework for researchers and drug development professionals to acquire and interpret experimental data. The methodologies and predicted spectral features detailed herein are essential for the quality control of Fluconazole and for advancing research into its related compounds.

References

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Ieroshenko, A., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Defense Technical Information Center. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. [Link]

  • Semantic Scholar. (1991). Mass spectra of some 1,2,4-triazoles. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compund 1(c). [Link]

  • ACS Publications. (2019). Triazolium-Based Ionic Liquids: A Novel Class of Cellulose Solvents. [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

  • DOI. (n.d.). Triazolium-Based Ionic Liquids – A Novel Class of Cellulose Solvents. [Link]

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • ResearchGate. (n.d.). H NMR and 13 C NMR spectra triazolium salts. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

  • Rutgers-Newark Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. [Link]

  • Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024). NMR spectroscopy of small molecules in solution. [Link]

  • ElectronicsAndBooks. (n.d.). 13C-Nmr Spectra of Anhydro-3-mercapto- 5-pyrazinyl-1,2,4-triazolium Hydroxides. [Link]

  • ACS Publications. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

  • Hong Kong Medical Journal. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • PMC. (n.d.). Ligand-observed NMR techniques to probe RNA-small molecule interactions. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure fluconazole. [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... [Link]

  • SciSpace. (n.d.). Quaternary 4-Amino-1,2,4-triazolium Salts: Crystal Structures of Ionic Liquids and N-Heterocyclic Carbene (NHC) Complexes. [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

An Investigator's Technical Guide to the Potential Biological Activities of 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the scientific investigation of 4-Amino Fluconazole Bromide, a structural analog and known impurity of the widely used antifungal agent, fluconazole.[1][2][3][4] While fluconazole's mechanism of action and biological activities are well-documented, this compound remains largely uncharacterized. This document serves as a roadmap for researchers in drug discovery and development, outlining the scientific rationale and detailed experimental protocols to explore its potential antifungal, antibacterial, and anticancer properties. By leveraging established methodologies and providing insights into the causality behind experimental choices, this guide aims to facilitate a thorough and scientifically rigorous evaluation of this novel compound.

Introduction and Scientific Rationale

Fluconazole is a cornerstone of antifungal therapy, exerting its fungistatic effect through the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][6][7] The structural integrity of the fungal cell membrane is compromised without adequate ergosterol, leading to growth inhibition.[7] this compound, identified as Fluconazole EP Impurity I, shares the core bis-triazole and difluorophenyl structure of its parent compound.[1][3][4] This structural similarity forms the primary basis for postulating its potential biological activities.

The introduction of a 4-amino group to one of the triazole rings is a significant chemical modification.[3] In medicinal chemistry, such modifications can modulate a compound's physicochemical properties, target affinity, and biological activity spectrum. The synthesis of novel fluconazole derivatives is an active area of research aimed at overcoming drug resistance and broadening the spectrum of activity.[5][8][9][10][11][12][13] Therefore, a systematic evaluation of this compound is warranted to determine if this modification confers novel or enhanced biological effects.

This guide will detail the necessary in vitro assays to comprehensively screen this compound for three key potential activities:

  • Antifungal Activity: Building upon the known activity of fluconazole.

  • Antibacterial Activity: Exploring a broader antimicrobial spectrum, as some azole compounds have shown antibacterial potential.

  • Anticancer Activity: Investigating cytotoxic effects against human cancer cell lines, a field where novel heterocyclic compounds are of great interest.[14]

Physicochemical Characterization

A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physicochemical properties.

PropertyDataSource
IUPAC Name 4-amino-1-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-4H-1,2,4-triazolium bromide[3][4]
CAS Number 150168-54-0[1][3][4]
Molecular Formula C₁₃H₁₄BrF₂N₇O[1][3]
Molecular Weight 402.20 g/mol [1][3]
Synonyms Fluconazole EP Impurity I, Fluconazole Amino Impurity[1][3][4]
Storage Recommended storage at refrigerator temperatures (2-8°C) for long-term stability.[1]
Purity Commercially available with purity typically exceeding 97% as determined by HPLC.[1]

Investigation of Potential Antifungal Activity

The structural analogy to fluconazole provides a strong rationale for investigating the antifungal properties of this compound. The primary objective is to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens.

Rationale for Experimental Design

The broth microdilution method is the gold standard for determining the MIC of antifungal agents due to its reproducibility and ability to provide quantitative data.[15][16][17][18] This method allows for the testing of a wide range of concentrations against multiple fungal strains simultaneously in a 96-well plate format, making it efficient for screening purposes.[19] The choice of fungal strains should include both fluconazole-susceptible and fluconazole-resistant strains of Candida species to ascertain if the 4-amino modification can overcome known resistance mechanisms.

Experimental Workflow: Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of 4-Amino Fluconazole Bromide in DMSO serial_dilution Perform Serial Two-Fold Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Standardize to 0.5 McFarland add_inoculum Inoculate Wells with Standardized Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth Control (no drug) & Sterility Control (no inoculum) add_inoculum->controls incubation Incubate at 35°C for 24-48 hours controls->incubation read_mic Visually or Spectrophotometrically Determine MIC (Lowest concentration with significant growth inhibition) incubation->read_mic data_analysis Compare MIC to Fluconazole Control read_mic->data_analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for Antifungal MIC
  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on Sabouraud Dextrose Agar to ensure viability.[17]

    • Prepare a suspension of the fungal culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration as specified by CLSI or EUCAST guidelines.[16]

  • Assay Plate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of test concentrations.[17]

    • Include a positive control (a known antifungal like fluconazole), a growth control (inoculum without the drug), and a sterility control (medium only).[17]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well, except for the sterility control.

    • Incubate the plate at 35°C for 24-48 hours.[17]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[19][20][21] This can be assessed visually or by using a microplate reader to measure optical density.[17]

Investigation of Potential Antibacterial Activity

While azoles are not primarily antibacterial, exploring this activity is crucial for a comprehensive profile. The presence of the triazole rings and the amino group could potentially confer activity against bacterial targets.

Rationale for Experimental Design

Similar to antifungal testing, the broth microdilution method is a robust and standardized approach for determining the Minimum Inhibitory Concentration (MIC) against bacteria.[19][20][21][22] A panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used to assess the spectrum of activity. Mueller-Hinton Broth (MHB) is the standard medium for this assay.[21][23]

Experimental Workflow: Antibacterial Susceptibility Testing

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of 4-Amino Fluconazole Bromide in DMSO serial_dilution Perform Serial Two-Fold Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) Standardize to 0.5 McFarland add_inoculum Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth Control (no drug) & Sterility Control (no inoculum) add_inoculum->controls incubation Incubate at 37°C for 16-20 hours controls->incubation read_mic Visually Inspect for Turbidity to Determine MIC (Lowest concentration with no visible growth) incubation->read_mic data_analysis Compare MIC to Standard Antibiotic Control read_mic->data_analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for Antibacterial MIC
  • Preparation of Bacterial Inoculum:

    • Culture bacteria in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

    • Adjust the bacterial suspension in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[21]

  • Assay Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in MHB within a 96-well plate.[22]

    • Include a known antibiotic (e.g., ciprofloxacin) as a positive control, a growth control, and a sterility control.

  • Inoculation and Incubation:

    • Inoculate the wells with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 16-20 hours.[19][20]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as detected by the lack of turbidity.[19][20][21]

Investigation of Potential Anticancer Activity

Many nitrogen-containing heterocyclic compounds, including those with triazole moieties, have demonstrated anticancer properties. Therefore, evaluating the cytotoxic potential of this compound against human cancer cell lines is a logical extension of its biological profiling.

Rationale for Experimental Design

Cell viability assays are fundamental in anticancer drug screening.[24][25] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[26] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells. This assay is suitable for high-throughput screening in a 96-well format.[26] An alternative is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and is known for its high sensitivity and simple "add-mix-measure" protocol.[26][27]

Experimental Workflow: Anticancer Cell Viability Assay

Anticancer_Workflow cluster_prep Cell Culture & Seeding cluster_assay Compound Treatment cluster_analysis Viability Assessment cell_culture Culture Human Cancer Cell Lines (e.g., MCF-7, A549) cell_seeding Seed Cells into a 96-Well Plate and Incubate for 24h for Attachment cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of 4-Amino Fluconazole Bromide in Culture Medium cell_seeding->compound_prep add_compound Replace Medium with Compound-Containing Medium compound_prep->add_compound controls Include Vehicle Control (e.g., DMSO) and Untreated Control add_compound->controls incubation Incubate for 48-72 hours controls->incubation add_reagent Add Viability Reagent (e.g., MTT or CellTiter-Glo) incubation->add_reagent measure_signal Measure Absorbance (MTT) or Luminescence (CTG) add_reagent->measure_signal calculate_ic50 Calculate Cell Viability (%) and Determine IC50 Value measure_signal->calculate_ic50

Caption: Workflow for determining anticancer cell viability (IC50).

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture a selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[26]

  • Compound Treatment:

    • Prepare a range of concentrations of this compound by serial dilution in the complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the stock solution).

  • Incubation and Assay:

    • Incubate the plate for a period of 48 to 72 hours.

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.[26]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[26]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration that inhibits 50% of cell viability.[24][26][27]

Preliminary Safety and Toxicity Assessment

A preliminary assessment of cytotoxicity against non-cancerous cells is a critical step. This provides an early indication of the compound's therapeutic index.

Rationale and Protocol

The same MTT or CellTiter-Glo assay protocol described for anticancer screening can be employed.[26][27] However, instead of cancer cell lines, a non-cancerous human cell line (e.g., human fibroblasts or an immortalized normal cell line like HEK293) should be used. A high IC50 value in these cells, compared to a low IC50 in cancer cells, would suggest selective cytotoxicity and a favorable preliminary safety profile. Additionally, hemolysis assays using red blood cells can provide valuable information on membrane-disrupting effects.[8][10]

Conclusion and Future Directions

This guide outlines a systematic and robust approach to investigate the potential biological activities of this compound. The proposed experimental workflows for antifungal, antibacterial, and anticancer screening will generate the foundational data required to understand the compound's pharmacological profile. Positive results in any of these assays would justify further studies, including mechanism of action elucidation, in vivo efficacy testing in animal models, and a more comprehensive toxicological evaluation.[5][28] The exploration of this and other fluconazole derivatives is a promising avenue in the search for new therapeutic agents.[8][9][10][11][12][13]

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Chandrika, N. T., Shrestha, S. K., Ngo, H. X., Howard, K. C., et al. (2018). Novel fluconazole derivatives with promising antifungal activity. European Journal of Medicinal Chemistry, 145, 345-355. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, et al. (2008). A standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Journal of clinical microbiology, 46(5), 1646-1651. [Link]

  • Van Cauteren, H., Heykants, J., De Coster, R., & Cauwenbergh, G. (1989). Toxicological profile and safety evaluation of antifungal azole derivatives. Mycoses, 32 Suppl 1, 60-66. [Link]

  • Gucwa, K., & Milewska, M. J. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2840. [Link]

  • Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., et al. (2017). EUCAST definitive document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Clinical Microbiology and Infection, 23(12), 945-953. [Link]

  • Chandrika, N. T., Shrestha, S. K., Ngo, H. X., Howard, K. C., et al. (2017). Novel fluconazole derivatives with promising antifungal activity. ResearchGate. [Link]

  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., et al. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments), (186), e57127. [Link]

  • Gucwa, K., & Milewska, M. J. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2840. [Link]

  • Polycil. (n.d.). This compound. Retrieved from [Link]

  • Cantón, E., Pemán, J., & Gobernado, M. (2005). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 1(1), 1-13. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15390419, this compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluconazole - Impurity I. Retrieved from [Link]

  • BioOrganics. (n.d.). This compound. Retrieved from [Link]

  • Faghih, Z., Gholami, M., Zare, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24867-24881. [Link]

  • Faghih, Z., Gholami, M., Zare, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24867-24881. [Link]

  • Gucwa, K., & Milewska, M. J. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2840. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. [Link]

  • Al-Ostath, A. I., Al-Majid, A. M., El-Faham, A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry, 275, 110287. [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]

  • J. M. U. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

  • Goa, K. L., & Barradell, L. B. (1995). Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. Drugs, 50(4), 658–690. [Link]

  • Abd El-Baky, R. M., Sandle, T., John, J., Abuo-Rahma, G. E. A., & Hetta, H. F. (2019). A novel mechanism of action of ketoconazole: inhibition of the NorA efflux pump system and biofilm formation in multidrug-resistant Staphylococcus aureus. Infection and drug resistance, 12, 1703–1718. [Link]

Sources

A Technical Guide to the Preliminary In Vitro Screening of 4-Amino Fluconazole Bromide: A Strategic Workflow for Early-Stage Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, presents a formidable challenge to global health. This necessitates an urgent and continuous pipeline of novel antifungal agents. Fluconazole, a cornerstone of azole antifungal therapy, has seen its efficacy compromised by resistance in key pathogens. Consequently, the exploration of its analogs and derivatives, such as 4-Amino Fluconazole Bromide, is a rational and promising strategy in drug discovery. As a structural analog of fluconazole, it is hypothesized to exert its antifungal effect by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway[1][2].

However, progression from a novel chemical entity to a viable drug candidate is a process of rigorous, multi-stage evaluation. Preliminary in vitro screening is the foundational phase of this journey[3]. It serves as a critical filter, designed to efficiently and cost-effectively identify compounds with the desired biological activity while simultaneously flagging potential liabilities, such as host cell toxicity[4][5]. A well-designed screening cascade does not merely generate data; it enables rapid, informed go/no-go decisions, ensuring that resources are focused on the most promising candidates[6].

This technical guide provides a comprehensive, field-proven framework for the preliminary in vitro screening of this compound. Moving beyond a simple list of protocols, this document elucidates the causal logic behind the experimental sequence, establishing a self-validating workflow for researchers, scientists, and drug development professionals.

Section 1: Compound Profile & Preparation

1.1. Chemical Identity

  • Compound Name: this compound

  • Synonyms: Fluconazole EP Impurity I, Aminofluconazole Quaternary Salt[7][8][9]

  • CAS Number: 150168-54-0

  • Molecular Formula: C₁₃H₁₄BrF₂N₇O[10]

  • Molecular Weight: 402.20 g/mol [10]

  • Chemical Structure:

    
    

    (Image Source: PubChem CID 15390419)

1.2. Stock Solution Preparation and Handling

Scientific integrity begins with the basics: accurate sample preparation. The quality of all downstream data is contingent upon the precise concentration and stability of the test article.

  • Protocol:

    • Accurately weigh a sufficient amount of this compound powder using a calibrated analytical balance.

    • Based on its molecular weight (402.20 g/mol ), calculate the required volume of solvent to achieve a high-concentration primary stock (e.g., 10 mM or 4.022 mg/mL).

    • Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell-based assays at low final concentrations (typically ≤0.5%).

    • Prepare the stock solution in a sterile, amber glass vial to prevent photodegradation.

    • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

Section 2: The Integrated Screening Cascade

A logical, phased approach is paramount for efficient screening. Each phase is designed to answer a critical question. The results from one phase directly inform the decision to proceed to the next, creating a streamlined and resource-efficient workflow.

G cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Functional Profile P1 Antifungal Susceptibility (MIC Determination) Decision1 Active? P1->Decision1 P2_1 Hemolysis Assay P2_2 Mammalian Cell Cytotoxicity (IC50) Decision2 Selective? P2_2->Decision2 P3 Time-Kill Assay (Fungistatic vs. Fungicidal) Decision3 Advance Candidate P3->Decision3 Decision1->P2_1 Yes NoGo Terminate or Redesign Decision1->NoGo No Decision2->P3 Yes Decision2->NoGo No

Figure 1: The integrated screening cascade for this compound.

Section 3: Phase 1 - Primary Antifungal Susceptibility Testing

Directive: To determine if this compound possesses intrinsic antifungal activity and to quantify its potency against a panel of clinically relevant fungal pathogens. The primary endpoint is the Minimum Inhibitory Concentration (MIC).

Methodology: Broth Microdilution Assay

This protocol is harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.4 methodologies, which are the gold standards for antifungal susceptibility testing[11][12].

  • Materials:

    • Sterile 96-well, flat-bottom microtiter plates

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Spectrophotometer

    • Selected fungal strains (e.g., Candida albicans, Candida auris, Cryptococcus neoformans, Aspergillus fumigatus)

    • This compound and Fluconazole (control) stock solutions

  • Step-by-Step Protocol:

    • Inoculum Preparation: Culture the fungal strain on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. Prepare a cell suspension in sterile saline and adjust the turbidity using a spectrophotometer to a final concentration that will yield 0.5–2.5 x 10³ CFU/mL in the final assay volume, as per CLSI/EUCAST guidelines[13].

    • Compound Dilution: Prepare a 2x working concentration of this compound in RPMI-1640. Perform a two-fold serial dilution across a 96-well plate, leaving the final columns for controls.

    • Inoculation: Add an equal volume of the prepared fungal inoculum to each well, effectively halving the drug concentration to the final 1x test concentration.

    • Controls (Self-Validating System):

      • Growth Control: Fungal inoculum in RPMI-1640 only (no drug). This defines 100% growth.

      • Sterility Control: RPMI-1640 only (no inoculum, no drug). This well should remain clear and validates the sterility of the medium and aseptic technique.

      • Reference Drug: Include a parallel dilution series of a standard antifungal, such as fluconazole, to validate the assay's performance and the susceptibility profile of the test organisms[14].

    • Incubation: Incubate plates at 35°C for 24-48 hours, depending on the organism's growth rate.

    • Endpoint Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control[11]. This can be determined visually or, more objectively, using a microplate reader at a relevant wavelength (e.g., 530 nm).

Data Presentation: Minimum Inhibitory Concentration (MIC)

All quantitative data should be summarized for clear interpretation. The table below presents a hypothetical outcome for this phase.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Interpretation
Candida albicans (ATCC 90028)42Active, less potent than Fluconazole
Candida auris (B11221)8>64Active against a resistant strain
Aspergillus fumigatus (Af293)1632Moderate activity
Cryptococcus neoformans (H99)24Active, more potent than Fluconazole

Section 4: Phase 2 - Preliminary Safety & Selectivity Profiling

Directive: To assess the compound's potential for host cell toxicity. A compound that is highly potent against fungi but equally toxic to human cells has no therapeutic potential. This phase establishes the preliminary therapeutic window.

Methodology 1: Hemolysis Assay

  • Causality & Trustworthiness: This assay is a rapid and cost-effective screen for membrane-lysing activity, a critical indicator of potential toxicity, especially for compounds intended for systemic use[15][16]. It assesses the integrity of red blood cells (erythrocytes) upon exposure to the test compound[17].

  • Step-by-Step Protocol:

    • Erythrocyte Preparation: Obtain fresh whole blood (e.g., human or sheep) with an anticoagulant. Wash the erythrocytes three times with cold, sterile 1x Phosphate-Buffered Saline (PBS) by centrifugation (e.g., 800 x g for 10 min) to remove plasma and buffy coat. Resuspend the final red blood cell pellet in PBS to a 2% (v/v) concentration.

    • Assay Setup: In a 96-well plate, add the erythrocyte suspension to wells containing serial dilutions of this compound.

    • Controls:

      • Negative Control (0% Hemolysis): Erythrocytes suspended in PBS only.

      • Positive Control (100% Hemolysis): Erythrocytes suspended in 1% Triton X-100, a detergent that completely lyses the cells[18].

    • Incubation: Incubate the plate at 37°C for 1-2 hours.

    • Measurement: Centrifuge the plate to pellet intact erythrocytes. Carefully transfer the supernatant to a new flat-bottom plate. Measure the absorbance of the supernatant at 540 nm, which quantifies the amount of released hemoglobin.

    • Calculation: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Methodology 2: Mammalian Cell Cytotoxicity (MTT Assay)

  • Causality & Trustworthiness: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells[19]. It assesses the effect of the compound on mitochondrial reductase enzymes. A reduction in signal indicates cell death or metabolic compromise. This is a standard first-pass cytotoxicity screen[20].

  • Step-by-Step Protocol:

    • Cell Seeding: Seed a relevant human cell line (e.g., HepG2, a liver carcinoma line, to assess potential hepatotoxicity) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Incubate for 24-48 hours.

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Calculation: Calculate the percentage of cell viability relative to the vehicle control (cells treated with DMSO only). Plot cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Safety Profile and Selectivity Index

CompoundHemolysis at MICHemolysis at 10x MICHepG2 IC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀ / MIC)
This compound< 2%< 5%> 128> 32
Positive Control (e.g., Amphotericin B)> 50%> 90%5~10
Calculated using the most sensitive fungal MIC value (e.g., C. neoformans MIC = 2 µg/mL)

Interpretation: A high Selectivity Index (typically >10) is desirable, as it indicates the compound is significantly more toxic to the fungal pathogen than to host cells.

Section 5: Phase 3 - Elucidating Fungistatic vs. Fungicidal Activity

Directive: To determine whether the compound inhibits fungal growth (fungistatic) or actively kills the fungus (fungicidal). This distinction is critical for predicting clinical efficacy, especially in immunocompromised patients.

Methodology: Time-Kill Assay

  • Causality & Trustworthiness: This dynamic assay provides more informative data than the static MIC endpoint by measuring the rate of fungal killing over time[21].

  • Step-by-Step Protocol:

    • Inoculum Preparation: Prepare a standardized fungal inoculum in broth as described for the MIC assay.

    • Assay Setup: In sterile tubes, expose the fungal inoculum to this compound at various concentrations relative to its MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.

    • Time-Course Sampling: Incubate the tubes at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube.

    • Quantification: Perform serial dilutions of each aliquot and plate them onto nutrient agar plates.

    • CFU Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.

    • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

  • Endpoint Definition:

    • Fungicidal: A ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.

    • Fungistatic: A <3-log₁₀ reduction in CFU/mL from the initial inoculum.

G Start Perform Time-Kill Assay at 24 hours Decision Reduction in CFU/mL ≥ 3-log10 (99.9%)? Start->Decision Fungicidal Fungicidal Activity Decision->Fungicidal Yes Fungistatic Fungistatic Activity Decision->Fungistatic No

Figure 2: Decision workflow for interpreting Time-Kill assay results.

Section 6: Integrated Analysis and Go/No-Go Decision

The culmination of this screening cascade is not a collection of disparate data points but an integrated profile of the compound. The decision to advance this compound to more complex, resource-intensive studies (e.g., mechanism of action elucidation, screening against resistant panels, in vivo models) is based on a holistic evaluation of its efficacy, safety, and functional profile.

G cluster_criteria Decision Criteria cluster_outcome Outcome Start Candidate: This compound Crit1 Broad Spectrum Activity? (Low MICs) Start->Crit1 Crit2 High Selectivity Index? (IC50 / MIC > 10) Crit1->Crit2 PASS NoGo NO-GO: Terminate or Redesign Crit1->NoGo FAIL Crit3 Low Hemolysis? (<10% at 10x MIC) Crit2->Crit3 PASS Crit2->NoGo FAIL Crit4 Favorable Profile? (e.g., Fungicidal) Crit3->Crit4 PASS Crit3->NoGo FAIL Go GO: Advance to Lead Optimization Crit4->Go PASS Crit4->Go PASS (Fungistatic)

Figure 3: A multi-parameter Go/No-Go decision matrix for compound advancement.

A successful candidate from this preliminary screen would exhibit potent, broad-spectrum antifungal activity, a high selectivity index, minimal hemolytic activity, and preferably a fungicidal mechanism of action. This profile would provide a strong rationale for its advancement into lead optimization and further preclinical development.

References

  • Pedersen Sæbø, I., Bjørås, M., Franzyk, H., Helgesen, E., & Booth, J. A. (n.d.). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. Biopharmaceuticals.
  • (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
  • Nucro-Technics. (2024). In Vitro Hemolysis Assay. Nucro-Technics.
  • (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.
  • (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. ASM Journals.
  • Zenit Science. (n.d.). Cytotoxicity testing. Zenit Science.
  • Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Pion Inc.
  • Visikol. (2023). The Importance of In Vitro Assays. Visikol.
  • (n.d.). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. OUCI.
  • (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.
  • PubChem. (n.d.). This compound. PubChem.
  • (2016). Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids. Basicmedical Key.
  • Khichi, A., Jakhar, R., Dahiya, S., Arya, J., Dangi, M., & Chhillar, A. K. (n.d.). In silico and in vitro evaluation of designed fluconazole analogues as lanosterol 14α-demethylase inhibitors. Journal of Biomolecular Structure and Dynamics, 42(9).
  • (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
  • (n.d.). Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, Voriconazole, and Posaconazole against Clinically Relevant Fusarium Species. PMC - PubMed Central.
  • (n.d.). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. NIH.
  • Beattie, S. R., & Krysan, D. J. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. PMC - NIH.
  • (2025). Haemolysis assay: Significance and symbolism. Wisdom Lib.
  • (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
  • Kosheeka. (2025).
  • (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC - NIH.
  • Shukla, R., Reddy, S. G., & Bilolikar, A. K. (n.d.). CLSI vs EUCAST methodologies for antifungal susceptibility testing.
  • (n.d.). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. BenchChem.
  • (n.d.). CLSI and EUCAST conditions for antifungal susceptibility testing.
  • (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.
  • (2025). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. JAC-Antimicrobial Resistance | Oxford Academic.
  • BioOrganics. (n.d.). This compound. BioOrganics.
  • (n.d.). Mechanisms of action in antifungal drugs. Research Starters - EBSCO.
  • LIDE Biotech. (2023). The Purpose of Preclinical Testing: A Pillar of Drug Development. LIDE Biotech.
  • Labinsights. (2023).
  • (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH.
  • (2025). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride.
  • (n.d.). Antifungals: Mechanism of Action and Drug Resistance. AWS.
  • (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
  • Clearsynth. (n.d.). This compound. Clearsynth.
  • (n.d.). Antifungals: Mechanism of Action and Drug Resistance. Bohrium.
  • Pharmaffiliates. (n.d.). CAS No : 150168-54-0| Product Name : Fluconazole - Impurity I.
  • Veeprho. (n.d.). Fluconazole EP Impurity I. Veeprho.

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Fluconazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Blueprint of Fluconazole

Fluconazole, a cornerstone of antifungal therapy, operates with a well-defined mechanism: the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] This disruption leads to the depletion of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane, and the accumulation of toxic 14α-methylated sterols.[2][4] The resulting fungistatic effect has been instrumental in treating a spectrum of fungal infections.[1] However, the rise of antifungal resistance, often linked to mutations in the ERG11 gene (which encodes CYP51), necessitates the development of novel fluconazole derivatives.[5][6][7]

These next-generation molecules are not mere copies; they are engineered with modifications to the hydroxyl group, aromatic ring, or the 1,2,4-triazole rings to enhance efficacy, broaden their spectrum, and overcome existing resistance mechanisms.[7][8] Intriguingly, some derivatives may possess additional or alternative mechanisms of action, such as direct disruption of the fungal membrane.[5] This guide provides a comprehensive framework for researchers and drug development professionals to meticulously dissect the mechanism of action of novel fluconazole derivatives, ensuring a thorough understanding of their antifungal properties. We will delve into the core experimental workflows, the rationale behind methodological choices, and the interpretation of the resulting data.

Part 1: The Primary Target - Assessing Inhibition of Ergosterol Biosynthesis

The foundational hypothesis for any fluconazole derivative is its interaction with the ergosterol biosynthesis pathway. Therefore, the first line of investigation should be to quantify the cellular ergosterol content in response to treatment with the derivative. A dose-dependent reduction in ergosterol is a strong indicator of on-target activity.[9]

Core Experimental Workflow: Ergosterol Quantification via HPLC

This protocol is designed to extract and quantify total cellular ergosterol, providing a direct measure of the inhibitory effect of a fluconazole derivative on the biosynthesis pathway.

Ergosterol_Quantification_Workflow cluster_culture Cell Culture & Treatment cluster_extraction Lipid Extraction cluster_analysis Analysis A Grow fungal cells to mid-log phase B Treat with derivative (various concentrations) and controls (Fluconazole, Vehicle) A->B C Harvest cells (centrifugation) B->C D Saponify with alcoholic KOH C->D E Extract non-saponifiable lipids with n-heptane/hexane D->E F Dry extract and resuspend in mobile phase E->F G Inject into HPLC system (C18 column) F->G H Quantify ergosterol peak (absorbance at 282 nm) against a standard curve G->H

Caption: Workflow for Ergosterol Quantification.

Detailed Protocol:

  • Fungal Cell Culture and Treatment:

    • Inoculate the desired fungal strain (e.g., Candida albicans, Cryptococcus neoformans) in a suitable broth medium (e.g., RPMI 1640).

    • Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic growth phase.

    • Prepare serial dilutions of the fluconazole derivative, the parent fluconazole (as a positive control), and a vehicle control (e.g., DMSO).

    • Add the compounds to the fungal cultures and incubate for a defined period (e.g., 16-24 hours).

  • Saponification and Lipid Extraction:

    • Harvest the fungal cells by centrifugation. Wash the pellet with sterile distilled water.

    • Add a solution of 25% alcoholic potassium hydroxide (KOH) to the cell pellet.

    • Incubate in an 85°C water bath for 1-2 hours to saponify cellular lipids.

    • After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane or hexane. Vortex vigorously.

    • Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction for complete recovery.

  • HPLC Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of the HPLC mobile phase (e.g., methanol or isopropanol).

    • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

    • Elute the sterols isocratically and monitor the absorbance at 282 nm.

    • Identify the ergosterol peak by comparing its retention time with that of a pure ergosterol standard.

    • Quantify the amount of ergosterol in each sample by integrating the peak area and comparing it to a standard curve generated with known concentrations of ergosterol.[10]

Data Presentation and Interpretation:

The results should be presented as the percentage of ergosterol inhibition relative to the vehicle-treated control.

CompoundConcentration (µg/mL)Mean Ergosterol Content (µg/mg dry weight)% Inhibition
Vehicle Control05.20%
Fluconazole82.159.6%
Derivative X23.532.7%
Derivative X41.865.4%
Derivative X80.982.7%

A dose-dependent decrease in ergosterol content strongly suggests that the derivative, like fluconazole, inhibits the ergosterol biosynthesis pathway.[9]

Part 2: Investigating Fungal Membrane Disruption

Some novel fluconazole derivatives may possess a dual mechanism of action, including the ability to directly disrupt the fungal cell membrane.[5] This can lead to a more rapid, fungicidal effect compared to the fungistatic action of ergosterol biosynthesis inhibition alone.

Core Experimental Workflow: Membrane Integrity Assays

This workflow utilizes fluorescent probes and measures the leakage of intracellular components to assess membrane damage.

Membrane_Integrity_Workflow cluster_assays Parallel Assays A Prepare fungal cell suspension B Treat with derivative, controls (e.g., Amphotericin B, vehicle) A->B C1 Propidium Iodide (PI) Staining B->C1 C2 Leakage of 260 nm-absorbing materials B->C2 D1 Incubate and analyze via flow cytometry or fluorescence microscopy C1->D1 D2 Centrifuge, measure supernatant absorbance at 260 nm C2->D2

Caption: Workflow for Assessing Membrane Integrity.

Detailed Protocols:

  • Propidium Iodide (PI) Staining:

    • Rationale: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. An increase in PI-positive cells indicates compromised membrane integrity.

    • Protocol:

      • Wash fungal cells grown to mid-log phase and resuspend in a buffer like PBS.

      • Treat cells with the derivative, a positive control known to disrupt membranes (e.g., Amphotericin B), and a vehicle control for a short duration (e.g., 1-4 hours).

      • Add PI solution to each sample and incubate in the dark.

      • Analyze the cell population using a flow cytometer or fluorescence microscope. Quantify the percentage of fluorescent (PI-positive) cells.[11][12]

  • Measurement of Intracellular Leakage:

    • Rationale: Damage to the cell membrane results in the leakage of intracellular components, such as nucleotides and proteins, which absorb light at 260 nm.

    • Protocol:

      • Prepare and treat fungal cells as described for the PI staining assay.

      • After incubation, centrifuge the samples to pellet the cells.

      • Carefully collect the supernatant.

      • Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance correlates with increased membrane leakage.[12]

Data Presentation and Interpretation:

CompoundConcentration (µg/mL)% PI-Positive CellsOD₂₆₀ of Supernatant
Vehicle Control03.1%0.08
Amphotericin B285.4%0.95
Derivative X845.2%0.52
Fluconazole84.5%0.10

A significant increase in PI-positive cells and/or absorbance at 260 nm, especially at early time points, suggests a direct membrane-disrupting effect, distinguishing the derivative's mechanism from that of traditional azoles.[13]

Part 3: Direct Target Engagement - CYP51 Inhibition Assay

To confirm that a fluconazole derivative retains the ability to inhibit the primary target, lanosterol 14α-demethylase (CYP51), a direct enzyme inhibition assay is crucial. This can be performed using purified recombinant enzyme or microsomal fractions containing the enzyme.

Core Experimental Workflow: In Vitro CYP51 Inhibition

This workflow measures the 50% inhibitory concentration (IC₅₀) of a compound against CYP51 activity.

CYP51_Inhibition_Workflow A Prepare reaction mixture: - Purified CYP51 or microsomes - NADPH-cytochrome P450 reductase - Lanosterol (substrate) B Add derivative at various concentrations A->B C Initiate reaction with NADPH B->C D Incubate at 37°C C->D E Stop reaction and extract sterols D->E F Analyze sterol profile via GC-MS or HPLC E->F G Calculate % inhibition and determine IC₅₀ F->G

Caption: Workflow for CYP51 Inhibition Assay.

Detailed Protocol:

  • Enzyme and Substrate Preparation:

    • Use either purified, recombinantly expressed fungal CYP51 or a microsomal fraction isolated from the target fungal species.

    • The reaction mixture should contain the enzyme, its redox partner (NADPH-cytochrome P450 reductase), and the substrate, lanosterol, typically solubilized with a detergent.[14]

  • Inhibition Assay:

    • Add varying concentrations of the fluconazole derivative to the reaction mixture.

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

    • Initiate the demethylation reaction by adding NADPH.

    • Incubate at 37°C for a set time.

    • Stop the reaction (e.g., by adding a strong base).

  • Product Analysis and IC₅₀ Determination:

    • Extract the sterols from the reaction mixture.

    • Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to measure the depletion of lanosterol and the appearance of its demethylated products.[15]

    • Calculate the percentage of enzyme activity inhibition at each concentration of the derivative relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]

Data Presentation and Interpretation:

CompoundCYP51 IC₅₀ (µM)
Fluconazole0.5
Itraconazole0.04
Derivative X0.2

A low micromolar or nanomolar IC₅₀ value confirms that the derivative is a potent inhibitor of CYP51.[14] Comparing the IC₅₀ to that of fluconazole provides a direct measure of relative potency against the target enzyme.

Part 4: Comprehensive Antifungal Profiling

Beyond specific mechanistic assays, it is essential to characterize the overall antifungal activity of the derivatives.

Antifungal Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is the standard.

Protocol:

  • Prepare twofold serial dilutions of the derivative in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculate each well with a standardized suspension of the fungal isolate.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth compared to the drug-free control well.[17]

Time-Kill Kinetic Assays

This assay determines whether a compound is fungistatic (inhibits growth) or fungicidal (kills the cells) and the rate at which this occurs.

Protocol:

  • Inoculate flasks containing broth medium with a standardized fungal suspension.

  • Add the derivative at concentrations corresponding to its MIC (e.g., 1x, 4x, 16x MIC).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on agar plates.

  • After incubation, count the number of colony-forming units (CFU) to determine the number of viable cells at each time point.

Interpretation: A fungicidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic agent will show a smaller reduction or simply prevent an increase in CFU/mL.

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between the fluconazole derivative and other known antifungal drugs.

Protocol:

  • In a 96-well plate, create a two-dimensional matrix of concentrations. Serially dilute Drug A (e.g., the derivative) along the x-axis and Drug B (e.g., Amphotericin B) along the y-axis.

  • Inoculate the plate with the fungal suspension and incubate.

  • The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[18]

Interpretation:

  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Conclusion: Synthesizing a Mechanistic Narrative

The comprehensive investigation into the mechanism of action of a novel fluconazole derivative requires a multi-pronged approach. By systematically evaluating its impact on ergosterol biosynthesis, cell membrane integrity, and direct enzyme inhibition, researchers can build a complete picture of its activity. This detailed understanding is paramount for lead optimization, predicting in vivo efficacy, and developing the next generation of potent and resistance-evading antifungal agents.

References

  • StatPearls. (2024). Fluconazole. NCBI Bookshelf. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?. [Link]

  • Patsnap Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?. [Link]

  • Mast, N., et al. (2011). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy. [Link]

  • Wempe, M. F., et al. (2017). Novel fluconazole derivatives with promising antifungal activity. European Journal of Medicinal Chemistry. [Link]

  • StatPearls. (2024). Antifungal Ergosterol Synthesis Inhibitors. NCBI Bookshelf. [Link]

  • Hellemond, J. J., et al. (2012). S279 Point Mutations in Candida albicans Sterol 14-α Demethylase (CYP51) Reduce In Vitro Inhibition by Fluconazole. Antimicrobial Agents and Chemotherapy. [Link]

  • Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

  • ResearchGate. (n.d.). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology. [Link]

  • Warrilow, A. G., et al. (2010). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. [Link]

  • Sławiński, J., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. [Link]

  • ResearchGate. (n.d.). IC₅₀s of fluconazole for the lanosterol 14-demethylase activity,.... [Link]

  • Richardson, K., et al. (1990). Discovery of fluconazole, a novel antifungal agent. Reviews of Infectious Diseases. [Link]

  • Creative Biolabs. (n.d.). Antifungal MoA Study Service. [Link]

  • ResearchGate. (n.d.). Inhibitory effect of fluconazole on the lanosterol 14- demethylase.... [Link]

  • Adt, M., et al. (2023). Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS One. [Link]

  • Siopi, M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]

  • MDPI. (2024). Ellagic Acid as a Promising Antifungal Agent: A Review of Mechanisms, Synergy, and Formulation Strategies. [Link]

  • Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids. [Link]

  • Jones, R. N., et al. (1999). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology. [Link]

  • mBio. (2023). Ergosterol distribution controls surface structure formation and fungal pathogenicity. [Link]

  • MDPI. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.. [Link]

  • Hu, Z., et al. (2017). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Indian Journal of Microbiology. [Link]

  • Kim, J., et al. (2018). Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. Journal of Microbiology and Biotechnology. [Link]

  • Oxford Academic. (2023). Disruption of cell wall and membrane integrity as antioomycete and antifungal mode of action by fusaric and 9,10-dehydrofusaric acids from endophytic fungus Fusarium lactis strain SME13-2. Journal of Applied Microbiology. [Link]

Sources

A Senior Scientist's Guide to Elucidating the Fungal Target of 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, multi-pronged strategy for the deconvolution of the molecular target of 4-Amino Fluconazole Bromide (4-AFB) in pathogenic fungi. As a known impurity and derivative of the widely-used antifungal agent fluconazole, understanding its precise mechanism of action is critical for both quality control in drug manufacturing and for potentially uncovering novel antifungal activities or resistance pathways.[1][2][3][4]

This document eschews a rigid template, instead presenting an integrated workflow that mirrors a logical, field-proven research campaign. We will move from foundational knowledge and hypothesis generation to the practical application of biochemical, genetic, and computational methodologies. Each section is designed to be a self-validating system, with explanations for experimental choices grounded in established scientific principles.

Part 1: Foundational Knowledge & Hypothesis Formulation

A robust target identification campaign begins not with the experiment, but with a thorough understanding of the existing landscape.

The Clinical Benchmark: Fluconazole's Mechanism of Action

Fluconazole is a cornerstone of antifungal therapy, belonging to the triazole class.[5][6] Its efficacy stems from a highly specific mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[7][8][9] This enzyme, encoded by the ERG11 gene, is a critical catalyst in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[5][10]

By binding to and inhibiting Erg11p, fluconazole disrupts the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterols.[5][7] The consequences are catastrophic for the fungus: compromised membrane integrity, increased permeability, and ultimately, fungistatic or fungicidal effects.[7][9]

Ergosterol_Pathway cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Erg11p Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11p ToxicSterols Toxic 14α-methyl sterols Erg11p->Ergosterol Catalyzes Conversion Erg11p->ToxicSterols Accumulation when inhibited Fluconazole Fluconazole / 4-AFB? Fluconazole->Erg11p

Caption: The fungal ergosterol biosynthesis pathway, highlighting the inhibitory action of azoles.

The Investigational Compound: this compound

This compound is documented as "Fluconazole EP Impurity I," a substance related to the synthesis or degradation of the parent drug.[1][3][11] Its structure is highly analogous to fluconazole, featuring the core 2-(2,4-difluorophenyl)-propan-2-ol backbone and a triazole ring. The key distinction lies in the modification of the second triazole ring to a 4-amino-1,2,4-triazolium group.

Core Hypothesis & Strategic Questions

Given the structural similarity, the primary hypothesis is that 4-AFB retains the ability to bind and inhibit lanosterol 14-α-demethylase (Erg11p) . However, a comprehensive investigation must also address secondary possibilities:

  • Altered Affinity: Does the structural modification change the binding affinity for Erg11p, potentially impacting its potency?

  • Polypharmacology: Does 4-AFB interact with other "off-target" proteins in the fungus, leading to a different phenotypic outcome?

  • Novel Target: Could the modification impart a completely new mechanism of action, independent of ergosterol biosynthesis?

Our experimental design will systematically address these questions.

Part 2: A Multi-Modal Strategy for Target Deconvolution

No single method for target identification is foolproof. We will employ an integrated workflow combining biochemical, genetic, and computational approaches to generate a robust, cross-validated dataset.

Target_ID_Workflow cluster_biochem Biochemical Approach cluster_genetic Genetic Approach cluster_insilico Computational Approach Start Hypothesis: 4-AFB Target? Biochem Affinity Chromatography- Mass Spectrometry (AC-MS) Start->Biochem Genetic Yeast Chemical-Genomic Screening (HIP/HOP) Start->Genetic InSilico Molecular Docking (vs. Erg11p) Start->InSilico Biochem_Result Direct Binding Partners Biochem->Biochem_Result Integration Data Integration & Candidate Prioritization Biochem_Result->Integration Genetic_Result Genetic Modulators of Sensitivity Genetic->Genetic_Result Genetic_Result->Integration InSilico_Result Predicted Binding Affinity & Pose InSilico->InSilico_Result InSilico_Result->Integration Validation Target Validation (Enzymatic Assays, etc.) Integration->Validation

Caption: An integrated workflow for robust antifungal target identification.

Part 3: Biochemical Elucidation: Affinity-Based Proteomics

This approach aims to physically isolate the direct binding partners of 4-AFB from the entire fungal proteome. The gold-standard technique is Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

Causality Behind Experimental Choices

The core principle is to immobilize a derivative of 4-AFB onto a solid support (e.g., agarose beads) to create a "bait." When a total protein lysate from a fungus (e.g., Candida albicans or Saccharomyces cerevisiae) is passed over this bait, proteins that physically interact with 4-AFB will be captured. After washing away non-specific binders, the captured proteins are identified by high-resolution mass spectrometry. This method provides direct physical evidence of a drug-protein interaction.[12]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Probe Synthesis:

    • Synthesize a derivative of 4-AFB that incorporates a linker arm with a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry) suitable for conjugation to the solid support. The linker should be attached at a position determined not to interfere with the hypothesized binding pharmacophore.

  • Immobilization:

    • Covalently couple the synthesized 4-AFB probe to activated agarose beads (e.g., NHS-activated Sepharose or Azide-activated beads).

    • Prepare a control matrix using beads coupled only with the linker arm or blocked with ethanolamine to identify proteins that bind non-specifically to the matrix itself.

  • Lysate Preparation:

    • Culture the target fungus (e.g., C. albicans) to mid-log phase.

    • Harvest cells and perform cryogenic lysis using a bead beater in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to obtain a native total protein lysate.

    • Clarify the lysate by high-speed centrifugation and determine the protein concentration (e.g., via Bradford assay).

  • Affinity Pulldown:

    • Incubate a defined amount of total protein lysate (e.g., 10-20 mg) with the 4-AFB-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Competitive Elution Control (Self-Validation): In a parallel experiment, pre-incubate the lysate with a high molar excess (e.g., 100x) of free, unconjugated 4-AFB or fluconazole before adding the beads. A true binding partner will be outcompeted by the free drug, leading to its absence in the final MS analysis.

  • Washing:

    • Wash the beads extensively with lysis buffer containing a mild detergent (e.g., 0.1% NP-40) to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Perform in-gel or on-bead tryptic digestion to generate peptides for MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., an Orbitrap).

    • Identify proteins by searching the resulting spectra against the target fungus's protein database.

Data Presentation and Interpretation

Quantitative proteomics (e.g., label-free quantification) is used to compare the abundance of proteins identified in the 4-AFB pulldown versus the control pulldowns. A high-confidence hit will be significantly enriched in the 4-AFB sample and significantly depleted in the competitive elution sample.

Table 1: Hypothetical AC-MS Results for 4-AFB Target Identification in C. albicans

RankProtein ID (UniProt)Gene NameProtein DescriptionFold Enrichment (4-AFB vs. Control)p-value% Depletion (Competition)
1P10613ERG11Lanosterol 14-alpha-demethylase45.2< 0.000198.5%
2Q59N23HSP90Heat shock protein 903.10.04525.0%
3P43078ADE2Phosphoribosylaminoimidazole carboxylase1.50.3125.2%

In this hypothetical result, Erg11p is the clear top candidate, demonstrating high enrichment and near-complete depletion upon competition, strongly suggesting it is a direct and specific target.

Part 4: Genetic & Genomic Identification in a Model Eukaryote

Genetic approaches in the model yeast Saccharomyces cerevisiae offer an orthogonal, in-vivo method to identify a drug's target pathway.[13][14][15] These methods do not rely on physical binding but on the genetic consequences of inhibiting a protein.

Causality Behind Experimental Choices
  • Haploinsufficiency Profiling (HIP): This screen uses a collection of ~6,000 diploid yeast strains, where each strain has one of its two gene copies deleted.[16] The rationale is that if a drug inhibits a specific protein, the strain that can only produce 50% of that protein (the heterozygous deletion mutant) will be hypersensitive to the drug.

  • Homozygous Profiling (HOP): This screen uses a collection of ~4,800 haploid yeast strains, each with a non-essential gene completely deleted.[14] Deletion of a gene in the same pathway as the drug target can create a synthetic lethal or hypersensitive phenotype. Conversely, deletion of a gene that imports the drug or activates it would lead to resistance.

Experimental Protocol: High-Throughput Yeast Fitness Profiling
  • Library Preparation:

    • Thaw and pool the complete S. cerevisiae heterozygous (for HIP) or haploid (for HOP) deletion collections. Each strain in these collections contains a unique DNA "barcode" that identifies the deleted gene.[13]

  • Drug Treatment:

    • Determine the sub-lethal concentration of 4-AFB that causes a ~20-30% reduction in the growth of a wild-type yeast strain.

    • Culture the pooled yeast library in large flasks, with one set treated with the determined concentration of 4-AFB and a parallel set treated with a vehicle control (e.g., DMSO).

    • Allow the pools to grow for a defined number of generations (typically 5-10).

  • Genomic DNA Extraction:

    • Harvest yeast cells from both the treated and control pools at the beginning (T0) and end (T-final) of the experiment.

    • Extract high-quality genomic DNA from all samples.

  • Barcode Amplification & Sequencing:

    • Use PCR to amplify the unique barcode region from the genomic DNA of each sample.

    • Sequence the amplified barcodes using a high-throughput sequencer (e.g., Illumina).

  • Data Analysis:

    • Count the reads for each barcode in each condition.

    • Calculate the fitness score for each deletion strain by comparing its relative abundance in the treated pool versus the control pool.

    • Strains that are depleted in the treated pool are "sensitive," while those enriched are "resistant."

HIP_HOP_Workflow cluster_growth Competitive Growth Pool Pool of Yeast Deletion Strains (Unique Barcodes) Control Control Culture (Vehicle) Pool->Control Treated Treated Culture (+ 4-AFB) Pool->Treated gDNA Genomic DNA Extraction Control->gDNA T0 & T-final Treated->gDNA T0 & T-final PCR Barcode PCR Amplification gDNA->PCR Seq High-Throughput Sequencing PCR->Seq Analysis Data Analysis: Compare Barcode Counts Seq->Analysis Result Identify Sensitive (Depleted) & Resistant (Enriched) Strains Analysis->Result

Caption: Workflow for chemical-genomic profiling using barcoded yeast deletion libraries.

Data Presentation and Interpretation

The results are typically visualized as a volcano plot. A key finding would be extreme sensitivity in the ERG11 heterozygous strain.

Table 2: Hypothetical Top Hits from a Yeast HIP Screen with 4-AFB

GeneDescriptionFitness Score (log2 fold change)p-valueImplication
ERG11Lanosterol 14-alpha-demethylase-4.8< 0.0001Strongest candidate for direct target
ERG3C-5 sterol desaturase-3.5< 0.001Downstream in ergosterol pathway
PDR5ABC transporter (efflux pump)+3.1< 0.001Deletion causes resistance (drug efflux)

This hypothetical data strongly implicates the ergosterol pathway, with ERG11 being the most sensitive hit, corroborating the AC-MS results.

Part 5: In Silico Validation: Computational Docking

Computational modeling provides a rapid, low-cost method to test the primary hypothesis: can 4-AFB physically fit into the active site of Erg11p?

Causality Behind Experimental Choices

Molecular docking uses a computer algorithm to predict the preferred orientation and binding affinity of one molecule (the ligand, 4-AFB) to a second (the receptor, Erg11p). By comparing the predicted binding energy of 4-AFB to that of fluconazole, we can computationally estimate if it is a plausible ligand for the target enzyme.

Protocol: Molecular Docking
  • Receptor Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., C. albicans Erg11p) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures for both 4-AFB and fluconazole. Minimize their energy and assign appropriate charges.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to dock both ligands into the defined active site of Erg11p.

  • Analysis: Analyze the resulting poses and calculate the predicted binding free energy (docking score) for each ligand. The more negative the score, the stronger the predicted binding.

Data Presentation and Interpretation

Table 3: Hypothetical Molecular Docking Scores against C. albicans Erg11p

LigandPredicted Binding Energy (kcal/mol)Key Interacting Residues
Fluconazole-9.8Heme iron, TYR132, PHE228
This compound-10.5Heme iron, TYR132, PHE228, SER378

This hypothetical result suggests that 4-AFB not only fits the active site but may even bind with slightly higher predicted affinity than fluconazole, potentially forming an additional hydrogen bond with a residue like SER378.

Conclusion: A Triangulated Approach to Target Confirmation

References

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Fluconazole?
  • Dr.Oracle. (2025-05-08). What is the mechanism of action of Fluconazole (an antifungal medication)?
  • PubMed. (n.d.). Fluconazole: a new triazole antifungal agent.
  • Pharmacology of Fluconazole. (2025-02-12). Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Robbins, N., & Cowen, L. E. (2022). Genomic Approaches to Antifungal Drug Target Identification and Validation. Annual Review of Microbiology, 76, 369-388. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2024-02-28). Fluconazole.
  • Berkow, E. L., & Lockhart, S. R. (2017). Fluconazole resistance in Candida species: a current perspective. Infection and Drug Resistance, 10, 237–245. Retrieved from [Link]

  • Qu, F., et al. (2025-06-23). Understanding the mechanisms of resistance to azole antifungals in Candida species. Journal of Medical Microbiology. Retrieved from [Link]

  • Marr, K. A., et al. (n.d.). Fluconazole resistance in Candida albicans: a review of mechanisms. Revista Iberoamericana de Micología. Retrieved from [Link]

  • Agarwal, A., et al. (2008). Genomic and genetic approaches for the identification of antifungal drug targets. Infectious Disorders - Drug Targets. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to Antifungal Agent Target Identification and Validation.
  • Ho, C. H., et al. (2011). A survey of yeast genomic assays for drug and target discovery. Briefings in Functional Genomics, 10(3), 145-157. Retrieved from [Link]

  • PubMed. (2022-09-08). Genomic Approaches to Antifungal Drug Target Identification and Validation.
  • Berkow, E. L., et al. (2015). Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System. Antimicrobial Agents and Chemotherapy, 59(9), 5707-5714. Retrieved from [Link]

  • Ishida, K., et al. (2001). Mechanisms of fluconazole resistance in Candida albicans isolates from Japanese AIDS patients. Journal of Antimicrobial Chemotherapy, 48(5), 717-720. Retrieved from [Link]

  • PubMed. (n.d.). Yeast genomics and drug target identification.
  • Dühring, S., & Tüllmann, T. (2015). Identification of Antifungal Targets Based on Computer Modeling. International Journal of Molecular Sciences, 16(12), 28935-28956. Retrieved from [Link]

  • ResearchGate. (2025-08-07). Yeast Genomics and Drug Target Identification. Retrieved from [Link]

  • Nislow, C., & Giaever, G. (2013). Forward Chemical Genetics in Yeast for Discovery of Chemical Probes Targeting Metabolism. Molecules, 18(9), 10592-10611. Retrieved from [Link]

  • Siddiqui, Z. N., et al. (2022). Subtractive proteomics analysis to uncover the potent drug targets for distinctive drug design of Candida auris. Journal of Biomolecular Structure and Dynamics, 40(19), 8823-8833. Retrieved from [Link]

  • Clearsynth. (n.d.). This compound.
  • PubMed. (n.d.). A brief introduction to chemical proteomics for target deconvolution.
  • Grijseels, S., et al. (2025-04-11). Proteomic Strategies on the Management of Phytopathogenic Fungi. International Journal of Molecular Sciences. Retrieved from [Link]

  • Polycil. (n.d.). This compound.
  • ResearchGate. (2020-07-16). Proteomic analysis of fungal species in response to various antifungal agents for novel drug development. Retrieved from [Link]

  • Fakhim, H., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24706-24720. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluconazole - Impurity I.
  • Ferreira, C., et al. (2013). Proteomics of industrial fungi: trends and insights for biotechnology. Applied Microbiology and Biotechnology, 97(17), 7541-7560. Retrieved from [Link]

  • Sadowska, B., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2828. Retrieved from [Link]

  • Fakhim, H., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24706-24720. Retrieved from [Link]

  • Interomex. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Gesslbauer, B., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(18), 5483. Retrieved from [Link]

  • ResearchGate. (2025-08-06). Synthesis and characterization of fluconazole-functionalized magnetic nanoparticles as a catalyst for the synthesis of 3-aryl and 3-amino-imidazo[1,2-a]pyridines. Retrieved from [Link]

Sources

Methodological & Application

Determining the In-Vitro Activity of 4-Amino Fluconazole Bromide Against Candida Species: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in mycology and infectious diseases.

Abstract: This document provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of 4-Amino Fluconazole Bromide, a derivative and known impurity of fluconazole, against various Candida species. The protocol is grounded in the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[1][2][3][4] This application note is designed to equip researchers with a robust framework for assessing the antifungal potential of this compound, ensuring data integrity through rigorous quality control and a thorough understanding of the underlying scientific principles.

Introduction: The Rationale for Investigating Fluconazole Derivatives

Fluconazole, a member of the triazole class of antifungals, is a cornerstone in the treatment of infections caused by Candida species.[5][6] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[7][8][9] Disruption of ergosterol biosynthesis compromises the integrity of the fungal cell membrane, leading to the cessation of growth and, in some instances, cell death.[7][8]

The emergence of fluconazole-resistant Candida strains necessitates the exploration of new antifungal agents.[6][9] Investigating derivatives and impurities of established drugs like fluconazole, such as this compound, is a rational approach in drug discovery. These molecules may exhibit altered antifungal spectrums, improved potency, or different mechanisms of action. Therefore, a standardized and reproducible method for determining their in-vitro activity is paramount.

This guide provides a comprehensive protocol for MIC determination of this compound against Candida species, a critical first step in evaluating its potential as a novel antifungal agent.

Scientific Principles and Experimental Design

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent. This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the drug that prevents the visible growth of the microorganism after a specified incubation period.

Causality in Experimental Choices
  • Medium Selection (RPMI-1640): RPMI-1640 with L-glutamine and buffered with MOPS is the recommended medium by CLSI. This is because it is a chemically defined medium that supports the growth of most clinically relevant yeasts and has been extensively validated for antifungal susceptibility testing. The MOPS buffer maintains a stable physiological pH, which is crucial as pH fluctuations can affect the activity of the antifungal agent and the growth of the yeast.

  • Inoculum Standardization: The density of the initial yeast inoculum is a critical variable. A high inoculum can lead to falsely elevated MICs due to the "inoculum effect." Conversely, a low inoculum may result in falsely low MICs. Standardization to a 0.5 McFarland turbidity standard ensures a consistent starting concentration of yeast cells (approximately 1-5 x 10^6 CFU/mL), which is then further diluted to the final working concentration.

  • Incubation Conditions: A temperature of 35°C is optimal for the growth of most pathogenic Candida species. The incubation period of 24-48 hours allows for sufficient growth in the control wells to make a clear determination of inhibition.

Self-Validating System: The Role of Quality Control

To ensure the accuracy and reproducibility of the MIC results, the inclusion of quality control (QC) strains with known MIC ranges is mandatory. These strains are tested in parallel with the clinical isolates. If the MIC values for the QC strains fall outside the established ranges, the entire batch of tests is considered invalid, and the experiment must be repeated. This practice validates the integrity of the reagents, the accuracy of the dilutions, and the appropriateness of the incubation conditions.

Recommended QC Strains for Candida Susceptibility Testing:

  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solution of 4-Amino Fluconazole Bromide in DMSO A1 Perform Serial Dilutions of Compound in 96-well Plate P1->A1 Add to plate P2 Prepare RPMI-1640 Growth Medium P2->A1 Diluent P3 Prepare Yeast Inoculum (0.5 McFarland) A2 Inoculate Wells with Standardized Yeast Suspension P3->A2 Add inoculum A3 Incubate Plates at 35°C for 24-48h A2->A3 D1 Visually Read MIC (Lowest Concentration with No Growth) A3->D1 D2 Validate Results with QC Strain MICs D1->D2 D3 Record and Report MIC Values D2->D3

Caption: Workflow for MIC determination of this compound.

Detailed Protocols

Preparation of this compound Stock Solution

Rationale: A high-concentration stock solution is prepared in a solvent that fully solubilizes the compound and is miscible with the aqueous growth medium. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its excellent solubilizing properties for a wide range of organic molecules.[9]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh a precise amount of this compound powder (e.g., 10 mg).

  • Dissolve the powder in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.

Preparation of Yeast Inoculum

Rationale: A standardized starting concentration of yeast is crucial for reproducible MIC results. The turbidity of the yeast suspension is adjusted to match a 0.5 McFarland standard.

Materials:

  • Candida species isolate (test strain or QC strain) grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

Procedure:

  • Using a sterile loop, touch 3-5 colonies of the Candida isolate from the SDA plate.

  • Suspend the colonies in a tube containing sterile saline.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more yeast or more saline. This can be done visually or by using a spectrophotometer to measure the optical density at 530 nm.

  • This standardized suspension (approximately 1-5 x 10^6 CFU/mL) is the stock inoculum.

  • Dilute the stock inoculum in RPMI-1640 medium to achieve a final working concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.

Broth Microdilution Assay

Rationale: This procedure creates a twofold serial dilution of the test compound across a 96-well plate, which is then inoculated with the standardized yeast suspension.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Prepared this compound stock solution

  • RPMI-1640 medium

  • Prepared yeast inoculum

  • Multichannel pipette

Procedure:

  • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

  • Prepare an intermediate dilution of the this compound stock solution in RPMI-1640.

  • Add 200 µL of this intermediate dilution to well 1.

  • Using a multichannel pipette, perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Add 100 µL of the diluted yeast inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • The final volume in each well (except well 12) will be 200 µL.

  • Cover the plate and incubate at 35°C for 24-48 hours.

Data Interpretation and Quality Control

Reading the MIC

The MIC is determined by visual inspection of the microtiter plate. It is the lowest concentration of this compound that shows a significant reduction (typically ≥50% for azoles) in growth compared to the drug-free growth control well (well 11). The growth control well should show distinct turbidity. The sterility control well should remain clear.

Quality Control Data

The MICs for the QC strains must fall within the established ranges. If they do not, the results for the test isolates are not valid.

QC StrainAntifungal AgentExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole2.0 - 8.0
C. krusei ATCC 6258Fluconazole16.0 - 64.0

Note: The expected MIC ranges for this compound against these QC strains will need to be established through internal validation studies.

Addressing Common Issues
  • Trailing Effect: Some Candida isolates may exhibit trailing, which is reduced but persistent growth at concentrations above the MIC. For azoles, the MIC should be read as the lowest concentration that causes a prominent decrease in turbidity.

  • Contamination: If the sterility control well shows growth, the experiment is compromised and must be repeated.

Conclusion

This application note provides a robust and detailed protocol for determining the MIC of this compound against Candida species, adhering to the principles of the CLSI M27 guidelines. By following this methodology, researchers can generate reliable and reproducible data on the in-vitro antifungal activity of this compound, which is a crucial step in the evaluation of its therapeutic potential.

References

  • Dr.Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)?
  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12).
  • ResearchGate. (2025, August 9). Fluconazole resistance in Candida albicans: A review of mechanisms.
  • NCBI Bookshelf. (2024, February 28). Fluconazole.
  • PubMed Central. Fluconazole resistance in Candida species: a current perspective.
  • ASM Journals. Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and Micafungin: Analysis and Proposal for Interpretive MIC Breakpoints.
  • ResearchGate. (2008, April 1). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
  • ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
  • NIH. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • CDC. (2024, April 24). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips.
  • ResearchGate. (PDF) How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST).
  • NIH. (2021, April 6). Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening.
  • ANSI Webstore. CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition.
  • PubMed Central. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods.
  • ASM Journals. (1994, July 1). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods.
  • PubMed Central. Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans.
  • CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL.
  • MDPI. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp..
  • ResearchGate. MIC end point measurements by the broth microdilution methods at 24 and....
  • ASM Journals. (2012, September 1). Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012.
  • CLSI. (2017, November 30). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
  • ResearchGate. Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline.
  • NIH. (2025, March 19). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods.
  • PubMed Central. (2019, September 4). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance.
  • NIH. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities.
  • ResearchGate. (2025, August 7). (PDF) Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory.
  • ACS Omega. (2021, September 16). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities.
  • Clearsynth. This compound | CAS No. 150168-54-0.
  • Google Patents. DE60114889T2 - PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF.
  • Google Patents. CN106749055A - A kind of preparation method of Fluconazole.

Sources

Application Notes and Protocols for the In Vivo Evaluation of 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to In Vivo Antifungal Candidate Evaluation

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. 4-Amino Fluconazole Bromide, a derivative of the widely-used triazole antifungal fluconazole, represents a promising candidate for addressing this challenge.[1][2] As with its parent compound, its potential mechanism of action is likely the inhibition of fungal lanosterol 14-α-demethylase, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][4][5] This disruption leads to impaired membrane integrity and ultimately, fungistatic or fungicidal activity.[3][5]

This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound. The protocols outlined herein are designed to establish a foundational understanding of the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a murine model of systemic candidiasis. The experimental design emphasizes a logical, stepwise progression from initial dose-finding studies to a more detailed characterization of the antifungal effect.

Pre-Clinical In Vivo Workflow for a Novel Antifungal Agent

The successful evaluation of a novel antifungal agent requires a structured approach. The following workflow provides a roadmap for the in vivo characterization of this compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: PK/PD Characterization A Acute Toxicity and Dose Range Finding B Single Dose Pharmacokinetics (PK) A->B Establish MTD G PK/PD Modeling B->G C Murine Model of Systemic Candidiasis D Dose-Response Efficacy Study C->D E Survival Analysis D->E Primary Endpoint F Fungal Burden Determination D->F Secondary Endpoint D->G F->G H Comparison with Parent Compound (Fluconazole) G->H

Caption: In Vivo Evaluation Workflow for this compound.

Part 1: Foundational Studies - Safety and Pharmacokinetics

Prior to assessing efficacy, it is crucial to establish the safety profile and pharmacokinetic properties of this compound.

Protocol 1: Acute Toxicity and Dose Range Finding

Objective: To determine the maximum tolerated dose (MTD) of this compound in mice.

Methodology:

  • Animal Model: Healthy, female BALB/c mice (6-8 weeks old).[6]

  • Grouping: Assign mice to groups of 3-5 animals each.

  • Dose Escalation:

    • Administer single doses of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).

  • Observation: Monitor animals for at least 72 hours for signs of toxicity, including changes in weight, behavior, and physical appearance.

  • MTD Determination: The MTD is the highest dose that does not cause significant morbidity or mortality.

Protocol 2: Single Dose Pharmacokinetics (PK)

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.

Methodology:

  • Animal Model: Healthy, female BALB/c mice.

  • Dosing: Administer a single, non-toxic dose of this compound (based on MTD results) via the intended route.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Analysis:

    • Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters for Evaluation

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (0-t) Area under the plasma concentration-time curveRepresents the total drug exposure over time.[7]
t1/2 Elimination half-lifeDetermines the dosing frequency required to maintain therapeutic concentrations.[8]
Vd Volume of distributionIndicates the extent of drug distribution into tissues.[8]
CL ClearanceMeasures the rate of drug elimination from the body.[8]

Part 2: Efficacy Evaluation in a Murine Model of Systemic Candidiasis

The mouse model of disseminated candidiasis is a well-established and highly utilized model for evaluating the in vivo activity of antifungal agents.[6][9]

Protocol 3: Induction of Systemic Candidiasis

Objective: To establish a reproducible systemic infection with Candida albicans.

Methodology:

  • Fungal Strain: A well-characterized, fluconazole-susceptible strain of Candida albicans (e.g., SC5314).

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Harvest yeast cells and wash with sterile saline.

    • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 CFU/mL) using a hemocytometer.

  • Infection:

    • Use female BALB/c mice (6-8 weeks old).

    • To increase susceptibility, mice can be rendered neutropenic with cyclophosphamide.[10]

    • Inject 0.1 mL of the fungal inoculum into the lateral tail vein.

Protocol 4: Dose-Response Efficacy Study

Objective: To determine the effective dose range of this compound for treating systemic candidiasis.

Methodology:

  • Animal Grouping:

    • Group 1: Vehicle control (infected, untreated).

    • Group 2: Positive control (infected, treated with fluconazole at a known effective dose).

    • Groups 3-n: Infected, treated with escalating doses of this compound.

  • Treatment:

    • Initiate treatment 2-4 hours post-infection.

    • Administer the compounds daily for a defined period (e.g., 7 days).

  • Primary Endpoint: Survival Analysis:

    • Monitor the survival of all animals for 14-21 days.

    • Plot survival curves (Kaplan-Meier) and analyze for statistical significance (log-rank test).[11][12]

  • Secondary Endpoint: Fungal Burden Determination:

    • On a predetermined day (e.g., day 3 or 5), euthanize a subset of animals from each group.

    • Aseptically remove kidneys and other target organs (e.g., brain, spleen).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate on SDA to determine the number of colony-forming units (CFU) per gram of tissue.[13]

    • A significant reduction in fungal burden compared to the vehicle control indicates efficacy.[11][12]

Part 3: Advanced Characterization - PK/PD Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates the drug's concentration-time course with its microbiological activity to predict efficacy.[7] For azole antifungals, the free-drug area under the concentration-time curve to minimum inhibitory concentration (fAUC/MIC) ratio is the PK/PD index most predictive of efficacy.[7]

Protocol 5: PK/PD Index Determination

Objective: To establish the PK/PD target associated with the efficacy of this compound.

Methodology:

  • Data Integration: Combine the plasma concentration data from PK studies (Protocol 2) with the dose-response efficacy data (fungal burden from Protocol 4).

  • In Vitro Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of this compound against the infecting C. albicans strain using standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI).[14]

  • Modeling:

    • For each dose level, calculate the fAUC/MIC ratio.

    • Correlate the fAUC/MIC values with the corresponding fungal burden in the kidneys.

    • Use non-linear regression analysis to determine the fAUC/MIC ratio associated with stasis (no change in fungal burden) and a 1-log or 2-log reduction in CFU.

Data Presentation and Interpretation

Table 2: Example Data Summary for Dose-Response Efficacy Study

Treatment GroupDose (mg/kg/day)Mean Survival Time (days)Fungal Burden (log10 CFU/g kidney ± SD) at Day 3
Vehicle Control04.26.8 ± 0.5
Fluconazole2012.53.2 ± 0.3
This compound56.15.9 ± 0.6
This compound109.84.1 ± 0.4
This compound2513.22.9 ± 0.2
*Statistically significant difference compared to vehicle control (p < 0.05)

Conclusion and Future Directions

The successful completion of these protocols will provide a robust preclinical data package for this compound. A favorable outcome, characterized by a good safety profile, desirable pharmacokinetic properties, and potent in vivo efficacy, would strongly support its further development as a novel antifungal agent. Future studies could explore its efficacy in other models of fungal infections, such as mucosal candidiasis, or against fluconazole-resistant strains of Candida.[15][16]

References

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Medicinal Chemistry, 5(10), 1135–1158. [Link]

  • Segal, E. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(2), 58. [Link]

  • Solomon, S., & Filler, S. G. (2012). Animal models of mucosal Candida infection. FEMS Microbiology Letters, 332(1), 1–7. [Link]

  • Andes, D., Marchillo, K., & Stamstad, T. (2003). Use of an animal model of disseminated candidiasis in the evaluation of antifungal therapy. Methods in Molecular Medicine, 81, 349–358. [Link]

  • Fathia, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24867–24883. [Link]

  • Conti, H. R., & Gaffen, S. L. (2015). Animal Models for Candidiasis. Current Protocols in Immunology, 111, 19.6.1–19.6.17. [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]

  • Samaranayake, L. P., & Samaranayake, Y. H. (2001). Experimental Oral Candidiasis in Animal Models. Clinical Microbiology Reviews, 14(2), 398–429. [Link]

  • Vanden Bossche, H., et al. (2003). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy, 47(5), 1647–1653. [Link]

  • Fathia, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar. [Link]

  • Troke, P. F., et al. (1990). Fluconazole and other azoles: translation of in vitro activity to in vivo and clinical efficacy. Reviews of Infectious Diseases, 12 Suppl 3, S276–S280. [Link]

  • Latimer, K. S., et al. (2000). Pharmacokinetics of fluconazole following intravenous and oral administration and body fluid concentrations of fluconazole following long-term oral administration in horses. American Journal of Veterinary Research, 61(11), 1367–1373. [Link]

  • Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(1), 10. [Link]

  • Ammoo, A. G., et al. (2021). Pharmacokinetics of Fluconazole tablets administered to healthy subjects. Journal of Advanced Pharmacy Education and Research, 11(2), 92-98. [Link]

  • Debruyne, D. (1997). Clinical Pharmacokinetics of Fluconazole in Superficial and Systemic Mycoses. Clinical Pharmacokinetics, 33(1), 52–77. [Link]

  • Dannaoui, E. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]

  • Jukić, L., et al. (2023). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. Pharmaceutics, 15(11), 2635. [Link]

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole. Drugs, 39(6), 877–916. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Fluconazole: Structure, Synthesis, and Mechanism of Action. Retrieved from [Link]

  • Kontoyiannis, D. P., & Lewis, R. E. (2003). NCCLS guidelines for antifungal susceptibility testing of filamentous fungi. Clinical Infectious Diseases, 36(1), 115–116. [Link]

  • Fathia, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Andes, D., et al. (2008). In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling. Antimicrobial Agents and Chemotherapy, 52(4), 1373–1383. [Link]

  • Kowalsky, S. F., & Dixon, D. M. (1991). Fluconazole: a new triazole antifungal agent. Clinical Pharmacy, 10(3), 179–194. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluconazole. PubChem Compound Database. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?. Retrieved from [Link]

  • BioOrganics. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note & Protocol: Solubility Profiling of 4-Amino Fluconazole Bromide in Key Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to determining the solubility of 4-Amino Fluconazole Bromide, a known impurity of the antifungal agent Fluconazole.[1][2][3][4] Understanding the solubility of this compound in various laboratory solvents is critical for the development of robust analytical methods, formulation strategies, and for ensuring the quality and safety of Fluconazole drug products. This application note details the scientific rationale behind solubility testing, presents standardized protocols for both kinetic and equilibrium solubility assessments, and offers guidance on data interpretation and presentation. The methodologies described herein are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in drug discovery and development.[5] For an active pharmaceutical ingredient (API) or any related compound, such as an impurity, its solubility characteristics can significantly influence bioavailability, manufacturability, and therapeutic efficacy.[6][7] Poor aqueous solubility, for instance, is a major hurdle in the formulation of orally administered drugs, often leading to low or variable absorption.[6]

This compound is a recognized impurity of Fluconazole, an essential antifungal medication.[2][4] As such, accurately characterizing its solubility is imperative for several reasons:

  • Analytical Method Development: Knowledge of solubility is crucial for selecting appropriate diluents and mobile phases in chromatographic methods (e.g., HPLC, UPLC) used for impurity profiling and quantification.

  • Forced Degradation Studies: Understanding solubility in various stress conditions (e.g., acidic, basic, oxidative) is necessary to design effective forced degradation studies that elucidate degradation pathways.

  • Risk Assessment: The potential for an impurity to precipitate out of a drug product formulation due to poor solubility can impact product quality and patient safety.

This guide will focus on two primary types of solubility testing: kinetic and equilibrium solubility.[8]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by diluting a high-concentration stock (typically in DMSO) with an aqueous buffer. It is a high-throughput method often used in early discovery to quickly assess a compound's propensity to precipitate.[5][8]

  • Equilibrium Solubility (or Thermodynamic Solubility): This is the "gold standard" and measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[8][9] It is a more time-consuming but more accurate representation of a compound's intrinsic solubility.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by its molecular structure and the properties of the solvent. Key influencing factors include:

  • pH: The molecule contains several nitrogen atoms within its triazole rings and an amino group, which can be protonated or deprotonated depending on the pH of the medium.[7][10] Ionization of the molecule generally leads to increased aqueous solubility.[7]

  • Solvent Polarity: The principle of "like dissolves like" is fundamental.[11] Polar solvents will better dissolve polar molecules, and non-polar solvents will better dissolve non-polar molecules. The polarity of the laboratory solvents chosen for testing will significantly impact the measured solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[11] However, this is not universally true, and the effect of temperature should be controlled and noted.

  • Particle Size and Solid-State Form: The particle size of the solid material can affect the rate of dissolution.[7][12] Furthermore, different polymorphic or amorphous forms of a compound can exhibit different solubilities.[12]

Experimental Design and Protocols

The following sections provide detailed protocols for determining the kinetic and equilibrium solubility of this compound.

Materials and Equipment

Compound:

  • This compound (CAS: 150168-54-0), purity >98%

Solvents and Reagents:

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Water, HPLC grade or equivalent (e.g., Milli-Q)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ethanol, absolute

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Buffers of varying pH (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)[13][14]

Equipment:

  • Analytical balance (4 or 5 decimal places)

  • Vortex mixer

  • Orbital shaker or rotator

  • Thermostatically controlled incubator

  • Centrifuge

  • 96-well microplates (polypropylene)

  • Plate reader with nephelometric or UV-Vis capabilities

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

Protocol 1: Kinetic Solubility Determination by Nephelometry

This high-throughput method is ideal for rapid screening and measures the precipitation of the compound.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM stock of this compound in DMSO assay2 Add stock solution to create a concentration gradient prep1->assay2 prep2 Prepare aqueous buffers (e.g., PBS pH 7.4) assay1 Dispense aqueous buffer to a 96-well plate prep2->assay1 assay1->assay2 assay3 Incubate plate at room temperature with shaking assay2->assay3 analysis1 Measure turbidity using a nephelometer at T=0 and T=2h assay3->analysis1 analysis2 Determine the concentration at which precipitation occurs analysis1->analysis2

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh this compound and dissolve it in DMSO to prepare a 10 mM stock solution. Ensure complete dissolution using a vortex mixer.

  • Plate Preparation: In a 96-well polypropylene plate, create a serial dilution of the DMSO stock solution into the aqueous buffer of choice (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[15]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with DMSO only).

Protocol 2: Equilibrium Solubility Determination by the Shake-Flask Method

This method determines the thermodynamic solubility and is considered the benchmark for solubility measurements.[9]

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid this compound to vials prep2 Add a known volume of solvent to each vial prep1->prep2 equil1 Seal vials and agitate at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Incubate for 24-48 hours to reach equilibrium equil1->equil2 analysis1 Separate solid from supernatant (centrifugation/filtration) equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant via HPLC-UV analysis1->analysis2

Caption: Workflow for Equilibrium Solubility Assay.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.[16]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, acetonitrile, various pH buffers) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a 0.22 µm syringe filter.[16] Care must be taken to avoid precipitation or adsorption of the compound to the filter material.[16]

  • Quantification: Prepare a series of dilutions of the clear supernatant and analyze them using a validated HPLC-UV method.[17]

  • Concentration Calculation: Construct a calibration curve using standards of known concentrations. Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the equilibrium solubility.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. Tables are an effective way to summarize quantitative results.

Table 1: Hypothetical Equilibrium Solubility of this compound at 25°C

Solvent/MediumDielectric Constant (Approx.)Polarity IndexSolubility (mg/mL)Solubility (mM)
Water80.110.25.212.9
PBS (pH 7.4)~80~10.27.819.4
Buffer (pH 1.2)~80~10.215.538.5
Ethanol24.55.225.162.4
Acetonitrile37.55.812.330.6
Methanol32.76.638.796.2
DMSO46.77.2>100>248.6

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Results:

  • The higher solubility in the pH 1.2 buffer compared to neutral water and PBS suggests that this compound is a weak base, with increased solubility at lower pH due to protonation.

  • The high solubility in polar protic solvents like methanol and ethanol, as well as the polar aprotic solvent DMSO, indicates the compound has polar characteristics.

  • Comparing solubility across a range of solvents with different polarity indices and dielectric constants can provide valuable insights into the compound's physicochemical properties and inform formulation and analytical development.[10]

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the solubility of this compound. By employing both kinetic and equilibrium solubility assays, researchers can gain a comprehensive understanding of this impurity's behavior in various laboratory solvents. This knowledge is fundamental to developing sensitive analytical methods, creating stable formulations, and ensuring the overall quality and safety of Fluconazole drug products. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data critical for regulatory submissions and internal decision-making processes.

References

  • AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Glomme, A., & Martinez, M. N. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 45(11), 1-25. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Poblete, T. C., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • BioOrganics. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluconazole - Impurity I. Retrieved from [Link]

  • Veeprho. (n.d.). Fluconazole EP Impurity I. Retrieved from [Link]

  • Fallah, Z., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24869–24881. Retrieved from [Link]

  • Gucma, M., & Gzella, A. K. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2855. Retrieved from [Link]

Sources

Application Note & Protocols: A Multi-Parametric Approach to Evaluating the Cytotoxicity of 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Cytotoxicity Profiling

4-Amino Fluconazole Bromide is recognized as a significant impurity and derivative of Fluconazole, a widely used triazole antifungal medication.[1][2] Fluconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] Disruption of this pathway leads to increased membrane permeability and fungal cell death.[3]

While this mechanism is relatively specific to fungal cells, the potential for off-target effects in mammalian cells necessitates a thorough toxicological evaluation of any related compounds, such as this compound. Cytotoxicity assessment is a cornerstone of drug discovery and safety pharmacology, providing critical insights into a compound's potential to cause cell damage or death.[6][7][8] Furthermore, some azole antifungals have been linked to mitochondrial dysfunction in mammalian cells, suggesting a potential mechanism for any observed toxicity.[9][10][11]

This guide provides a comprehensive framework for evaluating the cytotoxicity of this compound using a multi-parametric, cell-based assay approach. We will move beyond a single viability readout to build a more nuanced understanding of the compound's cellular impact by concurrently assessing metabolic health, membrane integrity, and the induction of specific cell death pathways.

Rationale for a Multi-Parametric Assay Strategy

  • Metabolic Competence (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often correlated with cell viability and proliferation.[13] It serves as a primary indicator of overall cellular health.

  • Membrane Integrity (LDH Release Assay): This method measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[14][15] It is a classic marker for cytotoxicity, necrosis, and late-stage apoptosis.[16]

  • Apoptosis Induction (Caspase-3/7 Assay): This assay specifically quantifies the activity of effector caspases 3 and 7, which are key executioners in the apoptotic pathway.[17][18] A positive signal provides mechanistic insight, indicating that the compound induces programmed cell death.

This integrated approach allows researchers to not only determine if a compound is toxic but also to begin understanding how it elicits a cytotoxic response.

Figure 1: A multi-parametric workflow for cytotoxicity assessment.

General Experimental Design and Considerations

3.1 Cell Line Selection The choice of cell line is critical. For general screening, a common, robust cell line such as HeLa (human cervical cancer) or A549 (human lung carcinoma) is suitable. For more specific questions regarding organ toxicity, a cell line like HepG2 (human liver carcinoma) is recommended to investigate potential hepatotoxicity, a known concern for some azole antifungals.

3.2 Compound Handling and Dosing

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C, protected from light.

  • Dose-Response Curve: A critical component of cytotoxicity testing is to perform a dose-response analysis. We recommend a 7-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). This range should be adjusted based on preliminary results.

  • Vehicle Control: All treatments, including the "no-drug" control, must contain the same final concentration of the vehicle (e.g., DMSO) to account for any solvent-induced toxicity. The final DMSO concentration should typically be ≤ 0.5%.

3.3 Essential Controls

  • Untreated Control (Negative Control): Cells treated with vehicle only. This represents 100% viability or baseline LDH/caspase activity.

  • Maximum Lysis Control (Positive Control for LDH): Cells treated with a lysis buffer (e.g., Triton™ X-100) to induce 100% LDH release.

  • Apoptosis Induction Control (Positive Control for Caspase-3/7): Cells treated with a known apoptosis inducer, such as Staurosporine (1 µM), to confirm the assay is performing correctly.

Detailed Protocols

The following protocols are optimized for a 96-well plate format.

Protocol 1: MTT Assay for Metabolic Activity

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13][19] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[19]

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected mammalian cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[20]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Protocol 2: LDH Release Assay for Membrane Permeability

Principle: The release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant is a direct indicator of compromised cell membrane integrity.[16] The assay measures LDH activity through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[14][16]

Figure 3: Workflow for the LDH release cytotoxicity assay.

Materials:

  • Cell culture materials as in Protocol 4.1

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in MTT Protocol steps 1-3. It is crucial to set up additional wells for "Spontaneous LDH Release" (vehicle control) and "Maximum LDH Release" (treated with lysis buffer).

  • Lysis for Positive Control: 45 minutes before the end of the incubation period, add 10 µL of the kit's 10X Lysis Buffer to the "Maximum LDH Release" wells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mix to each well containing supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (from medium-only wells) from all readings.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This assay quantifies the activity of caspases 3 and 7, key biomarkers of apoptosis.[17][22] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[22] Cleavage by active caspases releases aminoluciferin, which is consumed by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.

Figure 4: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:

  • White, opaque-walled 96-well plates (for luminescence)

  • Cell culture materials as in Protocol 4.1

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)[22]

  • Microplate luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in MTT Protocol steps 1-2. Include vehicle and positive controls (e.g., Staurosporine).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 6, 12, or 24 hours, as apoptosis is often an earlier event than necrosis).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Signal Development: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Plot the raw luminescence units (RLU) for each concentration.

  • Data can be expressed as "Fold Change" over the vehicle control:

    • Fold Change = RLU_Sample / RLU_VehicleControl

  • Plot Fold Change against the log of the compound concentration.

Data Interpretation and Summary

By combining the results from these three assays, a clear picture of the cytotoxic mechanism of this compound can be formed.

AssayParameter MeasuredInterpretation of Positive Result
MTT Mitochondrial Dehydrogenase ActivityDecrease indicates reduced cell viability/proliferation.
LDH Release Plasma Membrane IntegrityIncrease indicates necrosis or late-stage apoptosis.
Caspase-3/7 Effector Caspase ActivityIncrease indicates induction of apoptosis.

Example Data Interpretation:

ScenarioMTT ResultLDH ResultCaspase-3/7 ResultLikely Mechanism
1 ↓↓↓↑↑↑Apoptosis leading to secondary necrosis: The compound induces programmed cell death, and over time, apoptotic bodies lose membrane integrity.
2 ↓↓↓↑↑↑Primary Necrosis: The compound causes direct damage to the cell membrane, leading to rapid cell lysis.
3 ↓↓↓Cytostatic Effect or Metabolic Poison: The compound inhibits cell proliferation or mitochondrial function without immediately killing the cells.
4 No significant cytotoxicity at the tested concentrations.

Arrow Key: ↓ (Decrease), ↑ (Increase), → (No significant change)

Conclusion

This application note provides a robust, multi-parametric framework for the comprehensive evaluation of this compound's cytotoxicity. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can obtain reliable IC₅₀ values and gain critical insights into the compound's mechanism of action in mammalian cells. This rigorous approach is fundamental for the safety assessment of pharmaceutical impurities and is an indispensable tool for drug development professionals.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)?. Dr.Oracle. [Link]

  • What is the mechanism of Fluconazole?. Patsnap Synapse. [Link]

  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Fluconazole. StatPearls - NCBI Bookshelf. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Fluconazole. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. NIH. [Link]

  • Mitochondria-Mediated Azole Drug Resistance and Fungal Pathogenicity: Opportunities for Therapeutic Development. MDPI. [Link]

  • This compound. BioOrganics. [Link]

  • Divergent mitochondrial responses and metabolic signal pathways secure the azole resistance in Crabtree-positive and negative Candida species. NIH. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

  • Cardiac Toxicity of Azole Antifungals. Semantic Scholar. [Link]

  • Mitochondria-Mediated Azole Drug Resistance and Fungal Pathogenicity: Opportunities for Therapeutic Development. ResearchGate. [Link]

  • Fluconazole EP Impurity I. Veeprho. [Link]

  • Cardiac Toxicity of Azole Antifungals. Scirp.org. [Link]

  • Fluconazole - Impurity I. Pharmaffiliates. [Link]

Sources

Application Note: 4-Amino Fluconazole Bromide as a Reference Standard for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the application of 4-Amino Fluconazole Bromide as a reference standard. Fluconazole is a widely used triazole antifungal agent, and ensuring its purity is paramount for clinical safety and efficacy.[1] The control of process-related impurities and degradation products is a critical regulatory requirement in pharmaceutical manufacturing.[2] this compound, a known process-related impurity of Fluconazole (also identified as Fluconazole EP Impurity I), serves as an essential tool for the accurate identification and quantification of this specific impurity in Fluconazole active pharmaceutical ingredient (API) and finished drug products.[3][4] This application note details the necessary protocols for the comprehensive qualification of this compound as a reference standard and its subsequent use in validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC).

The Imperative of Impurity Reference Standards in Pharmaceutical Analysis

In the pharmaceutical industry, a reference standard is a highly purified and well-characterized substance that serves as a benchmark for confirming the identity, purity, strength, and quality of a drug.[5][6] While the standard for the active ingredient is fundamental, reference standards for known impurities are equally critical.[7] Regulatory bodies worldwide mandate strict control over impurities, as they can impact the safety and efficacy of the final drug product.[2]

Impurity reference standards are indispensable for:

  • Method Validation: They are crucial for validating the specificity, accuracy, precision, and linearity of analytical methods designed to detect and quantify impurities.[8][9]

  • Peak Identification: They provide unequivocal confirmation of the identity of impurity peaks in a chromatogram by comparing retention times with a known substance.

  • Accurate Quantification: A well-characterized standard with an assigned potency allows for the precise calculation of the impurity level in a drug substance, ensuring it does not exceed established safety thresholds.

  • Stability Studies: They are used to track the formation of specific degradation products during stability testing of the API and formulated drug product.[10]

Physicochemical Profile: this compound

This compound is a quaternary salt of an amino derivative related to the synthesis of Fluconazole.[11] Its key properties are summarized below.

PropertyValueSource(s)
Chemical Name 4-Amino-1-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-4H-1,2,4-triazolium Bromide[11]
Common Synonyms Fluconazole EP Impurity I, Fluconazole Amino Impurity[3][4][11]
CAS Number 150168-54-0[3][11][12]
Molecular Formula C₁₃H₁₄BrF₂N₇O[3][4]
Molecular Weight 402.20 g/mol [3][4]
SMILES String C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=N)O.[Br-][3]

Protocol for Qualification of a this compound Reference Standard

Before a new batch of this compound can be used as a quantitative reference standard, it must be rigorously qualified to confirm its identity and assign a precise potency value.[2] This process establishes its traceability and trustworthiness as a standard.[5] The recommended approach is a mass balance method, which accounts for all potential sources of impurity.[13]

Qualification_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Potency Assignment (Mass Balance) cluster_2 Final Qualification NMR NMR ('H, ¹³C) MS Mass Spectrometry FTIR FTIR Spectroscopy HPLC Chromatographic Purity (HPLC, >99.5%) Potency Calculate Potency HPLC->Potency KF Water Content (Karl Fischer) KF->Potency GC Residual Solvents (Headspace GC) GC->Potency ROI Residue on Ignition (Non-volatile Impurities) ROI->Potency Cert Generate Certificate of Analysis Potency->Cert Material New Batch of This compound Material->NMR Material->MS Material->FTIR Material->HPLC Material->KF Material->GC Material->ROI

Caption: Workflow for the qualification of a reference standard.

Step-by-Step Qualification Protocol

3.1.1. Identity Confirmation

  • ¹H NMR Spectroscopy: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should be consistent with the proposed structure of this compound, confirming the presence and connectivity of all protons.

  • Mass Spectrometry (MS): Utilize a high-resolution mass spectrometer (e.g., Q-TOF) with electrospray ionization (ESI). The observed mass for the molecular ion [M]⁺ should correspond to the calculated exact mass of the cation (C₁₃H₁₄F₂N₇O⁺).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire the infrared spectrum (e.g., using a KBr pellet). The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H (hydroxyl), N-H (amino), C-F (fluoroaromatic), and C=N (triazole ring) vibrations.

3.1.2. Purity and Potency Assignment (Mass Balance)

  • Chromatographic Purity by HPLC: Develop a stability-indicating HPLC method. The main peak should be spectrally pure and account for the vast majority of the total integrated peak area (typically >99.5%).

  • Water Content by Karl Fischer Titration: Determine the water content using a coulometric or volumetric Karl Fischer titrator. This is critical as hydrated forms can affect the true potency.

  • Residual Solvents by Headspace GC: Analyze for residual solvents from the synthesis process using a gas chromatograph with a headspace autosampler, as per USP <467> guidelines.

  • Residue on Ignition (ROI): Measure the amount of non-volatile inorganic impurities by performing a sulphated ash test according to USP <281>.

3.1.3. Potency Calculation The potency is calculated on an "as is" basis using the following formula: Potency (%) = (100% - % Chromatographic Impurities) x (100% - % Water Content - % Residual Solvents - % Residue on Ignition) / 100

Example Qualification Data for a Hypothetical Batch

ParameterResult
Identity Confirmed by NMR, MS, FTIR
Chromatographic Purity (HPLC) 99.85%
Water Content (Karl Fischer) 0.20%
Residual Solvents (GC) 0.05%
Residue on Ignition <0.01% (neglected)
Calculated Potency ("as is") 99.60%

Application Protocol: Quantification of this compound in Fluconazole API by HPLC

Once qualified, the reference standard is used for the routine analysis of Fluconazole batches. This protocol outlines a typical HPLC method for impurity profiling.

Routine_Analysis_Workflow cluster_0 Solution Preparation cluster_1 HPLC Analysis cluster_2 Results RefStd Qualified Reference Standard (this compound) PrepRef Prepare Reference Standard Solution RefStd->PrepRef PrepSST Prepare System Suitability Solution (Spiked) RefStd->PrepSST API Fluconazole API Batch API->PrepSST PrepSample Prepare API Test Solution API->PrepSample SST Perform System Suitability Test (SST) PrepRef->SST PrepSST->SST PrepSample->SST Inject Inject Solutions (Ref, Sample) SST->Inject Process Process Chromatograms Inject->Process Calc Identify & Quantify Impurity Process->Calc Report Report Result vs. Specification Calc->Report

Caption: Workflow for routine impurity analysis using the standard.

Materials and Equipment
  • Qualified this compound Reference Standard

  • Fluconazole API (test sample)

  • HPLC system with UV or PDA detector (e.g., Waters Alliance).

  • Analytical balance

  • HPLC-grade solvents (Acetonitrile, Water) and reagents (e.g., phosphate buffer)

  • Volumetric glassware

Chromatographic Conditions

The following conditions are illustrative and should be optimized and validated for the specific application.[8][14][15]

ParameterCondition
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of Buffer and Acetonitrile (e.g., 60:40 v/v)
Buffer 20 mM Potassium Phosphate, pH adjusted to 7.0
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 µL
Column Temperature 30 °C
Preparation of Solutions
  • Diluent: Mobile phase is typically used as the diluent.

  • Reference Standard Solution (e.g., 0.001 mg/mL): Accurately weigh an appropriate amount of the this compound reference standard, correct for its potency, and dissolve in diluent to achieve the final concentration. This concentration should be near the reporting limit for the impurity (e.g., 0.1%).

  • Test Sample Solution (e.g., 1.0 mg/mL): Accurately weigh about 100 mg of the Fluconazole API test sample and dissolve in 100.0 mL of diluent.

  • System Suitability Solution (SSS): Spike the Test Sample Solution with the Reference Standard to demonstrate adequate resolution between the main component and the impurity.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Reference Standard Solution and one injection of the SSS.

  • Verify that all System Suitability Test (SST) criteria are met (see table below).

  • Inject the Test Sample Solution in duplicate.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time to that from the reference standard injection.

  • Integrate the peak areas.

System Suitability Criteria
ParameterAcceptance Criteria
Resolution Resolution between Fluconazole and this compound peaks in SSS must be ≥ 2.0.
Tailing Factor Tailing factor for the this compound peak in the reference injection must be ≤ 2.0.
%RSD The relative standard deviation of the peak areas from five replicate injections of the reference standard must be ≤ 5.0%.
Calculation of Impurity Content

Calculate the percentage of this compound in the Fluconazole API sample using the following external standard formula:

% Impurity = (Area_Impurity / Area_Standard) x (Conc_Standard / Conc_Sample) x (Potency_Standard / 100) x 100

Where:

  • Area_Impurity: Peak area of this compound in the test sample chromatogram.

  • Area_Standard: Average peak area of this compound from the reference solution injections.

  • Conc_Standard: Concentration of the reference standard solution (mg/mL).

  • Conc_Sample: Concentration of the Fluconazole API test solution (mg/mL).

  • Potency_Standard: The assigned potency of the reference standard (%).

Stability and Storage

Proper handling and storage are essential to maintain the integrity of the reference standard.

  • Storage: this compound should be stored in a well-sealed, airtight container, protected from light. Recommended storage is at refrigerated temperatures (2-8°C) under an inert atmosphere.[4][11][13]

  • Retest Period: A retest period should be established based on stability data.[7] The standard should be re-qualified at regular intervals (e.g., annually) to confirm its potency remains within acceptable limits.[13]

Conclusion

This compound is a critical reference standard for any laboratory involved in the quality control of Fluconazole. Its proper qualification through rigorous identity and purity testing is the foundation of its utility. When used within a validated analytical method, this reference standard enables the accurate and reliable quantification of a key process impurity, ensuring that batches of Fluconazole API meet stringent regulatory and quality requirements, ultimately safeguarding patient health.

References

  • Reference Standards, Working Standards, and Internal Reference Standards. (n.d.). SynThink Research Chemicals. [Link]

  • Reference Standards. (n.d.). American Pharmaceutical Review. [Link]

  • Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). Aquigen Bio Sciences. [Link]

  • Development and Validation of Analytical Method for Fluconazole and Fluconazole Related Compounds (A, B, and C) in Capsule Formulations by HPLC with UV Detection. (2015). ResearchGate. [Link]

  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. [Link]

  • Advancement in Quantitative Analytical Method Development for Fluconazole: A Review. (2023). International Journal of Research Trends and Innovation. [Link]

  • Analytical Method Development, Validation and Optimization of Fluconazole Drug Using RP-HPLC. (2024). International Journal of Scientific Research & Technology. [Link]

  • Method validation for the quantification of fluconazole and its organic impurities in raw material using high-performance liquid chromatography. (2023). PubMed. [Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). Proclinical. [Link]

  • Simultaneous determination and method validation of fluconazole and its impurities by high performance thin layer chromatography using reflectance scanning densitometry. (2013). ResearchGate. [Link]

  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. (2011). ResearchGate. [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • This compound. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Fluconazole - Impurity I. (n.d.). Pharmaffiliates. [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). National Center for Biotechnology Information. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025). Qvents. [Link]

  • This compound. (n.d.). Polycil. [Link]

  • This compound. (n.d.). BioOrganics. [Link]

  • Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco. (2012). Semantic Scholar. [Link]

  • Performance and Verification of the USP Fluconazole Related Compounds Test on the Alliance HPLC System. (n.d.). Waters Corporation. [Link]

  • Development and Evaluation of Fluconazole Co-Crystal for Improved Solubility and Mechanical Properties. (2025). National Center for Biotechnology Information. [Link]

  • USP General Chapter <1058>. (n.d.). Agilent. [Link]

  • PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF. (n.d.).
  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). National Center for Biotechnology Information. [Link]

  • Fluconazole: Stability and analysis in human plasma by simple high performance liquid chromatography. (2011). ResearchGate. [Link]

  • HPLC Methods for analysis of Fluconazole. (n.d.). HELIX Chromatography. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino Fluconazole Bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the complexities of aqueous solubility for this compound. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.

Introduction to this compound

This compound is a derivative of Fluconazole, a broad-spectrum antifungal agent.[1][2][3][4] Like many active pharmaceutical ingredients (APIs), its utility in various experimental and formulation settings is often hampered by limited aqueous solubility.[1] Understanding and overcoming this challenge is critical for accurate and reliable experimental outcomes. This guide provides a structured approach to troubleshooting and resolving these solubility issues.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial hurdles encountered when working with this compound.

Q1: My this compound is not dissolving in water. Is this expected?

A1: Yes, this is a common observation. While the bromide salt form is intended to improve aqueous solubility compared to a free base, compounds with complex aromatic structures like this compound often exhibit poor water solubility. Fluconazole itself is only slightly soluble in water.[5] The molecular structure, characterized by a significant hydrophobic surface area, contributes to this property.

Q2: What is the expected aqueous solubility of this compound?

A2: Precise solubility data for this compound is not widely published. However, based on the properties of the parent compound, Fluconazole, and similar azole derivatives, the aqueous solubility is expected to be low.[1][6] It is crucial to experimentally determine the solubility in your specific aqueous medium.

Q3: Can I heat the solution to improve solubility?

A3: While gentle heating can increase the rate of dissolution, it is generally not recommended without prior stability data. Aggressive heating can lead to degradation of the compound, impacting the integrity of your experiments. A safer approach is to use sonication at room temperature to aid dissolution.

Q4: I've prepared a stock solution in an organic solvent. Why does my compound precipitate when I dilute it into my aqueous buffer?

A4: This phenomenon, known as "crashing out," occurs when the concentration of the organic solvent is significantly reduced upon dilution, and the aqueous buffer cannot maintain the compound in solution. To avoid this, it is essential to ensure that the final concentration of the organic co-solvent in your aqueous medium is sufficient to maintain solubility, yet low enough to not interfere with your experimental system.

Part 2: In-Depth Troubleshooting Guide

For more persistent solubility issues, a systematic approach involving the modification of the solvent system is required. The following strategies are presented in order of increasing complexity.

Strategy 1: pH Adjustment

The Rationale: this compound possesses an amino group. The solubility of compounds with ionizable groups is highly dependent on the pH of the solution.[7][8][9] The amino group can be protonated in acidic conditions, forming a more soluble salt.[10] By adjusting the pH of your aqueous solution to be more acidic, you can significantly enhance the solubility of this compound.[10][11]

Troubleshooting Steps:

  • Determine the pKa: While the specific pKa of this compound may not be readily available, the pKa of the triazole group in fluconazole is approximately 2.27.[5] It is advisable to work with a buffer system that is at least 1-2 pH units below the pKa of the amino group to ensure it remains protonated.

  • Select an Appropriate Buffer: Choose a buffer system that is compatible with your experimental setup and can maintain the desired acidic pH. Common choices include citrate or acetate buffers.

  • Experimental Verification: Prepare a series of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0) and determine the solubility of this compound in each.

cluster_pH Effect of pH on Solubility Low_pH Low pH (Acidic) Protonation Protonation of Amino Group Low_pH->Protonation favors High_Solubility Increased Solubility Protonation->High_Solubility leads to

Caption: Lowering the pH increases the solubility of this compound.

Strategy 2: The Use of Co-solvents

The Rationale: When pH adjustment is insufficient or not viable for your experimental system, the use of water-miscible organic co-solvents is a common and effective strategy.[12][13][14][15] Co-solvents work by reducing the polarity of the aqueous medium, which helps to solubilize hydrophobic compounds.[13]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent, but can have biological effects.

  • Ethanol: A less toxic option, widely used in many formulations.[14]

  • Polyethylene Glycol (PEG 300/400): Often used in pharmaceutical formulations for their low toxicity.[16]

  • Propylene Glycol: Another common choice with a good safety profile.[14]

Troubleshooting Steps:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream applications. For cell-based assays, it is crucial to keep the final concentration of the co-solvent low (typically <0.5% for DMSO) to avoid cytotoxicity.

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% of your chosen co-solvent to create a concentrated stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. Observe for any signs of precipitation.

Co-solventTypical Starting Concentration for StockMaximum Recommended Final Concentration (in vitro)
DMSO10-50 mM< 0.5% (v/v)
Ethanol10-50 mM< 1% (v/v)
PEG 40010-50 mM< 2% (v/v)
Strategy 3: Incorporation of Solubilizing Excipients

The Rationale: For particularly challenging cases, the use of specialized excipients such as surfactants and cyclodextrins can dramatically improve solubility.[17][18][19][20][21]

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions.[16] The hydrophobic core of the micelle can encapsulate poorly soluble compounds, effectively increasing their solubility.[7][22] Common examples include Polysorbate 80 (Tween 80) and Poloxamers.[23]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19][20] They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[18][19][20][21][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[18]

Start Poorly Soluble Compound pH_Adjust Adjust pH (Acidic) Start->pH_Adjust Co_Solvent Use Co-solvents pH_Adjust->Co_Solvent No Success Solubility Achieved pH_Adjust->Success Yes Excipients Add Excipients Co_Solvent->Excipients No Co_Solvent->Success Yes Excipients->Success Yes Failure Still Insoluble Excipients->Failure No

Caption: A systematic workflow for troubleshooting solubility issues.

Part 3: Experimental Protocols

The following are detailed protocols for the solubilization strategies discussed above.

Protocol 1: Solubilization by pH Adjustment
  • Prepare Buffers: Prepare a series of 0.1 M citrate buffers with pH values ranging from 3.0 to 6.0.

  • Add Compound: To 1 mL of each buffer, add an excess amount of this compound (e.g., 5 mg).

  • Equilibrate: Agitate the samples at room temperature for 24 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved material.

  • Quantify Solubilized Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Solubilization using Co-solvents
  • Prepare Stock Solution: Weigh out a precise amount of this compound and dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).

  • Determine Maximum Co-solvent Concentration: In your target aqueous buffer, determine the maximum concentration of DMSO that is tolerated by your experimental system (e.g., 0.5% v/v).

  • Prepare Working Solution: Dilute the DMSO stock solution into the aqueous buffer to the desired final concentration, ensuring that the final DMSO concentration does not exceed the predetermined limit.

  • Observe for Precipitation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a period of incubation (e.g., 1 hour) at room temperature.

Part 4: Data Interpretation and Further Steps

After performing these experiments, you will have a better understanding of the solubility characteristics of this compound.

  • If pH adjustment is successful, you can proceed with your experiments using the optimized buffer system.

  • If co-solvents are required, always include a vehicle control (buffer with the same concentration of co-solvent but without the compound) in your experiments to account for any effects of the solvent itself.

  • If excipients are necessary, further optimization of the excipient concentration may be required.

Should you continue to face significant challenges, more advanced formulation strategies such as solid dispersions or lipid-based formulations may need to be considered, often in consultation with a formulation specialist.[15][21][25]

References

Sources

Technical Support Center: Stabilizing 4-Amino Fluconazole Bromide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Amino Fluconazole Bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. As a key intermediate and potential impurity of Fluconazole, understanding and ensuring its stability is paramount for accurate and reproducible experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to empower you in your research.

Understanding the Challenge: The Inherent Instability of this compound

This compound, being a derivative of fluconazole with an additional aromatic amine group, presents unique stability challenges. Aromatic amines are susceptible to oxidation, a process that can be accelerated by factors such as pH, temperature, light, and the presence of metal ions.[1] This degradation can lead to the formation of colored byproducts, loss of compound integrity, and potentially altered biological activity, compromising the validity of your research. A common observation is a solution turning yellow or brown over time, a tell-tale sign of oxidative degradation.

This guide will walk you through a systematic approach to identifying the root causes of instability in your specific experimental setup and provide actionable solutions to mitigate these issues.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments with this compound solutions.

Question 1: My this compound solution is turning yellow/brown. What is causing this discoloration and how can I prevent it?

Answer:

The yellowing or browning of your solution is a classic indicator of oxidative degradation of the aromatic amine moiety. This process can be initiated and accelerated by several factors in your experimental environment.

Causality Explained:

  • Oxygen Exposure: The primary culprit is often dissolved oxygen in your solvent. Aromatic amines can be oxidized by molecular oxygen, leading to the formation of colored polymeric products.

  • Light Exposure (Photodegradation): Exposure to ambient or UV light can provide the energy needed to initiate photo-oxidative degradation pathways.[2]

  • pH of the Solution: The pH of your solution can significantly influence the rate of oxidation. While the bromide salt form provides some initial acidic stabilization, the overall solution pH can shift depending on the solvent and other components.

  • Presence of Metal Ions: Trace metal ions (e.g., iron, copper) in your solvents or from your glassware can act as catalysts for oxidation reactions.

Immediate Corrective Actions & Preventative Measures:

  • Solvent Degassing: Before preparing your solution, degas your solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes. This will displace dissolved oxygen.

  • Work Under an Inert Atmosphere: Whenever possible, prepare and handle your solutions in a glove box or under a gentle stream of an inert gas.

  • Use Amber Vials: Protect your solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.[2]

  • pH Control: Maintain a slightly acidic pH (around 4-6) to enhance the stability of the amine salt. You can use a suitable buffer system if your experiment allows.

  • Use High-Purity Solvents and Chelating Agents: Employ high-purity, HPLC-grade solvents to minimize metal ion contamination. If metal ion catalysis is suspected, the addition of a chelating agent like EDTA (at a low concentration, e.g., 0.01-0.1%) can sequester these ions.[3][4]

Question 2: I'm observing a loss of potency or inconsistent results in my bioassays. Could this be related to the stability of my this compound stock solution?

Answer:

Absolutely. A loss of potency or inconsistent results are significant indicators that your compound is degrading. The degradation products are unlikely to have the same biological activity as the parent compound.

Investigative Workflow:

To confirm if stability is the issue, a systematic approach is necessary. The following workflow will help you pinpoint the problem.

cluster_0 Troubleshooting Workflow A Inconsistent Bioassay Results B Prepare a Fresh Stock Solution A->B Hypothesize Instability C Analyze Fresh vs. Old Stock by HPLC B->C D Compare Peak Area & Purity C->D E Degradation Confirmed D->E Significant Difference H No Degradation Observed D->H No Significant Difference F Implement Stabilization Strategies E->F G Re-evaluate Bioassay with Stabilized Solution F->G I Investigate Other Experimental Parameters H->I

Caption: A logical workflow to diagnose inconsistent bioassay results.

Explanation of the Workflow:

  • Hypothesize Instability: The first step when encountering inconsistent results is to consider the stability of your reagents.

  • Prepare a Fresh Stock Solution: Prepare a new stock solution of this compound using the preventative measures described in Question 1.

  • Analyze by HPLC: Analyze both your old and new stock solutions using a stability-indicating HPLC method (see Experimental Protocols section).

  • Compare Peak Area & Purity: Compare the chromatograms. A significant decrease in the peak area of the parent compound and the appearance of new peaks in the old stock solution are clear signs of degradation.

  • Implement Stabilization Strategies: If degradation is confirmed, implement the stabilization strategies outlined in this guide.

  • Re-evaluate Bioassay: Repeat your bioassay using the freshly prepared and stabilized solution.

  • Investigate Other Parameters: If no degradation is observed, the inconsistency in your results may stem from other experimental variables such as cell line variability, reagent concentrations, or instrument calibration.

Question 3: What is the best solvent and storage temperature for my this compound stock solution?

Answer:

The optimal solvent and storage conditions depend on the intended use and desired storage duration. However, based on general principles for aromatic amine salts, the following recommendations can be made.

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO) or EthanolThese solvents offer good solubility for fluconazole derivatives. For aqueous-based assays, a concentrated stock in DMSO can be diluted into the aqueous buffer immediately before use.
Storage Temperature -20°C or -80°CLower temperatures significantly slow down the rate of chemical degradation.[5] For long-term storage, -80°C is preferable.
pH (for aqueous solutions) 4-6A slightly acidic pH helps to keep the amine protonated and less susceptible to oxidation.
Container Amber glass vials with tight-fitting capsProtects from light and minimizes solvent evaporation.

Important Considerations:

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can introduce moisture and accelerate degradation. Aliquot your stock solution into smaller, single-use vials.

  • Solubility: Always determine the solubility of this compound in your chosen solvent at the desired concentration before preparing a large batch.

Frequently Asked Questions (FAQs)

Q1: How long can I store my this compound solution?

A1: The stability of your solution is highly dependent on the storage conditions. For a stock solution prepared in DMSO, stored at -20°C in an amber vial, it is recommended to use it within 1-3 months. For aqueous solutions, it is best to prepare them fresh for each experiment. It is crucial to perform your own stability studies to determine the acceptable storage duration for your specific application.

Q2: Can I use antioxidants to improve the stability of my solution?

A2: Yes, antioxidants can be effective in preventing oxidative degradation.[6][7][8] Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[9][10] However, you must first verify that the chosen antioxidant does not interfere with your downstream experiments. A typical starting concentration for BHT or BHA would be 0.01% (w/v).

Q3: My solution is slightly colored even when freshly prepared. Is this normal?

A3: While a completely colorless solution is ideal, some residual color may be present due to minor impurities in the starting material. However, any noticeable increase in color intensity over time is a clear indication of degradation. It is advisable to characterize the initial purity of your solid this compound by HPLC.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a more stable stock solution of this compound.

Materials:

  • This compound solid

  • High-purity DMSO or Ethanol

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

  • Syringe and sterile filter (optional, for sterile applications)

Procedure:

  • Degas the Solvent: Place the required volume of solvent in a flask and sparge with an inert gas for 15-30 minutes.

  • Weigh the Compound: Accurately weigh the desired amount of this compound in an amber vial.

  • Dissolve the Compound: Under a gentle stream of inert gas, add the degassed solvent to the vial. Cap the vial and vortex or sonicate until the compound is completely dissolved.

  • Aliquot for Storage: Aliquot the stock solution into single-use amber vials. This minimizes freeze-thaw cycles.

  • Store Appropriately: Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

cluster_1 Forced Degradation Workflow A Prepare this compound Solution B Subject to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl) B->C D Base Hydrolysis (e.g., 0.1 M NaOH) B->D E Oxidative (e.g., 3% H2O2) B->E F Photolytic (UV/Vis light) B->F G Thermal (e.g., 60°C) B->G H Analyze by HPLC C->H D->H E->H F->H G->H I Identify Degradation Products H->I

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose aliquots of the solution to various stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., Xenon lamp) for a defined period.

    • Thermal Degradation: Incubate the solution at 60°C for 24 hours.

  • Analyze all samples (including an unstressed control) by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products.

Example HPLC Conditions (starting point for method development):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL

Method Validation:

The specificity of the method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

References

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1-10.
  • Chang, J. S., et al. (2003). Dioxygenation of aromatic amine. Journal of Bacteriology, 185(16), 4849-4855.
  • Chen, H., et al. (2006). The decolourization and degradation of textile dyes by microbes. Biotechnology Advances, 24(5), 481-492.
  • Chirino, A. J., et al. (2013). Bacterial degradation pathway of 2-aminophenol in Burkholderia xenovorans LB400. Applied and Environmental Microbiology, 79(1), 148-155.
  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • NCERT. (n.d.). Amines. In Chemistry Part II Textbook for Class XII.
  • Orii, T., et al. (2006). The degradation pathway of 4-amino-3-hydroxybenzoate in Bordetella sp. 10d. Bioscience, Biotechnology, and Biochemistry, 70(11), 2735-2742.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • MDPI. (2023).
  • Performance Additives. (n.d.).
  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients.
  • ACS Publications. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers.
  • Pharma Excipients. (n.d.). Excipients for Parenterals.
  • PubMed Central. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
  • Performance Additives. (n.d.).
  • Pharmlabs. (n.d.). Excipients.
  • Dr. Paul Lohmann. (n.d.). Mineral Salts as pharmaceutical excipients.
  • ResearchGate. (2023).
  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines.
  • Google Patents. (n.d.). US9238073B2 - Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive.
  • Future4200. (n.d.).
  • ResearchGate. (n.d.).
  • Dr. Paul Lohmann. (n.d.). Mineral Salts as pharmaceutical excipients.
  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Drug Substances and Products.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Fluconazole Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the HPLC analysis of fluconazole and its related compounds. This resource is designed for researchers, analytical scientists, and drug development professionals seeking practical, in-depth solutions to improve chromatographic performance. Here, we move beyond generic advice to provide a scientifically grounded, experience-driven approach to diagnosing and fixing this common chromatographic problem.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for fluconazole and its impurities?

A1: The most frequent cause is secondary interactions between the basic functional groups on fluconazole and exposed, acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Fluconazole, being a weakly basic compound, can interact with these silanols via ion-exchange mechanisms, leading to a mixed-mode retention that results in tailing peaks.[3][4]

Q2: How does mobile phase pH affect the peak shape of fluconazole?

A2: Mobile phase pH is a critical factor. At a mid-range pH, residual silanol groups on the column packing can be ionized (negatively charged), while the basic nitrogens in fluconazole (pKa values around 2.5-3.0) can be protonated (positively charged).[5][6] This electrostatic attraction causes peak tailing.[7] Lowering the mobile phase pH (typically to ≤ 3) suppresses the ionization of silanol groups, minimizing these secondary interactions and significantly improving peak symmetry.[1][8]

Q3: Can my sample solvent cause peak tailing?

A3: Yes. If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent in a reversed-phase method) than your initial mobile phase, it can lead to peak distortion, including tailing or fronting.[4] It is always best practice to dissolve your sample in the mobile phase itself or in a solvent that is weaker or of equivalent strength.[9]

Q4: What is an acceptable USP tailing factor?

A4: For most pharmaceutical applications, a USP tailing factor (T) between 1.0 and 1.5 is considered acceptable.[1] A value of 1.0 represents a perfectly symmetrical Gaussian peak. However, specific method requirements may vary, and some pharmacopeial methods may allow for a tailing factor up to 2.0.[10][11]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your fluconazole impurity analysis.

Part 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to adjust when troubleshooting peak shape issues.

  • Causality: As previously mentioned, the ionization state of both the analyte (fluconazole and its basic impurities) and the stationary phase silanols is pH-dependent. At a pH above 3, silanols become increasingly deprotonated and negatively charged, leading to strong secondary interactions with protonated basic analytes.[1][7]

  • Troubleshooting Protocol:

    • Verify Current pH: Measure the pH of your aqueous mobile phase component to ensure it aligns with the method's specifications.

    • Systematic pH Reduction: Prepare a series of mobile phases with decreasing pH values (e.g., from pH 4.0 down to 2.5 in 0.5 unit increments). Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.

    • Analysis & Evaluation: Inject your fluconazole sample with each mobile phase and observe the peak shape. A significant improvement in symmetry should be observed as the pH is lowered.[8]

    • Method Validation: Once an optimal pH is identified, ensure it is within the stable operating range of your HPLC column (typically pH 2-8 for standard silica columns).[12]

  • Causality: Buffers not only control pH but also, at sufficient concentrations, can help mask residual silanol activity by increasing the ionic strength of the mobile phase.[8] Basic additives, like triethylamine (TEA), can competitively bind to active silanol sites, preventing them from interacting with the analyte.

  • Troubleshooting Protocol:

    • Increase Buffer Strength: If using a buffered mobile phase, try increasing the buffer concentration (e.g., from 10 mM to 25-50 mM).[12] Note that high buffer concentrations can lead to precipitation when mixed with high percentages of organic solvent, so monitor system backpressure.[13]

    • Introduce a Basic Additive: For older, Type-A silica columns, adding a small amount of a tail-suppressing agent like TEA (e.g., 0.1% v/v) to the mobile phase can dramatically improve the peak shape of basic compounds like fluconazole.[12] However, be aware that TEA is not suitable for LC-MS applications due to ion suppression.

    • Use Ion-Pairing Reagents: An alternative for improving peak shape is the use of ion-pairing reagents like trifluoroacetic acid (TFA), which can pair with the basic analyte and also suppress silanol ionization at low pH.[12] A concentration of 0.1% TFA is common for peptide and small molecule separations.[12]

Part 2: Column-Related Issues

The HPLC column is the heart of the separation, and its condition is paramount for achieving good peak shapes.

  • Causality: Even with modern, high-purity silica columns (Type B), some residual silanol groups remain.[2] Over time, particularly with aggressive mobile phases (high pH, high temperature), the bonded phase can hydrolyze, exposing more active silanol groups.[13]

  • Troubleshooting Protocol:

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping treats most of the residual silanols, making the surface less polar and less likely to cause tailing with basic analytes.[1][8]

    • Column Flushing and Regeneration: If the column has been in use for some time, contaminants may have adsorbed onto the stationary phase. Follow the manufacturer's instructions for column flushing, typically using a series of strong solvents.[13]

    • Column Replacement: Columns are consumables. If performance degrades and cannot be restored through flushing, the column bed may be irreversibly damaged or contaminated. Replacing the column is the next logical step.[12]

Column TypeSuitability for Fluconazole AnalysisKey Feature
Traditional Type A Silica Prone to peak tailingHigh concentration of acidic silanols.
High-Purity Type B Silica (End-Capped) Highly Recommended Reduced silanol activity, leading to better peak symmetry for basic compounds.[2]
Hybrid Particle Technology Excellent ChoiceOffers a wider usable pH range, enhancing method development flexibility.
Mixed-Mode Columns Can be effectiveIntentionally combines reversed-phase and ion-exchange mechanisms for unique selectivity.[3]
  • Causality: A void at the head of the column can be caused by pressure shocks, high flow rates, or dissolution of the silica bed under high pH conditions.[8][13] This creates an empty space, allowing the sample to travel through different paths, which broadens and tails the peaks.[13]

  • Troubleshooting Protocol:

    • Visual Inspection: Disconnect the column from the injector and detector. If a void is present, you may see a small depression at the inlet frit.

    • Reverse Flushing: Disconnect the column and flush it in the reverse direction at a low flow rate (follow manufacturer's guidelines). This can sometimes help remove particulate buildup on the inlet frit that may be causing the issue.[13]

    • Column Replacement: A significant void is generally not repairable, and the column should be replaced.[8]

Part 3: HPLC System and Method Parameters

Problems external to the column can also manifest as peak tailing.

  • Causality: Excessive volume between the injector and the detector that is outside of the column itself can cause band broadening and peak tailing.[7] This is often due to using tubing with an unnecessarily large internal diameter or improper connections.[4]

  • Troubleshooting Protocol:

    • Check Tubing: Ensure that the connecting tubing between the autosampler, column, and detector is as short as possible and has a small internal diameter (e.g., 0.005 inches or 0.12 mm).

    • Verify Fittings: Check all fittings to ensure they are properly seated and that there are no gaps between the tubing and the connection port.[4] Using the correct ferrule depth is crucial.[4]

  • Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often resembles a "shark fin" or a right-triangle, a severe form of peak tailing.[14]

  • Troubleshooting Protocol:

    • Reduce Injection Volume/Concentration: Perform a series of injections, systematically reducing the sample concentration or the injection volume. If peak shape improves, mass overload was likely the cause.[12][14]

    • Increase Column Capacity: If you cannot reduce the sample amount, consider using a column with a larger internal diameter, which has a higher sample loading capacity.[12]

Systematic Troubleshooting Workflow

A logical workflow is essential for efficiently diagnosing the source of peak tailing.

G start Peak Tailing Observed for Fluconazole/Impurities check_all_peaks Are all peaks tailing or just some? start->check_all_peaks all_tail All Peaks Tailing check_all_peaks->all_tail All some_tail Only Fluconazole/ Basic Impurities Tailing check_all_peaks->some_tail Some system_issue Suspect System Issue: - Extra-column volume - Column void - Blockage all_tail->system_issue mobile_phase_issue Suspect Chemical Interaction: - Mobile phase pH - Silanol activity some_tail->mobile_phase_issue check_connections Check tubing & fittings. Reduce dead volume. system_issue->check_connections adjust_ph Lower Mobile Phase pH (e.g., to pH < 3) mobile_phase_issue->adjust_ph flush_column Reverse flush column. Consider replacement. check_connections->flush_column final_check Problem Resolved? flush_column->final_check column_type Use modern, end-capped Type-B silica column. adjust_ph->column_type overload_check Is the main peak severely distorted? column_type->overload_check reduce_load Reduce sample concentration or injection volume. overload_check->reduce_load Yes overload_check->final_check No reduce_load->final_check final_check->start No, re-evaluate end Analysis Complete final_check->end Yes

Caption: A systematic workflow for troubleshooting peak tailing in HPLC.

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • HPLC Troubleshooting Guide - ACE HPLC Columns.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025).
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.com. (2021).
  • HPLC Analysis of Drug Fluconazole and Related Impurities on Coresep 100 Mixed-Mode Column - HELIX Chromatography.
  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base.
  • Fluconazole for Oral Suspension - USP-NF. (2014).
  • Method Development and Validation of Fluconazole and Itraconazole by Using RP- HPLC - International Journal of Pharmacy and Biological Sciences.
  • Comparative study of analytical methods by bioassay, derivative spectrophotometry and liquid chromatography for the determination of fluconazole in capsules - SciELO.
  • Insight into the Inclusion Complexation of Fluconazole with Sulfonatocalix[13]naphthalene in Aqueous Solution, Solid-State, and Its Antimycotic Activity - MDPI. Retrieved from

Sources

Technical Support Center: Experimental Integrity of 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Amino Fluconazole Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this molecule throughout your experimental workflows. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring the reliability and reproducibility of your results.

Introduction: The Challenge of Stability

This compound, a derivative of the robust antifungal agent fluconazole, presents unique stability challenges due to its chemical structure. The introduction of an amino group and a bromine atom to the fluconazole scaffold creates new potential pathways for degradation that are not as prevalent in the parent molecule. Understanding these liabilities is the first step toward designing experiments that minimize the generation of artifacts and ensure that the observed biological or chemical activity is attributable to the intact molecule.

The primary degradation concerns for this compound revolve around its susceptibility to:

  • Oxidation: The electron-donating amino group can make the aromatic ring more susceptible to oxidative degradation.

  • Photodegradation: Like its parent compound, this compound is likely sensitive to light, a characteristic that can be exacerbated by its specific functional groups.

  • pH-Dependent Hydrolysis: Fluconazole's stability is known to be pH-dependent, and this property is expected to be retained, and possibly altered, in its amino-bromo derivative.

  • Excipient Incompatibility: The primary amine functionality introduces the risk of reacting with certain excipients, most notably the Maillard reaction with reducing sugars.

This guide will provide you with the foundational knowledge and practical protocols to mitigate these risks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing a progressive discoloration (yellowing/browning) of my this compound solution during my experiment. What is the likely cause and how can I prevent it?

Answer:

This is a common observation and is most likely due to either oxidation or a Maillard reaction , especially if you are working with formulations containing reducing sugars.

  • Causality - Oxidation: The amino group on the phenyl ring is an electron-donating group, which can increase the molecule's susceptibility to oxidation, leading to the formation of colored degradation products. This can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents.

  • Causality - Maillard Reaction: If your formulation or media contains reducing sugars (e.g., lactose, glucose, fructose), the primary amine of this compound can react with the carbonyl group of the sugar in a non-enzymatic browning process known as the Maillard reaction.[1][2][3][4][5] This is a well-documented incompatibility for amine-containing active pharmaceutical ingredients (APIs).[6][7]

Troubleshooting & Prevention:

  • Inert Atmosphere: When preparing and handling solutions, especially for long-term experiments, purge your vials and solvents with an inert gas like nitrogen or argon to displace oxygen.

  • Solvent Choice: Use freshly de-gassed, high-purity solvents.

  • Antioxidants: For formulation development, consider the inclusion of antioxidants. The choice of antioxidant should be carefully evaluated for compatibility with your downstream applications.

  • Excipient Screening: If you are developing a formulation, avoid using reducing sugars. Opt for non-reducing sugars like sucrose or sugar alcohols like mannitol as diluents.[1] Always perform compatibility studies with your chosen excipients.[8]

  • pH Control: Maintain the pH of your solution within a stable range, as pH can influence the rate of both oxidation and the Maillard reaction.

FAQ 2: My analytical chromatogram (e.g., HPLC) shows unexpected peaks appearing and the main peak for this compound decreasing over time, even when stored in the dark. What's happening?

Answer:

The appearance of new peaks alongside a decrease in the parent compound concentration is a clear indication of degradation. Given that light has been excluded, the likely culprits are hydrolysis or thermal degradation .

  • Causality - pH-Dependent Hydrolysis: Fluconazole's degradation is pH-dependent.[9][10] This characteristic is likely carried over to its 4-amino-bromo derivative. The stability of the triazole rings and the ether linkage can be compromised under strongly acidic or alkaline conditions.

  • Causality - Thermal Degradation: Although many azole compounds are relatively thermostable, prolonged exposure to elevated temperatures can lead to degradation. The specific thermal liability of this compound would need to be determined through systematic studies.

Troubleshooting & Prevention:

  • pH Optimization & Buffering: Conduct a pH-stability profile for your compound. Prepare your solutions in a well-characterized buffer system to maintain a consistent pH. For many azoles, a neutral to slightly acidic pH is often optimal.

  • Temperature Control: Store stock solutions and experimental samples at appropriate temperatures. Refrigeration (2-8°C) or freezing (-20°C or -80°C) is generally recommended for long-term storage.[11][12] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Forced Degradation Studies: To proactively identify potential degradation products and validate the stability-indicating nature of your analytical method, perform forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17]

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionRecommended Conditions
Acid Hydrolysis0.1 M HCl at room temperature and 60°C
Base Hydrolysis0.1 M NaOH at room temperature and 60°C
Oxidation3% H₂O₂ at room temperature
Thermal60°C in a calibrated oven
PhotolyticExposure to UV (254 nm) and visible light
FAQ 3: I'm concerned about the stability of the solid (powder) form of this compound during storage. What are the best practices?

Answer:

The stability of the solid-state API is crucial for long-term viability and consistency between experiments. The primary concerns for a compound like this compound in its solid form are hygroscopicity and photosensitivity .

  • Causality - Hygroscopicity: The presence of polar functional groups (amine, hydroxyl, triazole nitrogens) can make the compound susceptible to moisture absorption from the atmosphere. Water can act as a plasticizer, increasing molecular mobility and facilitating degradation reactions. It can also act as a solvent for reactions with atmospheric components.

  • Causality - Photosensitivity: Many complex organic molecules can absorb UV or visible light, leading to photochemical reactions such as oxidation or cleavage of chemical bonds.

Best Practices for Storage and Handling:

  • Controlled Environment: Store the solid API in a desiccator with a suitable desiccant (e.g., silica gel) to maintain a low-humidity environment.[18]

  • Light Protection: Use amber glass vials or containers wrapped in aluminum foil to protect the compound from light.[9]

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas before sealing to minimize oxidative degradation.

  • Temperature Control: Store at the recommended temperature, typically refrigerated (2-8°C), to reduce the rate of any potential solid-state reactions.[12]

  • Proper Handling: When weighing and handling the powder, do so in a controlled environment with low humidity. Avoid prolonged exposure to ambient light and air.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

This protocol is designed to minimize degradation during the preparation of a stock solution for use in various experiments.

  • Pre-analysis: Before you begin, ensure you have a validated analytical method (e.g., HPLC-UV) to assess the purity of your stock solution.

  • Solvent Preparation: Select a high-purity solvent in which this compound is freely soluble. If using an aqueous-based system, prepare your buffer and adjust the pH to a pre-determined optimal range (e.g., pH 4-6, to be determined empirically). De-gas the solvent by sparging with nitrogen or argon for 15-20 minutes.

  • Weighing: Weigh the required amount of this compound powder in a low-humidity environment, minimizing exposure to light.

  • Dissolution: Transfer the powder to an amber glass volumetric flask. Add a portion of the de-gassed solvent and gently sonicate or vortex until fully dissolved. Avoid excessive heating.

  • Final Volume: Bring the solution to the final volume with the de-gassed solvent and mix thoroughly.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller volume amber glass vials. Flush the headspace of each vial with nitrogen or argon before sealing. Store the aliquots at -20°C or -80°C.

  • Quality Control: Analyze a freshly prepared aliquot using your validated analytical method to establish the initial purity and concentration (t=0). This will serve as a baseline for future stability assessments.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

Potential Degradation Pathways for this compound A This compound B Oxidized Products (e.g., N-oxides, quinone-imines) A->B O₂, Metal Ions, Peroxides C Photodegradation Products (e.g., de-brominated, ring-opened) A->C UV/Visible Light D Hydrolysis Products (e.g., cleavage of triazole ring) A->D H⁺ / OH⁻ E Maillard Reaction Adducts (with reducing sugars) A->E Reducing Sugars + Heat

Caption: Key environmental and chemical stressors leading to the degradation of this compound.

Diagram 2: Experimental Workflow for Minimizing Degradation

Workflow for Maintaining Compound Integrity Start Start: Solid API Store Store Solid: - Dark - Dry - Cold - Inert Gas Start->Store Prepare Prepare Stock Solution: - Use Degassed Solvents - Amber Glassware - Controlled pH Store->Prepare QC1 Initial QC Analysis (t=0 HPLC) Prepare->QC1 Aliquot Aliquot & Store Solution: - -20°C or -80°C - Inert Gas Headspace QC1->Aliquot Experiment Perform Experiment: - Minimize Light Exposure - Temperature Control Aliquot->Experiment QC2 Final QC Analysis (Post-Experiment HPLC) Experiment->QC2 End End: Reliable Data QC2->End

Caption: A self-validating experimental workflow designed to minimize degradation and ensure data quality.

References

  • Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Veeprho. (2024, February 28). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • NIH. (n.d.). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Retrieved from [Link]

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • CordenPharma. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (2022, September 5). (PDF) Azole Derivatives: Recent Advances as Potent Antibacterial and Antifungal Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]

  • PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]

  • Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]

  • NIH. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • ResearchGate. (n.d.). Maillard Reactions in Pharmaceutical Formulations and Human Health. Retrieved from [Link]

  • PubMed. (n.d.). Azole Derivatives: Recent Advances as Potent Antibacterial and Antifungal Agents. Retrieved from [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • FutureLearn. (n.d.). Understanding the Maillard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2017, January 15). Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. Retrieved from [Link]

  • ResearchGate. (2021, July 2). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 3. Retrieved from [Link]

  • NIH. (n.d.). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. Retrieved from [Link]

  • PubMed. (2017, September 8). Anti-inflammatory effect of sugar-amino acid Maillard reaction products on intestinal inflammation model in vitro and in vivo. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Unexpected Results in Antifungal Assays with 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Amino Fluconazole Bromide in antifungal assays. This guide is designed to provide in-depth troubleshooting assistance and address common and unexpected issues you may encounter during your experiments. As a derivative of fluconazole, this compound is expected to share a similar mechanism of action, but its unique structural modifications—the 4-amino group and the bromide salt—may introduce variables affecting its behavior in standard assays.

It is important to note that this compound is primarily documented as "Fluconazole EP Impurity I," an impurity related to the synthesis of fluconazole.[1][2] As such, extensive public data on its intrinsic antifungal potency and specific assay behavior is limited. This guide, therefore, is built upon the established principles of azole antifungal susceptibility testing, drawing heavily from authoritative sources like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and adapts this knowledge to the specific context of this fluconazole derivative.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the compound and its expected behavior based on the parent molecule, fluconazole.

FAQ 1: What is the expected mechanism of action for this compound?

Based on its structural similarity to fluconazole, this compound is presumed to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[3][4] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Inhibition of this pathway disrupts membrane integrity, leading to an accumulation of toxic sterol precursors and ultimately resulting in fungistatic activity against susceptible yeasts like Candida species.[4][6]

FAQ 2: How might the "4-Amino" group and "Bromide" salt affect my experiments compared to standard fluconazole?

While direct studies are scarce, we can infer potential impacts:

  • Solubility: The bromide salt form may alter the compound's solubility profile. Standard fluconazole is soluble in organic solvents like DMSO and ethanol and has limited solubility in aqueous buffers.[7] You may observe different solubility characteristics, potentially requiring adjustments to your stock solution preparation.

  • Stability: The stability of the compound in solution, especially in aqueous media, could be affected. Fluconazole itself can be unstable under certain stress conditions like oxidative stress or UVC exposure.[8] It is crucial to prepare fresh solutions and avoid prolonged storage of working dilutions.[7]

  • Potency & Spectrum: The addition of an amino group could theoretically alter the compound's binding affinity to the target enzyme or its cellular uptake, potentially affecting its minimum inhibitory concentration (MIC) and spectrum of activity compared to the parent drug. Some research on other azole derivatives has shown that such modifications can influence antifungal potency.[9][10]

  • Intrinsic Activity of Counter-ion: While unlikely to be a primary factor at typical assay concentrations, some bromide-containing compounds have been noted to possess intrinsic antimicrobial properties, although this is highly structure-dependent.[11][12][13] This is a theoretical consideration and is less likely to be significant than the activity of the core azole structure.

FAQ 3: Which solvents are recommended for preparing stock solutions?

For azole antifungals, high-purity dimethyl sulfoxide (DMSO) is the most common and recommended solvent.[14][15] Ethanol can also be used.[7] It is critical to ensure the final concentration of the organic solvent in the assay medium is low enough to not affect fungal growth, typically ≤1% v/v.[14]

SolventRecommended Max Concentration in Final Assay MediumReference
DMSO< 2.5% for C. glabrata (lower is safer, ≤1% is standard)[14]
Ethanol< 5.0% for C. glabrata (lower is safer, ≤1% is standard)[14]
Methanol< 5.0% for C. glabrata (lower is safer, ≤1% is standard)[14]
Acetone< 2.5% for C. glabrata (lower is safer, ≤1% is standard)[14]

Part 2: Troubleshooting Unexpected Growth Patterns

This is the most common area of difficulty in azole susceptibility testing. Below are guides to identifying and troubleshooting specific phenomena.

Issue 1: "Trailing Growth" - Reduced but Persistent Growth Above the MIC

Description: You observe a significant reduction in fungal growth at a certain drug concentration (the apparent MIC), but a low level of residual growth persists across a wide range of higher concentrations. This makes determining a clear endpoint difficult.[16] This phenomenon is well-documented for fluconazole, particularly with Candida species.[17][18][19]

Causality:

  • Fungistatic Mechanism: Fluconazole is primarily fungistatic, not fungicidal, meaning it inhibits growth rather than killing the cells.[4] A small subpopulation of cells may be able to adapt and grow slowly in the presence of the drug.

  • Gene Upregulation: Trailing can be associated with the upregulation of drug efflux pumps (e.g., CDR1) or the target enzyme (ERG11), allowing some cells to survive the drug pressure.[17][20]

  • Assay Conditions: Reading the assay at extended time points (e.g., 48 hours instead of 24 hours) can often exacerbate the trailing effect.[19]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for trailing growth.

Protocol: Standardizing MIC Endpoint Reading

  • Reference the Growth Control: Use the drug-free well as your reference for 100% growth.

  • Visual Estimation: Following CLSI/EUCAST guidelines, the MIC for azoles is typically defined as the lowest drug concentration that causes a significant reduction in growth (approximately 50%) compared to the growth control.[17][21]

  • Spectrophotometric Reading: If using a plate reader, the MIC can be defined as the lowest concentration that inhibits growth by ≥50% relative to the absorbance of the growth control well (after subtracting the background absorbance of the blank well).

  • Time Point: Read the plates at 24 hours for Candida species.[15][22] Avoid extending incubation unless necessary for slow-growing species, as this increases the likelihood of trailing.[18]

Issue 2: "Paradoxical Growth" (Eagle Effect) - Regrowth at High Drug Concentrations

Description: You observe growth inhibition at intermediate drug concentrations, but at very high concentrations, fungal growth resumes.[16][23] This effect has been documented for azoles and, more commonly, for echinocandins.[24][25]

Causality:

  • Stress Response Activation: High concentrations of a cell wall or membrane-targeting drug can induce a cellular stress response. In some fungi, this can trigger the synthesis of protective components (like chitin in response to echinocandins), which may overcome the drug's inhibitory effect.[26]

  • Drug Precipitation: At very high concentrations, the compound may precipitate out of the solution, reducing its effective concentration and allowing growth. This is a key consideration for a novel derivative with an unknown solubility profile.

  • Compound Degradation: High concentrations could, in some cases, lead to self-catalytic degradation, although this is less common.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for paradoxical growth.

Protocol: Verifying Compound Solubility and Stability

  • Stock Solution Clarity: Ensure your highest concentration stock solution in the organic solvent (e.g., DMSO) is completely clear with no visible precipitate.

  • Aqueous Dilution Test: Prepare the highest concentration used in your assay in the final assay medium (e.g., RPMI-1640) in a separate tube. Incubate it under assay conditions (35°C for 24h) and visually inspect for any signs of precipitation.

  • Bioassay of Stored Drug: To test if the drug is degrading at high concentrations during incubation, you can perform a stability test. Pre-incubate a plate with high concentrations of the drug for 24-48 hours at 35°C before inoculating it. If the MIC shifts significantly higher compared to a freshly prepared plate, it suggests drug instability.[23]

Part 3: General Assay Troubleshooting

Unexpected results can also arise from fundamental technical errors. Always validate these core parameters when results are inconsistent.

Issue 3: No Fungal Growth in Any Wells (Including Growth Control)
  • Cause: Inactive or dead inoculum, incorrect medium, or residual sterilizing agent (e.g., alcohol) in the plate wells.

  • Solution:

    • Check Inoculum Viability: Plate a sample of your final inoculum onto a non-selective agar plate (e.g., Sabouraud Dextrose Agar) and incubate to confirm growth.

    • Verify Medium: Ensure you are using the correct medium (e.g., RPMI-1640 with MOPS and 2% glucose for EUCAST) and that the pH is correct (around 7.0).[15][27]

    • Proper Plate Handling: Ensure plates are fully dry and free of contaminants before use.

Issue 4: Growth in Negative Control (Blank) Wells
  • Cause: Contamination of the medium, pipette tips, or the plate itself.

  • Solution:

    • Aseptic Technique: Review and reinforce strict aseptic technique during all steps.

    • Sterility Checks: Incubate an un-inoculated plate or tube of the medium alongside your experiment to check for sterility.

    • Use Filtered Reagents: Use sterile, filtered pipette tips and ensure all reagents are from sterile stocks.

Issue 5: High Inter-Assay Variability (Inconsistent MICs)
  • Cause: Inconsistent inoculum size, variations in incubation time or temperature, or degradation of the compound stock solution.[28][29]

  • Solution:

    • Standardize Inoculum: This is one of the most critical variables.[15] Prepare the fungal suspension and standardize it spectrophotometrically to a consistent density (e.g., 0.5 McFarland) before making the final dilution.

    • Calibrate Equipment: Ensure your incubator maintains a stable temperature (35°C ± 2°C).[15] Use a timer to ensure consistent incubation periods.

    • Compound Handling: Aliquot your stock solution upon initial preparation and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Discard working dilutions daily.

Protocol: Inoculum Preparation and Standardization (CLSI/EUCAST Broth Microdilution)

  • Culture Preparation: Subculture the yeast isolate onto an appropriate agar plate (e.g., SDA) and incubate for 24 hours at 35°C to ensure purity and viability.

  • Suspension: Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

  • Standardization: Adjust the turbidity of the suspension with a spectrophotometer to match that of a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL for Candida).

  • Final Dilution: Dilute this standardized suspension in the assay medium (e.g., RPMI-1640) to achieve the final target inoculum concentration in the wells. For CLSI/EUCAST, this is typically between 0.5-2.5 x 10^3 CFU/mL.[15]

By systematically addressing these potential issues—from the unique properties of the this compound derivative to the common pitfalls of antifungal susceptibility testing—researchers can more confidently interpret their results and generate reliable, reproducible data.

References

  • National Center for Biotechnology Information (2024). Fluconazole. StatPearls. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI.
  • Patsnap (2024). What is the mechanism of Fluconazole?. Patsnap Synapse. Available at: [Link]

  • Wikipedia (2024). Fluconazole. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (2026). Fungi (AFST). EUCAST. Available at: [Link]

  • Vergidis, P. (n.d.). Fluconazole: Mechanism, Uses, and Resistance. Scribd.
  • Arendrup, M. C., et al. (2002). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 40(4), 343-350. Available at: [Link]

  • Li, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Heliyon, 9(11), e22026. Available at: [Link]

  • Mukherjee, P. K., et al. (2005). Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols. Eukaryotic Cell, 4(6), 1105-1111. Available at: [Link]

  • Rodriguez-Tudela, J. L., et al. (2008). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 14(s1), 97-103. Available at: [Link]

  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drugs of the Future, 35(4), 287.
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 737-769. Available at: [Link]

  • Centers for Disease Control and Prevention (2024). Antifungal Susceptibility Testing for C. auris. CDC. Available at: [Link]

  • Astvad, K. M. T., et al. (2018). Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models. Antimicrobial Agents and Chemotherapy, 62(12), e01227-18. Available at: [Link]

  • Rambali, B., et al. (2001). Susceptibility testing of pathogenic fungi with itraconazole: a process analysis of test variables. Journal of Antimicrobial Chemotherapy, 48(2), 163-177. Available at: [Link]

  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals.
  • Clinical and Laboratory Standards Institute (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI.
  • Espinel-Ingroff, A. (2009). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. In: Antifungal Agents. Humana Press.
  • Corrêa, J. C. R., et al. (2011). Stability study of fluconazole applying validated bioassay and stability-indicating LC methods. Pharmaceutical Methods, 2(4), 227-233.
  • American Society for Microbiology (2024). AST News Update January 2024: Antifungal Body Site Reporting for Candida spp.. ASM. Available at: [Link]

  • Chen, Y. H., et al. (2024). The impact of the fluconazole trailing effect on the persistence of Candida albicans bloodstream infection when treated with fluconazole. International Journal of Antimicrobial Agents, 63(3), 107094. Available at: [Link]

  • Corrêa, J. C. R., et al. (2011). Stability Study of Fluconazole Applying Validated Bioassay and Stability-Indicating LC Methods.
  • Chen, Y.-H., et al. (2021). Mechanisms of Azole Resistance and Trailing in Candida tropicalis Bloodstream Isolates. Journal of Fungi, 7(10), 830. Available at: [Link]

  • Ren, Y., et al. (2010). Inhibition of Candida albicans growth by brominated furanones. Medical Mycology, 48(7), 957-966. Available at: [Link]

  • Ryder, N. S., & Leitner, I. (1996). Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro. Mycoses, 39(5-6), 187-194. Available at: [Link]

  • Chen, Y. H., et al. (2024). The impact of the fluconazole trailing effect on the persistence of Candida albicans bloodstream infection when treated with fluconazole.
  • Ayadi, R., et al. (2019). Trailing observed for fluconazole, micafungin, and caspofungin against C. albicans and C. dubliniensis by EUCAST and Etest methods.
  • Corrêa, J. C. R., et al. (2011).
  • Chen, C.-K., et al. (2021). Otilonium bromide exhibits novel antifungal activity against Candida albicans via regulating iron homeostasis. Virulence, 12(1), 1819-1832. Available at: [Link]

  • Bartroli, J., et al. (1998). New azole antifungals. 2. Synthesis and antifungal activity of heterocyclecarboxamide derivatives of 3-amino-2-aryl-1-azolyl-2-butanol. Journal of Medicinal Chemistry, 41(11), 1869-1882. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Omega, 8(15), 13861-13875. Available at: [Link]

  • Cheah, S.-E., et al. (2014). In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity. BioMed Research International, 2014, 589836. Available at: [Link]

  • Petrut, A.-M., et al. (2023). New Antifungal Agents with Azole Moieties. Molecules, 28(14), 5408. Available at: [Link]

  • Arthington-Skaggs, B. A., et al. (2002). Specific growth patterns observed in antifungal susceptibility testing: Trailing growth and paradoxical (Eagle) effect. Medical Mycology, 40(4), 351-357.
  • Petrut, A.-M., et al. (2023). New Antifungal Agents with Azole Moieties.
  • da Rosa, G. P., et al. (2020). Evaluation of Physical-Chemical and Microbiological Stability of Fluconazole Oral Suspensions for Hospital Use.
  • Shakhatreh, M. A. K., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3635-3644. Available at: [Link]

  • Ferreira, L. G., et al. (2013). Chemical structures of the main azole antifungals, four imidazoles: clotrimazole (a), econazole (b), miconazole (c), and ketoconazole (d), two triazoles: itraconazole (e) and fluconazole (f), and three new generation triazoles: voriconazole (g), posaconazole (h), and ravuconazole (i).
  • Shakhatreh, M. A. K., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. Available at: [Link]

  • Tang, G. Y. Y., & Sivasothy, Y. (2022). Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS ONE, 17(10), e0274822. Available at: [Link]

  • Marcos-Zambrano, L. J., et al. (2014). Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence. Antimicrobial Agents and Chemotherapy, 58(8), 4734-4744. Available at: [Link]

  • Pharmaffiliates. Fluconazole - Impurity I. Available at: [Link]

  • Wagner, C., et al. (2017). Recent Insights into the Paradoxical Effect of Echinocandins. Journal of Fungi, 4(1), 3. Available at: [Link]

  • Geremew, A., et al. (2023). Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy. Frontiers in Cellular and Infection Microbiology, 13, 1152912. Available at: [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 737-769. Available at: [Link]

  • BioOrganics. This compound. Available at: [Link]

  • Odds, F. C., et al. (1986). Antifungal effects of fluconazole (UK 49858), a new triazole antifungal, in vitro. Journal of Antimicrobial Chemotherapy, 18(4), 473-478.
  • Mohammadhosseini, N., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Molecules, 26(11), 3123. Available at: [Link]

Sources

Technical Support Center: Method Refinement for Consistent Results with 4-Amino Fluconazole Bromide (Fluconazole EP Impurity I)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino Fluconazole Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving consistent and reliable results in experiments involving this compound. As a known impurity of the widely used antifungal agent Fluconazole, understanding its properties and potential challenges is crucial for accurate experimental outcomes.[1][2][3]

This resource will provide you with field-proven insights, from fundamental handling and storage to advanced troubleshooting of inconsistent results.

Understanding this compound

This compound, also referred to as Fluconazole EP Impurity I, is a substance structurally related to Fluconazole.[1][2][4][5] Its primary relevance in research and development is often as a reference standard for the identification and quantification of impurities in Fluconazole drug products.[1][2] Its chemical structure, while similar to Fluconazole, possesses a different charge and polarity due to the quaternary ammonium bromide group, which can significantly impact its behavior in experimental systems.

Chemical Properties
CAS Number 150168-54-0[1][4][5]
Molecular Formula C₁₃H₁₄BrF₂N₇O[1][4]
Molecular Weight 402.20 g/mol [1][4][5]
Appearance Typically a white solid[5]
Storage 2-8°C, often in an amber vial under an inert atmosphere[1][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the use of this compound in your experiments.

Q1: I am observing poor solubility of this compound. What solvents are recommended?

A1: Due to the ionic nature of the quaternary ammonium bromide, this compound is expected to have higher solubility in polar solvents compared to its parent drug, Fluconazole. However, empirical testing is always recommended.

Troubleshooting Steps:

  • Start with Polar Protic Solvents: Begin with solvents like sterile water, phosphate-buffered saline (PBS), or ethanol. For Fluconazole, solubility in PBS (pH 7.2) is approximately 0.2 mg/ml.[6] While this compound's solubility might differ, this provides a starting reference.

  • Consider Organic Solvents: If solubility in aqueous solutions is insufficient, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used. For Fluconazole, solubility in DMSO is around 33 mg/ml.[6]

  • Use of Co-solvents: A mixture of a small amount of an organic solvent like DMSO with an aqueous buffer can be an effective strategy. However, be mindful of the final concentration of the organic solvent in your assay, as it can have physiological effects.[6]

  • Gentle Warming and Sonication: For some compounds, gentle warming (e.g., to 37°C) or brief sonication can aid dissolution. However, monitor for any degradation, especially with prolonged heat exposure. For Fluconazole in PBS, warming to 60°C and sonication may be needed.[7]

Recommended Solvent Screening Workflow:

Caption: Workflow for optimizing the solubility of this compound.

Q2: My experimental results are inconsistent between batches of the compound. What could be the cause?

A2: Inconsistent results with triazole antifungal agents can stem from several factors.[8] For an impurity standard like this compound, purity and proper handling are paramount.

Troubleshooting Steps:

  • Verify Purity: Ensure that the purity of each batch is consistent and meets the required specifications for your application. Purity is often determined by HPLC.[1]

  • Proper Storage: This compound should be stored at 2-8°C.[1][5] Improper storage can lead to degradation. Avoid repeated freeze-thaw cycles of stock solutions.

  • Inoculum Preparation (for antifungal testing): If you are assessing the biological activity of this impurity, the density of the fungal inoculum is critical. Use a standardized inoculum from a fresh culture.[8]

  • Media and Reagents: Use high-quality, fresh media and reagents. The pH of the media can affect both fungal growth and the activity of triazole compounds.[8]

  • Incubation Conditions: Strict adherence to recommended incubation times and temperatures is crucial for reproducible biological assays.[8]

Q3: I am using this compound as a reference standard in HPLC analysis and see peak tailing or splitting. How can I improve the chromatography?

A3: Peak tailing or splitting in HPLC can be caused by a variety of factors, particularly for a charged molecule like this compound.

Troubleshooting Steps:

  • Mobile Phase pH: The quaternary amine in the molecule is permanently charged. Ensure the pH of your mobile phase is appropriate to maintain a consistent ionic state and interact favorably with the stationary phase.

  • Ionic Strength: Adding a salt (e.g., 10-50 mM potassium phosphate or ammonium acetate) to the mobile phase can help to reduce secondary ionic interactions with the silica support of the column, leading to improved peak shape.

  • Column Choice: A column with end-capping or a different stationary phase (e.g., a polymer-based column) might be necessary if peak tailing persists on a standard C18 column.

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak symmetry.

Protocol Refinement for Method Validation

When developing an analytical method using this compound as a reference standard, a systematic approach to method validation is essential for ensuring consistent and reliable results.

Step-by-Step HPLC Method Development Outline:
  • Initial Parameter Selection:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is a common starting point for polar analytes.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 260 nm, similar to fluconazole).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Optimization:

    • Adjust the gradient slope to achieve good separation of this compound from Fluconazole and other potential impurities.

    • If peak shape is poor, modify the mobile phase pH and/or add a salt as described in the troubleshooting section.

  • Validation:

    • Specificity: Demonstrate that the method can distinguish between this compound and other components in the sample matrix.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters (e.g., pH, mobile phase composition, temperature).

Method Validation Workflow:

G cluster_0 Method Development cluster_1 Method Validation A Initial Parameter Selection B Optimization of Mobile Phase & Gradient A->B C Specificity B->C D Linearity C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness F->G H Routine Analysis G->H Validated Method

Caption: A structured workflow for HPLC method development and validation.

Concluding Remarks

Achieving consistent results with this compound requires a thorough understanding of its chemical nature as a charged impurity of Fluconazole. By systematically addressing potential issues related to solubility, compound integrity, and analytical methodology, researchers can ensure the accuracy and reproducibility of their experimental data. This guide provides a foundational framework for troubleshooting and method refinement. For further inquiries, consulting the material safety data sheet (MSDS) and certificates of analysis for your specific product is always recommended.[1]

References

  • This compound - Polycil. Polycil. [Link]

  • This compound - Interomex. Interomex. [Link]

  • This compound | C13H14BrF2N7O | CID 15390419 - PubChem. PubChem. [Link]

  • CAS No : 150168-54-0| Product Name : Fluconazole - Impurity I - Pharmaffiliates. Pharmaffiliates. [Link]

  • Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - PubMed Central. PubMed Central. [Link]

  • This compound - BioOrganics. BioOrganics. [Link]

  • Triazole antifungal drug interactions—practical considerations for excellent prescribing. Oxford Academic. [Link]

Sources

Technical Support Center: Challenges in the Purification of 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino Fluconazole Bromide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this compound at the desired purity. As a known impurity of the widely used antifungal agent Fluconazole, specifically designated as Fluconazole EP Impurity I, its isolation and characterization are critical for quality control and regulatory compliance.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Understanding the Molecule and the Challenge

This compound is a quaternary ammonium salt, a structural analog of Fluconazole.[4] Its ionic nature and high polarity present unique purification challenges compared to its neutral parent drug. The presence of multiple nitrogen atoms in the triazole rings, a hydroxyl group, and a quaternary ammonium center makes the molecule highly water-soluble and prone to strong interactions with polar stationary phases, often leading to poor chromatographic performance. Furthermore, its synthesis as a byproduct in the Fluconazole production process means it is often present in a complex mixture of structurally related impurities.

This guide will address these challenges by providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the typical origin of this compound in my Fluconazole synthesis?

A1: this compound is typically formed as a byproduct during the synthesis of Fluconazole. One common synthetic route to Fluconazole involves the reaction of an epoxide intermediate with 1,2,4-triazole. If 4-amino-1,2,4-triazole is used as a starting material or is present as an impurity in the 1,2,4-triazole, it can react with the epoxide to form the quaternary ammonium salt, this compound. An Indian patent describes a process where 2-chloro-2',4'-difluoroacetophenone is alkylated with 4-amino-4H-1,2,4-triazole.[5]

Q2: I am observing significant tailing and poor peak shape during reverse-phase HPLC analysis of my sample containing this compound. What is the cause and how can I improve it?

A2: The poor peak shape is likely due to the interaction of the positively charged quaternary ammonium group with residual free silanol groups on the silica-based C18 column. This leads to ion-exchange interactions, causing peak tailing. To mitigate this, consider the following:

  • Use a low-pH mobile phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of 2-3) will protonate the silanol groups, minimizing their interaction with the cationic analyte.

  • Increase the ionic strength of the mobile phase: Adding a salt, such as ammonium acetate or ammonium formate, to the mobile phase can help to shield the ionic interactions between the analyte and the stationary phase.

  • Use an end-capped column: Modern, high-purity, end-capped C18 columns have a lower concentration of free silanol groups and will generally provide better peak shapes for basic and cationic compounds.

  • Consider a different stationary phase: If the above modifications are insufficient, a phenyl-hexyl or a polar-embedded column might offer different selectivity and improved peak shape. For highly polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[1][6][7][8]

Q3: My attempts to recrystallize this compound result in an oil or a very fine precipitate that is difficult to filter. What can I do?

A3: "Oiling out" is a common problem when crystallizing polar, ionic compounds. It occurs when the compound separates from the solution as a liquid phase before reaching its crystallization temperature. Here are some strategies to overcome this:

  • Solvent Selection: The choice of solvent is critical. You need a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given the polar nature of your compound, consider solvent systems like methanol/acetonitrile, ethanol/ethyl acetate, or isopropanol/dichloromethane.

  • Slow Cooling: Rapid cooling often promotes oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Anti-Solvent Addition: Dissolve the compound in a good solvent (e.g., methanol) and then slowly add an anti-solvent in which it is insoluble (e.g., diethyl ether or methyl tert-butyl ether) at a constant temperature until turbidity is observed. Then, allow the solution to stand.

  • Trituration: If an oil forms, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small amount of a non-solvent and stirring vigorously (trituration).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Co-elution of impurities in RP-HPLC Insufficient resolution between this compound and other polar impurities.1. Optimize the mobile phase gradient. A shallower gradient can improve separation. 2. Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). 3. Switch to a HILIC column for better retention and separation of polar compounds.[1][6][7][8]
Low recovery from preparative HPLC Strong adsorption of the compound to the stationary phase or precipitation in the collection tubes.1. For RP-HPLC, add a small amount of acid (e.g., 0.1% TFA) to the mobile phase and the collection solvent to keep the compound protonated and soluble. 2. For HILIC, ensure the collection solvent is compatible and will not cause immediate precipitation. 3. Consider solid-phase extraction (SPE) as a pre-purification or alternative step.
Product degradation during purification or storage 4-aminotriazolium salts can have limited thermal stability.[9] The compound may also be sensitive to pH extremes.1. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at moderate temperatures. 2. Store the purified compound in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.[2] 3. Avoid strongly basic or acidic conditions during workup and purification unless necessary for a specific step.
Difficulty removing residual solvents The polar nature of the compound can lead to strong interactions with polar solvents like water or methanol.1. After filtration, wash the solid with a less polar, volatile solvent in which the compound is insoluble (e.g., diethyl ether or dichloromethane) to displace the more polar solvent. 2. Dry the compound under high vacuum for an extended period. Gentle heating under vacuum can also be effective, but be mindful of the compound's thermal stability. 3. Lyophilization from an aqueous solution can be an effective method for removing water if the compound is stable under these conditions.

Experimental Protocols

Protocol 1: Purification by Preparative Reverse-Phase HPLC

This protocol provides a starting point for the purification of this compound using preparative RP-HPLC. Optimization may be required based on the specific impurity profile of your sample.

1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). b. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

Parameter Condition
Column C18, 5-10 µm particle size, ≥ 20 mm internal diameter
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 40% B over 30 minutes (adjust as needed)
Flow Rate 10-20 mL/min (for a 20 mm ID column)
Detection UV at 261 nm[10]
Injection Volume Dependent on column loading capacity and sample concentration

3. Post-Purification Workup: a. Combine the fractions containing the pure product. b. Remove the majority of the acetonitrile using a rotary evaporator. c. Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a TFA salt. d. If the bromide salt is required, an additional salt exchange step will be necessary.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvents will need to be determined experimentally.

1. Solvent Screening: a. In small vials, test the solubility of your crude material in a range of solvents at room temperature and at their boiling points. Good candidates for recrystallization solvents will show low solubility at room temperature and high solubility at elevated temperatures. b. Potential solvents and solvent systems to screen include: methanol, ethanol, isopropanol, acetonitrile, water, and mixtures such as ethanol/ethyl acetate, and methanol/dichloromethane.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent (or solvent mixture) portion-wise to the flask while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary. c. If a solvent mixture is used, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then add a few drops of the "good" in a solvent to redissolve the precipitate. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. e. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of cold recrystallization solvent, followed by a cold, non-polar solvent (e.g., diethyl ether) to aid in drying. h. Dry the crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, from the crude reaction mixture to the final, pure compound.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Remove inorganic salts Concentration Concentration Workup->Concentration Remove solvents Purification Purification Concentration->Purification Choose method RP_HPLC Preparative RP-HPLC Purification->RP_HPLC Recrystallization Recrystallization Purification->Recrystallization HILIC HILIC Purification->HILIC Isolation Isolation & Drying RP_HPLC->Isolation Lyophilization Recrystallization->Isolation Filtration & Vacuum Drying HILIC->Isolation Solvent Evaporation Pure_Product Pure this compound Isolation->Pure_Product

Caption: A generalized workflow for the purification of this compound.

Impurity Profile and Separation Strategy

The table below outlines potential impurities that may be present in a crude sample of this compound and suggests appropriate purification strategies.

Impurity Potential Origin Recommended Separation Technique(s)
Fluconazole Deamination of this compound or co-synthesis.Reverse-Phase HPLC, Recrystallization
Unreacted 4-amino-1,2,4-triazole Excess starting material.Aqueous wash, Reverse-Phase HPLC, HILIC
Other Fluconazole Synthesis Intermediates Incomplete reaction or side reactions.Reverse-Phase HPLC, Recrystallization
Isomeric Impurities Non-regioselective reactions during synthesis.Reverse-Phase HPLC with optimized selectivity, HILIC
Inorganic Salts Reagents or byproducts from the synthesis.Aqueous workup, Desalting with a size-exclusion column, Recrystallization

Logical Relationships in Purification Method Selection

The choice of purification method is dependent on the properties of the impurities and the desired scale of the purification. The following diagram illustrates the decision-making process.

MethodSelection Start Crude Material Impurity_Polarity Are impurities significantly less polar? Start->Impurity_Polarity Scale What is the scale of purification? Impurity_Polarity->Scale No Recrystallization Attempt Recrystallization Impurity_Polarity->Recrystallization Yes Scale->Recrystallization Large Scale (if possible) Prep_HPLC Use Preparative HPLC (RP or HILIC) Scale->Prep_HPLC Small Scale Recrystallization->Prep_HPLC If fails or purity is insufficient Small_Scale Small Scale (<1g) Large_Scale Large Scale (>1g)

Caption: Decision tree for selecting a purification method for this compound.

References

  • MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]

  • Shreeve, J. M., et al. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. Defense Technical Information Center. Retrieved from [Link]

  • Google Patents. (n.d.). Isolation and purification of quaternary ammonium salts.
  • ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

  • Indian Patents. (n.d.). An improved process for the preparation of fluconazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Hydrophilic Interaction Liquid Chromatography (Hilic). Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • LCGC North America. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Amino-1,2,4-Triazole. Retrieved from [Link]

  • Fenix - University of Lisbon. (n.d.). Synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-AMINO-1-2-(2,4-DIFLUOROPHENYL)-2-HYDROXY-3(1H-1,2,4-TRIAZOL-1-YL)PROPYL)-4H-1,2,4-TRIAZOLIUM ION. Retrieved from [Link]

  • Reddit. (n.d.). Quaternary ammonium salt purification. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives. Retrieved from [Link]

  • LookChem. (n.d.). 4-Amino-1-2-(2,4-difluorophenyl)-2-hydroxy-3(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazolium ion. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • MDPI. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial 1,3,4-trisubstituted-1,2,3-triazolium salts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of 4-Amino Fluconazole Bromide and Fluconazole: A Theoretical and Methodological Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established antifungal agent, fluconazole, with one of its derivatives, 4-Amino Fluconazole Bromide. As direct comparative experimental data for this compound, identified as a European Pharmacopoeia impurity of fluconazole, is not publicly available, this document offers a theoretical comparison grounded in structural analysis and established structure-activity relationships of analogous compounds.[1][2][3] Furthermore, it outlines a comprehensive experimental framework for a definitive head-to-head efficacy evaluation.

Fluconazole: The Benchmark Azole Antifungal

Fluconazole is a synthetic triazole antifungal agent that has been a cornerstone in the treatment of both superficial and systemic fungal infections for decades.[4][5] Its clinical success is attributed to its favorable pharmacokinetic profile, including excellent oral bioavailability and broad distribution throughout the body.[4][5]

Mechanism of Action

The primary mechanism of action for fluconazole, like other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5][8]

By binding to the heme iron of lanosterol 14α-demethylase, fluconazole blocks the conversion of lanosterol to ergosterol.[6][8] This disruption leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in the inhibition of fungal growth and replication, a fungistatic effect.[6][8]

Fluconazole_MoA Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Binds to Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Essential component InhibitedMembrane Disrupted Fungal Cell Membrane (Growth Arrest) CYP51->Ergosterol Catalyzes conversion CYP51->InhibitedMembrane Leads to toxic sterol accumulation Fluconazole Fluconazole Fluconazole->CYP51 Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of fluconazole.

Antifungal Spectrum and Potency

Fluconazole is primarily effective against yeasts and some dimorphic fungi. Its activity is particularly notable against most Candida species and Cryptococcus neoformans. However, some species, such as Candida krusei, exhibit intrinsic resistance, and acquired resistance is a growing concern in species like Candida glabrata. The in vitro efficacy of fluconazole is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Fungal SpeciesTypical Fluconazole MIC Range (µg/mL)
Candida albicans0.25 - 2
Candida parapsilosis0.5 - 4
Candida tropicalis0.5 - 4
Candida glabrata0.5 - 64 (or higher)
Candida krusei16 - 64 (or higher)
Cryptococcus neoformans2 - 16
(Note: MIC ranges can vary based on geographic location and specific strains.)

This compound: A Structural Perspective

This compound is a derivative of fluconazole characterized by two key structural modifications: the addition of an amino group (-NH2) to one of the 1,2,4-triazole rings and its formulation as a bromide salt.

Structural Comparison
  • Core Structure: Both molecules share the same 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol backbone.

  • Amino Group Addition: In this compound, an amino group is attached to the nitrogen at position 4 of one of the triazole rings.

  • Bromide Salt: The presence of the bromide counter-ion indicates that the aminated triazole ring is quaternized, carrying a positive charge.

Theoretical Comparison of Antifungal Efficacy: A Structure-Activity Relationship (SAR) Analysis

In the absence of direct experimental data, we can hypothesize the potential antifungal efficacy of this compound based on known SAR principles for azole antifungals.

Impact of the 4-Amino Group

The introduction of an amino group can have varied and context-dependent effects on antifungal activity.

  • Potential for Reduced Activity: Some studies on fluconazole analogs have shown that the substitution on the triazole ring can be detrimental to activity. For instance, one study that replaced a triazole ring with a 4-amino-5-aryl-3-mercapto-1,2,4-triazole motif found that the subsequent removal of the amino group led to more potent antifungal agents.[4] This suggests that the amino group in that specific position may hinder the optimal binding of the molecule to the active site of lanosterol 14α-demethylase.

  • Potential for Enhanced or Maintained Activity: Conversely, other research on different triazole scaffolds has demonstrated that compounds featuring a free amine group can exhibit excellent, broad-spectrum antifungal activity. The introduction of a polar amino group could potentially form new hydrogen bonds with amino acid residues in the active site of the target enzyme, which could enhance binding affinity.

The quaternization of the aminated triazole ring in this compound introduces a permanent positive charge. This is a significant modification that could influence cell penetration and interaction with the negatively charged fungal cell surface. However, it might also impede its ability to cross the fungal cell membrane and reach its intracellular target.

Impact of the Bromide Salt

The formulation as a bromide salt primarily influences the physicochemical properties of the compound, such as solubility and stability. While bromide itself is not expected to contribute directly to the antifungal mechanism of action at the enzyme level, improved aqueous solubility could be an advantage in certain experimental and formulation contexts. Some studies have explored the use of other salts, like sodium chloride, as environmental antifungal agents that act by altering osmotic gradients, but this is a different mechanism from the targeted enzyme inhibition of azoles.

Hypothetical Efficacy: Given the conflicting precedents in SAR studies, it is challenging to definitively predict the antifungal efficacy of this compound. The presence of the 4-amino group on the triazole ring could potentially decrease its intrinsic activity compared to fluconazole by sterically hindering its fit within the enzyme's active site. However, if new favorable interactions are formed, the activity could be retained or even enhanced. Experimental testing is the only way to resolve this.

Proposed Experimental Workflow for a Definitive Head-to-Head Comparison

To empirically determine the antifungal efficacy of this compound relative to fluconazole, a standardized set of in vitro experiments is necessary. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Strain Fungal Strain (e.g., C. albicans) Inoculum Standardized Inoculum (CLSI M27) Strain->Inoculum MIC Broth Microdilution Assay (Determine MIC) Inoculum->MIC TimeKill Time-Kill Assay Inoculum->TimeKill Compounds Prepare Serial Dilutions (Fluconazole & this compound) Compounds->MIC Compounds->TimeKill MFC Subculture from MIC plate (Determine MFC) MIC->MFC CompareMIC Compare MIC Values MIC->CompareMIC FungistaticVsFungicidal Determine Fungistatic vs. Fungicidal Activity (MIC vs. MFC) MIC->FungistaticVsFungicidal MFC->FungistaticVsFungicidal KillKinetics Analyze Killing Kinetics TimeKill->KillKinetics

Caption: Experimental workflow for comparing antifungal efficacy.

A. Minimum Inhibitory Concentration (MIC) Determination (CLSI M27 Broth Microdilution)
  • Preparation of Antifungal Solutions: Prepare stock solutions of fluconazole and this compound in a suitable solvent (e.g., dimethyl sulfoxide). Create a series of twofold serial dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the selected fungal strains (e.g., Candida albicans, Cryptococcus neoformans) on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized suspension and add it to each well of the microtiter plate containing the antifungal dilutions, as well as to a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for fluconazole) of growth compared to the drug-free growth control.

B. Minimum Fungicidal Concentration (MFC) Determination
  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Plating: Spread the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MFC: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates. A compound is generally considered fungicidal if the MFC is no more than four times the MIC.

C. Time-Kill Assays
  • Preparation: In flasks containing RPMI 1640 medium, add a standardized fungal inoculum and the test compounds at concentrations corresponding to their MIC (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control.

  • Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).

  • Analysis: Plot CFU/mL versus time for each concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. This assay provides valuable information on the rate and extent of antifungal activity.

Conclusion

While fluconazole remains a vital tool in combating fungal infections, the relentless rise of antifungal resistance necessitates the exploration of new chemical entities. This compound, a structurally related derivative, presents an interesting case for a theoretical efficacy discussion. Based on structure-activity relationship principles, the addition of a 4-amino group to the triazole ring could potentially alter its binding affinity for lanosterol 14α-demethylase, though the direction of this change—whether beneficial or detrimental—is uncertain without empirical evidence. The bromide salt formulation is likely to primarily affect its physicochemical properties.

Ultimately, a definitive comparison of the antifungal efficacy of this compound and fluconazole requires rigorous experimental evaluation as outlined in this guide. Such studies would not only elucidate the potential of this specific compound but also contribute to a broader understanding of the structure-activity relationships that govern the potency of azole antifungals, aiding in the rational design of next-generation therapies.

References

  • Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents. PubMed. Available at: [Link]

  • Design and synthesis of new fluconazole analogues. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. Available at: [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents | Request PDF. ResearchGate. Available at: [Link]

  • Identification of amino acid tethered triazoles as potential antifungal leads: appraisal of their mode of action. JOCPR. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. ACS Publications. Available at: [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES.
  • Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. PMC - NIH. Available at: [Link]

  • Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. NIH. Available at: [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available at: [Link]

  • Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. NIH. Available at: [Link]

  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. MDPI. Available at: [Link]

  • Sodium Chloride Inhibits the Growth and Infective Capacity of the Amphibian Chytrid Fungus and Increases Host Survival Rates. PubMed Central. Available at: [Link]

  • New Organic–Inorganic Salt Based on Fluconazole Drug: TD-DFT Benchmark and Computational Insights into Halogen Substitution. MDPI. Available at: [Link]

  • Design, Synthesis and Antifungal Evaluation of Novel Pyrylium Salt In Vitro and In Vivo. NIH. Available at: [Link]

  • Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding | Crystal Growth & Design. ACS Publications. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Structural Activity Relationship of Fluconazole and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the structural activity relationship (SAR) of fluconazole, a widely used triazole antifungal agent. By dissecting its core structure and comparing it with its common impurities, we aim to provide a clear understanding of the chemical features crucial for its antifungal efficacy and the potential impact of structural modifications present in its impurities. This document is designed to support researchers and drug development professionals in the fields of medicinal chemistry, pharmacology, and analytical chemistry.

The Architectural Blueprint of Fluconazole's Antifungal Power

Fluconazole's efficacy as an antifungal agent is intrinsically linked to its specific three-dimensional structure. It operates by selectively inhibiting a critical enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14-α-demethylase (CYP51).[1] This enzyme is a member of the cytochrome P450 family and is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to the cessation of fungal growth and, in some cases, cell death.[2]

The core structure of fluconazole can be broken down into three key pharmacophoric elements:

  • The Triazole Rings: Fluconazole possesses two 1,2,4-triazole rings. One of these triazole rings plays a crucial role in coordinating with the heme iron atom at the active site of the CYP51 enzyme. This interaction is fundamental to the inhibition of the enzyme's function.[1]

  • The Difluorophenyl Group: The 2,4-difluorophenyl ring is another critical component that contributes to the binding of fluconazole to the active site of CYP51 through hydrophobic interactions. The fluorine atoms enhance the molecule's metabolic stability and potency.

  • The Tertiary Alcohol Backbone: The central propan-2-ol backbone correctly orients the triazole and difluorophenyl groups within the enzyme's active site, ensuring optimal interaction and potent inhibition. The hydroxyl group can also form hydrogen bonds with amino acid residues in the active site.

These three components work in concert to create a molecule that fits snugly and specifically into the fungal CYP51 enzyme, exhibiting significantly less affinity for mammalian cytochrome P450 enzymes, which accounts for its favorable safety profile.[3]

Deconstructing the Deviations: A Comparative Analysis of Fluconazole Impurities

During the synthesis and storage of fluconazole, several related substances, or impurities, can form. These impurities often possess subtle to significant structural deviations from the parent fluconazole molecule. Understanding these differences is paramount, as they can impact the substance's efficacy, toxicity, and overall safety profile. Below, we compare the structure of fluconazole with some of its common impurities.

Fluconazole and Its Key Impurities: A Structural Overview
Compound Structure Key Structural Difference from Fluconazole
Fluconazole 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol-
Impurity A 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-olIsomeric form with one triazole ring attached via the N4 position instead of the N1 position.[4][5]
Impurity D (Desfluoro) 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-olLacks the fluorine atom at the C2 position of the phenyl ring.[6][7]
Impurity C 1,1'-(1,3-phenylene)di(1H-1,2,4-triazole)Lacks the entire propan-2-ol backbone and the fluorine atoms.[8][9][10]

The Functional Consequences: Predicting the Activity of Impurities Based on SAR

Direct experimental data on the antifungal activity and toxicity of each fluconazole impurity is not always readily available. However, by applying the established principles of fluconazole's SAR, we can make informed predictions about their likely biological profiles.

Impact of Structural Modifications on Antifungal Activity
  • Impurity A (Isomeric Impurity): The change in the attachment of one of the triazole rings from the N1 to the N4 position is likely to have a significant impact on antifungal activity. The N1-substituted triazole is crucial for the coordination with the heme iron in the CYP51 active site. An N4-linkage would alter the geometry of this interaction, likely leading to a weaker binding affinity and, consequently, reduced antifungal potency .

  • Impurity D (Desfluoro Impurity): The absence of one of the fluorine atoms on the phenyl ring is predicted to decrease the antifungal activity. The fluorine atoms contribute to the electronic properties of the phenyl ring and enhance its binding to the enzyme's active site. Furthermore, the C-F bond is metabolically stable; its absence may lead to increased metabolism and lower bioavailability. Therefore, Impurity D is expected to have lower antifungal activity compared to fluconazole.[6]

  • Impurity C: This impurity represents a drastic departure from the fluconazole structure, lacking the central propan-2-ol backbone and the difluorophenyl group. These are both critical pharmacophoric elements for CYP51 inhibition. The absence of the tertiary alcohol and the specific phenyl ring means this molecule cannot adopt the necessary conformation to bind effectively to the enzyme's active site. Consequently, Impurity C is expected to have no significant antifungal activity .

Toxicity Considerations

Experimental Validation: Methodologies for Comparison

To empirically validate the predicted activities of fluconazole and its impurities, standardized analytical and microbiological assays are essential.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the separation and quantification of fluconazole and its impurities. A typical reversed-phase HPLC method would involve:

  • Column: A C18 column is commonly used.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.[11][12]

  • Detection: UV detection at a wavelength of approximately 261 nm is suitable for these compounds.[12]

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11][13]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Fluconazole API or Formulation Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Inject Sample Column C18 Column Injector->Column Detector UV Detector (261 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Integration Peak Integration & Quantification Chromatogram->Integration Report Impurity Profiling Report Integration->Report

Caption: A typical workflow for the analysis of fluconazole and its impurities using HPLC.

Biological Evaluation: Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antifungal activity of fluconazole and its impurities can be quantified by determining the Minimum Inhibitory Concentration (MIC) against relevant fungal strains, such as Candida albicans. The broth microdilution method is a standard procedure:[14]

  • Preparation of Inoculum: A standardized suspension of the fungal isolate (e.g., C. albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).[15]

  • Drug Dilution: Serial two-fold dilutions of fluconazole and its impurities are prepared in a 96-well microtiter plate.[2]

  • Inoculation: Each well is inoculated with the fungal suspension. Control wells (no drug) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[15]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth in the control well.[2][14] This can be assessed visually or spectrophotometrically.[15][16]

MIC_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Stock Prepare Stock Solutions (Fluconazole & Impurities) Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculate Inoculate Wells Dilution->Inoculate Inoculum Prepare Standardized Fungal Inoculum Inoculum->Inoculate Incubate Incubate at 35°C (24-48h) Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read Determine_MIC Determine MIC Value Read->Determine_MIC Compare Compare MICs of Impurities to Fluconazole Determine_MIC->Compare

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of fluconazole and its impurities.

Comparative Antifungal Activity Data (Illustrative)

The following table presents illustrative MIC data for fluconazole against various Candida species. While specific MIC values for the impurities are not widely published, this provides a baseline for comparison.

Organism Fluconazole MIC Range (µg/mL)
Candida albicans0.25 - 2.0
Candida glabrata0.5 - 32
Candida parapsilosis0.25 - 4.0
Candida tropicalis0.25 - 4.0
Candida krusei16 - >64 (Often intrinsically resistant)

Data compiled from various sources for illustrative purposes.[17]

Based on the SAR analysis, it is anticipated that the MIC values for Impurity A and Impurity D would be significantly higher than those of fluconazole against susceptible strains, indicating reduced potency. Impurity C would likely show no clinically relevant activity (very high MIC).

Conclusion: The Imperative of Purity in Antifungal Therapy

The structural integrity of fluconazole is directly proportional to its therapeutic efficacy. The key pharmacophoric elements—the two N1-substituted 1,2,4-triazole rings, the 2,4-difluorophenyl group, and the tertiary alcohol backbone—are all essential for potent inhibition of fungal CYP51. Any deviation from this precise architecture, as seen in its common impurities, is likely to result in a significant loss of antifungal activity.

This comparative guide underscores the critical importance of robust analytical methods to monitor and control impurity levels in fluconazole active pharmaceutical ingredients and finished products. For researchers in drug discovery, the SAR of fluconazole and its analogs continues to provide a valuable blueprint for the design of new, more potent, and broad-spectrum antifungal agents that can overcome the challenges of emerging drug resistance.

References

  • Daicel Pharma. Fluconazole Impurities and Synthesis. [Link]

  • Mittapelli, V., Arikatla, S. D., & Mulukutla, S. (2017). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Asian Journal of Biochemical and Pharmaceutical Research, 1(4). [Link]

  • Pharmaffiliates. Fluconazole-impurities. [Link]

  • Dongre, V. G., Ghugare, P. D., Karmuse, P. P., Soudagar, S. R., Panda, N., & Kumar, A. (2007). Preparative isolation and structural elucidation of impurities in fluconazole by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 334-343. [Link]

  • Dongre, V. G., Ghugare, P. D., Karmuse, P. P., Soudagar, S. R., Panda, N., & Kumar, A. (2007). Isolation and Structural Identification of an Impurity in Fluconazole Bulk Drug Substance. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 422-429. [Link]

  • Google Patents. (2015). CN104764829A - Method for measuring fluconazole related substances and unknown characteristic impurity.
  • International Journal of Scientific Research & Technology. (2025). Analytical Method Development, Validation and Optimization of Fluconazole Drug Using RP- HPLC. [Link]

  • Lee, J. C., Fung, C. P., Lee, C. H., & Liu, C. Y. (2002). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 46(5), 1240–1245. [Link]

  • Rojas, L., Ortiz, D., & Osorio, L. (2019). Method validation for the quantification of fluconazole and its organic impurities in raw material using high-performance liquid chromatography. Biomedica, 39(4), 755–767. [Link]

  • Janowski, M., Demchuk, O. M., & Wujec, M. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2855. [Link]

  • Bourichi, H., Brik, Y., Hubert, P., & Bouklouze, A. (2012). Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco. Journal of Pharmaceutical Analysis, 2(4), 265-272. [Link]

  • Gholib, N., & Al-Suede, F. S. R. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24754–24773. [Link]

  • ResearchGate. (2022). HPLC Chromatograms of fluconazole samples with the IMPI dosage method. [Link]

  • Janowski, M., Demchuk, O. M., & Wujec, M. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PubMed, 38930921. [Link]

  • Rodriguez-Tudela, J. L., Martinez-Suarez, J. V., & Dronda, F. (1995). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and. Antimicrobial Agents and Chemotherapy, 39(7), 1641–1644. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS FLUCONAZOLE EP IMPURITY C. [Link]

  • Pfaller, M. A., Diekema, D. J., & Rex, J. H. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 15–28. [Link]

  • Lee, J. Y., Shin, J. H., Lee, K. W., Yong, D., Yang, S. J., Suh, S. P., & Yang, D. W. (2002). Evaluation of a Spectrophotometric Broth Microdilution Method for Determining Fluconazole Susceptibility of Candida albicans: Influence of RPMI and RPMI-2% Glucose on the Selection of Endpoint Criteria. Annals of Laboratory Medicine, 22(3), 188-195. [Link]

  • Janowski, M., Demchuk, O. M., & Wujec, M. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Open Ukrainian Citation Index. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of fluconazole. [Link]

  • Janowski, M., Demchuk, O. M., & Wujec, M. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC - NIH, PMC11206329. [Link]

  • PubChem - NIH. (n.d.). Fluconazole. [Link]

  • Veeprho. (n.d.). Fluconazole EP Impurity A | CAS 89429-59-4. [Link]

  • Veeprho. (n.d.). Fluconazole Related Compound B | CAS 81886-51-3. [Link]

  • Rex, J. H., Pfaller, M. A., & Rinaldi, M. G. (1995). Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome. Antimicrobial Agents and Chemotherapy, 39(1), 125–130. [Link]

  • Bourichi, H., Brik, Y., Hubert, P., & Bouklouze, A. (2012). Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco. Semantic Scholar. [Link]

  • Yamaguchi, H., Uchida, K., & Hiratani, T. (1987). [In vitro activity of fluconazole, a novel bistriazole antifungal agent]. Jpn J Antibiot, 40(8), 1335-1353. [Link]

  • Pharmaffiliates. (n.d.). Fluconazole - Impurity A. [Link]

  • Odds, F. C., & Webster, C. E. (1987). Antifungal effects of fluconazole (UK 49858), a new triazole antifungal, in vitro. J Antimicrob Chemother, 19(4), 463-468. [Link]

  • ResearchGate. (2014). Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues. [Link]

  • SynZeal. (n.d.). Fluconazole Impurities. [Link]

  • Islam, M. S., Islam, M. R., & Islam, M. A. (2020). Detection of Impurities in Bulk Drug and Capsule of Fluconazole. Asian Journal of Pharmaceutical Research and Development, 8(3), 14-17. [Link]

  • Islam, M. S., Islam, M. R., & Islam, M. A. (2020). Detection of Impurities in Bulk Drug and Capsule of Fluconazole. ResearchGate. [Link]

  • Dongre, V. G., Ghugare, P. D., Karmuse, P. P., Soudagar, S. R., Panda, N., & Kumar, A. (2007). Isolation and structural identification of an impurity in fluconazole bulk drug substance. Request PDF. [Link]

  • Ząbek, A., Nagaj, J., Grabowiecka, A., Dworniczek, E., Nawrot, U., Młynarz, P., & Jeżowska-Bojczuk, M. (2015). Activity of fluconazole and its Cu(II) complex towards Candida species. Medicinal Chemistry Research, 24(5), 2005-2010. [Link]

  • Kumar, P., & Sharma, R. (2021). Artificial nucleic acid backbones and their applications in therapeutics, synthetic biology and biotechnology. RSC Chemical Biology, 2(4), 1055–1071. [Link]

  • Pharmaffiliates. (n.d.). Fluconazole - Impurity C (Freebase). [Link]

Sources

A Researcher's Guide to Assessing the Synergistic Potential of 4-Amino Fluconazole Bromide with Conventional Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against invasive fungal infections, the emergence of drug-resistant strains necessitates innovative therapeutic strategies.[1][2][3] Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising avenue to enhance efficacy, reduce toxicity, and combat resistance.[1][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic potential of a novel triazole derivative, 4-Amino Fluconazole Bromide, in combination with established antifungal agents. While this compound is recognized as an impurity of Fluconazole (Fluconazole EP Impurity I), its structural similarity to the parent compound warrants investigation into its own potential antifungal and synergistic activities.[6][7]

The Rationale for Synergy: A Hypothetical Mechanism of Action

Fluconazole, a widely used triazole antifungal, functions by inhibiting the fungal enzyme lanosterol 14-α-demethylase, a critical component of the ergosterol biosynthesis pathway.[8][9] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[8]

Given that this compound is a derivative of fluconazole, it is hypothesized that it may retain a similar mechanism of action, albeit potentially with different potency and binding kinetics. The introduction of an amino group could alter the molecule's interaction with the active site of lanosterol 14-α-demethylase or affect its cellular uptake and efflux.

The primary hypothesis for synergistic interaction with other antifungal classes lies in the potential for a multi-pronged attack on the fungal cell. By combining this compound with agents that have different cellular targets, it may be possible to achieve a greater antifungal effect than with either agent alone.

Part 1: In Vitro Synergy Assessment – The Checkerboard Assay

The checkerboard microdilution assay is a fundamental in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of drug combinations.[10][11][12] This technique allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a numerical value that categorizes the nature of the drug interaction.[1]

Experimental Protocol: Checkerboard Assay

Objective: To determine the FICI of this compound in combination with other antifungals (e.g., Amphotericin B, Caspofungin) against a panel of clinically relevant fungal isolates (e.g., Candida albicans, Cryptococcus neoformans).

Materials:

  • This compound

  • Partner antifungal agents (e.g., Amphotericin B, Caspofungin)

  • Fungal isolates (including susceptible and resistant strains)

  • 96-well microtiter plates

  • RPMI 1640 medium

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound and the partner antifungal in a suitable solvent.

    • In a 96-well plate, perform serial dilutions of this compound along the x-axis and the partner antifungal along the y-axis. This creates a matrix of varying drug concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolates and prepare a standardized inoculum suspension in RPMI 1640 medium, adjusting the cell density to a 0.5 McFarland standard.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the fungal suspension. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a drug-free well for a growth control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Following incubation, determine the MIC of each drug alone and in combination by visual inspection or by measuring absorbance. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.

    • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI ≤ 4

      • Antagonism: FICI > 4

Data Presentation: Hypothetical Checkerboard Assay Results
CombinationFungal IsolateMIC of this compound Alone (µg/mL)MIC of Partner Drug Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Drug in Combination (µg/mL)FICIInterpretation
This compound + Amphotericin BCandida albicans ATCC 9002816140.1250.375Synergy
This compound + CaspofunginCandida albicans FLC-R320.580.06250.375Synergy
This compound + FluconazoleCryptococcus neoformans H9984410.75Additive

Part 2: Dynamic Interaction Analysis – The Time-Kill Curve Assay

While the checkerboard assay provides a static measure of synergy, the time-kill curve analysis offers a dynamic perspective on the interaction between antifungal agents over time.[13][14] This method assesses the rate and extent of fungal killing, providing valuable insights into the pharmacodynamics of the drug combination.

Experimental Protocol: Time-Kill Curve Assay

Objective: To evaluate the rate of fungal killing of this compound in combination with a partner antifungal.

Materials:

  • Same as for the checkerboard assay, with the addition of sterile saline and agar plates for colony counting.

Procedure:

  • Setup:

    • In sterile tubes, prepare fungal suspensions in RPMI 1640 medium.

    • Add the antifungal agents at concentrations determined from the checkerboard assay (e.g., MIC, 0.5 x MIC). Include a drug-free control.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Colony Counting:

    • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each drug concentration and the combination.

    • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

Data Presentation: Hypothetical Time-Kill Curve Results

The results would be presented as a graph with time on the x-axis and log10 CFU/mL on the y-axis, showing the killing curves for the control, each drug alone, and the combination. A significantly steeper decline in the combination curve would indicate synergy.

Visualization of Concepts

To further elucidate the experimental design and potential mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay prep_dilutions Prepare Serial Drug Dilutions inoculate_plate Inoculate 96-Well Plate prep_dilutions->inoculate_plate prep_inoculum_cb Prepare Standardized Fungal Inoculum prep_inoculum_cb->inoculate_plate incubate_cb Incubate Plate (24-48h) inoculate_plate->incubate_cb read_mic Determine MICs incubate_cb->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret Interaction calc_fici->interpret_fici setup_tubes Prepare Test Tubes with Drugs & Inoculum incubate_tk Incubate with Agitation setup_tubes->incubate_tk sampling Sample at Time Points (0-24h) incubate_tk->sampling plating Serial Dilution & Plating sampling->plating count_cfu Incubate Plates & Count CFU plating->count_cfu plot_curves Plot Log10 CFU/mL vs. Time count_cfu->plot_curves interpret_tk Determine Synergy plot_curves->interpret_tk Synergistic_Mechanism cluster_fungal_cell Fungal Cell ergosterol Ergosterol Synthesis cell_membrane Cell Membrane Integrity ergosterol->cell_membrane cell_wall Cell Wall Synthesis lanosterol Lanosterol demethylase Lanosterol 14-α-demethylase lanosterol->demethylase inhibited by demethylase->ergosterol drug_A This compound drug_A->demethylase inhibits drug_B Partner Antifungal (e.g., Echinocandin) drug_B->cell_wall inhibits

Caption: Hypothetical synergistic mechanism of this compound and an echinocandin.

Conclusion and Future Directions

This guide outlines a robust, two-tiered approach to systematically evaluate the synergistic potential of this compound. Positive in vitro findings from these assays would provide a strong rationale for further investigation, including:

  • Mechanism of Action Studies: To confirm the inhibitory target of this compound and elucidate the molecular basis of any observed synergy.

  • In Vivo Efficacy Studies: To validate the in vitro findings in animal models of fungal infection. [2][15]* Toxicity Profiling: To ensure the combination does not exhibit increased host toxicity.

The exploration of novel chemical entities like this compound, even those initially identified as impurities, underscores the importance of comprehensive screening in the quest for new and effective antifungal combination therapies.

References

  • Afeltra, J., & Verweij, P. E. (2003).
  • Britton, R. A., Irwin, D. J., & Quigley, M. A. (2018). Checkerboard and time-kill assays to assess antimicrobial synergy. Methods in Molecular Biology, 1809, 13-23.
  • Gao, L., Sun, Y., & Tong, Y. (2015). Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans. Virulence, 6(4), 362–371. [Link]

  • Ghannoum, M. A., & Elewski, B. E. (1999). Successful treatment of fluconazole-resistant oropharyngeal candidiasis by a combination of fluconazole and terbinafine. Clinical Infectious Diseases, 29(4), 947-949.
  • Goatley, M. L., Britton, R. A., & Wu, X. (2023). Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS ONE, 18(1), e0279885. [Link]

  • Graybill, J. R., Najvar, L. K., Luther, M. F., & Fothergill, A. W. (2003). Addition of caspofungin to fluconazole does not improve outcome in murine candidiasis. Antimicrobial Agents and Chemotherapy, 47(11), 3465–3468. [Link]

  • Louie, A., Siu, A., Miller, M. H., & Drusano, G. L. (1995). Combination therapy with amphotericin B and fluconazole against invasive candidiasis in neutropenic-mouse and infective-endocarditis rabbit models. Antimicrobial Agents and Chemotherapy, 39(12), 2735–2740. [Link]

  • Lupetti, A., Danesi, R., Campa, M., Del Tacca, M., & Kelly, S. (2002). Molecular basis of resistance to azole antifungals. Trends in Molecular Medicine, 8(2), 76-81.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry of Fluconazole: Structure, Synthesis, and Mechanism of Action. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Fluconazole. Retrieved from [Link]

  • Richardson, K., Cooper, K., Marriott, M. S., Tarbit, M. H., Troke, P. F., & Whittle, P. J. (1990). Fluconazole: a new triazole antifungal agent. Reviews of Infectious Diseases, 12(Supplement_3), S267-S270.
  • Rollas, S., Kalyoncuoğlu, N., Sur-Altiner, D., & Yeğenoğlu, Y. (1993). 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities. Pharmazie, 48(4), 308-309.
  • Sun, S., Zhai, L., & Li, H. (2014). Combination of fluconazole with non-antifungal agents: a promising approach to cope with resistant Candida albicans infections and insight into new antifungal agent discovery. International Journal of Antimicrobial Agents, 43(5), 395-402.
  • Wang, Y., Zhang, Y., & Chen, L. (2017). Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans. Frontiers in Microbiology, 8, 2101. [Link]

  • White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914–1918.
  • Wiederhold, N. P. (2017). Antifungal-susceptibility-testing-and-synergy-testing-methodologies. Current Protocols in Microbiology, 44, 15B.2.1-15B.2.21.
  • Zhang, L., Li, Y., & Li, J. (2020). Synergistic antifungal activity of fluconazole and D-penicillamine against Candida albicans. Frontiers in Microbiology, 11, 163. [Link]

Sources

A Framework for Correlating In Vitro Activity and In Vivo Efficacy of Novel Azole Antifungals: A Case Study Approach with 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound – The Critical Role of Impurity Profiling

In the lifecycle of drug development, the focus often lies squarely on the active pharmaceutical ingredient (API). However, the impurities that arise during synthesis or degradation can possess their own pharmacological and toxicological profiles.[1][2] Regulatory bodies, including the FDA and EMA, mandate rigorous impurity profiling to ensure the safety and efficacy of the final drug product.[3][4][5] Unidentified or unqualified impurities pose a potential risk to patient health and can impact the therapeutic outcome.[6][7]

This guide addresses a crucial aspect of late-stage drug development and quality control: the evaluation of a known impurity of Fluconazole, 4-Amino Fluconazole Bromide (Fluconazole EP Impurity I) . While extensive data on the antifungal activity of this specific impurity is not publicly available, its structural similarity to the parent compound necessitates a thorough investigation. The presence of such impurities, even in trace amounts, may influence the efficacy and safety of the pharmaceutical product.[2]

Here, we present a comprehensive experimental framework to assess the in vitro antifungal activity of this compound and correlate these findings with its in vivo efficacy. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for a robust In Vitro-In Vivo Correlation (IVIVC).

The Subject of Investigation: this compound

This compound is a recognized impurity of Fluconazole. Its structure shares the core triazole and difluorophenyl moieties essential for the antifungal activity of azoles, which act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a key enzyme in ergosterol biosynthesis. This disruption of the fungal cell membrane leads to fungistatic or fungicidal effects.

Given its structural similarity to Fluconazole, it is plausible that this compound may exhibit some degree of antifungal activity. Determining this activity is crucial for setting safe limits for this impurity in Fluconazole formulations and for understanding its potential contribution to the overall therapeutic effect or to the development of resistance.

In Vitro Antifungal Activity Assessment: Establishing a Baseline

The foundational step in evaluating any potential antifungal agent is to determine its intrinsic activity against relevant fungal pathogens in vitro. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this purpose.[8][9][10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to determine the MIC of this compound against a panel of clinically relevant Candida species, with Fluconazole as the comparator.

1. Preparation of Materials:

  • Test Compounds: this compound and Fluconazole (as a reference standard). Prepare stock solutions in a suitable solvent (e.g., DMSO) and then dilute in RPMI 1640 medium.
  • Fungal Strains: A panel of Candida species, including C. albicans, C. glabrata, and C. krusei, sourced from a reputable culture collection (e.g., ATCC).
  • Media: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Subculture the fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
  • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
  • Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[11]

3. Assay Procedure:

  • Serially dilute the test compounds in the 96-well plates to create a range of concentrations.
  • Add the prepared fungal inoculum to each well.
  • Include positive (no drug) and negative (no inoculum) controls.
  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or spectrophotometrically.
Data Presentation: Hypothetical In Vitro MIC Data

The following table illustrates how the comparative MIC data for this compound and Fluconazole would be presented.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)[Hypothetical Value, e.g., 16][Hypothetical Value, e.g., 0.5]
Candida glabrata (ATCC 90030)[Hypothetical Value, e.g., 64][Hypothetical Value, e.g., 8]
Candida krusei (ATCC 6258)[Hypothetical Value, e.g., >128][Hypothetical Value, e.g., 64]
Fluconazole-resistant C. albicans[Hypothetical Value, e.g., >128][Hypothetical Value, e.g., 128]

In Vivo Efficacy Evaluation: Translating In Vitro Findings to a Biological System

While in vitro data is essential, it does not always predict in vivo efficacy due to factors like pharmacokinetics, metabolism, and host immune responses.[12] Therefore, animal models are indispensable for evaluating the therapeutic potential of a compound.[13][14] A murine model of disseminated candidiasis is a well-established and relevant model for this purpose.[15]

Experimental Protocol: Murine Model of Disseminated Candidiasis

This protocol outlines the procedure for assessing the in vivo efficacy of this compound.

1. Animal Model:

  • Use immunocompetent or immunosuppressed mice (e.g., BALB/c or Swiss Webster), depending on the desired severity of infection. Immunosuppression can be induced with cyclophosphamide.
  • House the animals under standard pathogen-free conditions.

2. Infection:

  • Prepare an inoculum of a clinically relevant Candida albicans strain.
  • Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension.

3. Treatment:

  • Randomize the infected mice into treatment groups:
  • Vehicle control (e.g., saline)
  • This compound (at various doses)
  • Fluconazole (as a positive control)
  • Administer the treatments (e.g., orally or intraperitoneally) starting at a specified time post-infection and continue for a defined period (e.g., 7 days).

4. Efficacy Endpoints:

  • Survival: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.
  • Fungal Burden: At a predetermined time point (e.g., day 4 post-infection), humanely euthanize a subset of mice from each group.[15] Harvest target organs (e.g., kidneys, liver, spleen), homogenize the tissues, and perform quantitative cultures on SDA to determine the colony-forming units (CFU) per gram of tissue.
Data Presentation: Hypothetical In Vivo Efficacy Data

The following tables illustrate the presentation of survival and fungal burden data.

Table 1: Survival in a Murine Model of Disseminated Candidiasis

Treatment GroupDose (mg/kg)Median Survival Time (days)Percent Survival at Day 21
Vehicle Control-[Hypothetical Value, e.g., 5][Hypothetical Value, e.g., 0%]
This compound[Dose 1][Hypothetical Value][Hypothetical Value]
This compound[Dose 2][Hypothetical Value][Hypothetical Value]
Fluconazole[Effective Dose][Hypothetical Value, e.g., >21][Hypothetical Value, e.g., 80%]

Table 2: Fungal Burden in Kidneys (Day 4 Post-Infection)

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Kidney ± SD
Vehicle Control-[Hypothetical Value, e.g., 6.5 ± 0.8]
This compound[Dose 1][Hypothetical Value]
This compound[Dose 2][Hypothetical Value]
Fluconazole[Effective Dose][Hypothetical Value, e.g., 3.2 ± 0.5]

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro activity (MIC) and the in vivo efficacy (e.g., reduction in fungal burden or increased survival).[16][17] A strong IVIVC can streamline drug development by allowing in vitro data to inform predictions of clinical outcomes.[17]

Conceptual Framework for IVIVC

The correlation is established by plotting the in vitro MIC values against the corresponding in vivo outcomes for a range of fungal strains with varying susceptibilities. A good correlation would show that strains with lower MICs are more effectively treated in vivo.[15][16]

For this compound, the IVIVC analysis would seek to answer:

  • Does the in vitro MIC of this compound predict its ability to reduce fungal burden or improve survival in the murine model?

  • How does this correlation compare to that of the parent drug, Fluconazole?

A strong correlation for fluconazole between in vitro susceptibility and in vivo response in murine candidiasis has been previously demonstrated.[15] A similar analysis would be necessary for its impurities to understand their clinical relevance.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the in vitro and in vivo assessments, and the conceptual relationship of IVIVC.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain Fungal Strain (e.g., C. albicans) Inoculate Inoculate with Fungal Suspension Strain->Inoculate Compound Test Compound (this compound) Plate Prepare 96-Well Plate (Serial Dilutions) Compound->Plate Media RPMI 1640 Medium Media->Plate Plate->Inoculate Incubate Incubate (35°C, 24-48h) Inoculate->Incubate Read Read Results (Visual/Spectrophotometric) Incubate->Read MIC Determine MIC Read->MIC

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Efficacy Endpoints Animals Select Mice (e.g., BALB/c) Infection Induce Systemic Infection (C. albicans, IV) Animals->Infection Grouping Randomize into Groups (Vehicle, Test Compound, Control) Infection->Grouping Dosing Administer Treatment (Daily for 7 days) Grouping->Dosing Survival Monitor Survival (21 days) Dosing->Survival Burden Determine Fungal Burden (Kidneys, Day 4) Dosing->Burden Analysis Statistical Analysis Survival->Analysis Burden->Analysis

Caption: In Vivo Efficacy Assessment Workflow.

IVIVC_Concept cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_correlation Correlation Analysis MIC Minimum Inhibitory Concentration (MIC) Model Predictive Model MIC->Model correlates with Efficacy Therapeutic Efficacy (e.g., Fungal Burden Reduction) Efficacy->Model informs

Caption: Conceptual Diagram of In Vitro-In Vivo Correlation (IVIVC).

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the antifungal properties of this compound, a known impurity of Fluconazole. By following these detailed in vitro and in vivo protocols, researchers can generate the necessary data to establish a meaningful In Vitro-In Vivo Correlation. This is not merely an academic exercise; it is a critical component of ensuring drug safety and quality in accordance with global regulatory standards.[3][18][19][20] The insights gained from such studies are vital for making informed decisions about impurity specifications and for fully understanding the pharmacological profile of a drug product.

References

  • Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek. [Link]

  • Impurity Profiling in Drug Development. Veeprho. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. Allied Academies. [Link]

  • Impurity profiling in peptides: Why It Matters in Drug Development. ResolveMass. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. National Center for Biotechnology Information. [Link]

  • In vitro antifungal susceptibility testing. PubMed. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • Quality: impurities. European Medicines Agency. [Link]

  • Animal models: an important tool in mycology. Oxford Academic. [Link]

  • Correlation between in vitro and in vivo activity of antifungal agents against Candida species. PubMed. [Link]

  • In vivo models: evaluating antifungal agents. PubMed. [Link]

  • The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. National Center for Biotechnology Information. [Link]

  • FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. National Center for Biotechnology Information. [Link]

  • Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis. National Center for Biotechnology Information. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. American Society for Microbiology. [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. [Link]

  • (PDF) In vitro antifungal susceptibility testing. ResearchGate. [Link]

  • ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration. [Link]

  • How is in vitro–in vivo correlation (IVIVC) established? Patsnap. [Link]

Sources

A Comparative Benchmark: 4-Amino Fluconazole Bromide Versus Next-Generation Antifungal Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Antifungal Agents

In the relentless battle against invasive fungal infections, the emergence of drug-resistant strains necessitates a continuous pipeline of novel antifungal agents. For researchers in drug development, the critical task is to rigorously benchmark new candidates against existing and emerging therapies. This guide provides a framework for evaluating the performance of a novel azole derivative, 4-Amino Fluconazole Bromide, against a new generation of antifungals: Rezafungin, Ibrexafungerp, and Olorofim.

While this compound is identified as an impurity of Fluconazole, its potential as a lead compound warrants investigation.[1][2][3][4] Due to the absence of publicly available performance data, this guide will establish a hypothetical performance profile for this compound based on established structure-activity relationships (SAR) of azole antifungals.[5][6][7] This will be juxtaposed with the known capabilities of our selected next-generation candidates, offering a comprehensive, albeit partially theoretical, comparative analysis.

The Evolving Landscape of Antifungal Therapy

The azole class of antifungals, which includes fluconazole, has long been a cornerstone of antifungal therapy.[8] Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[9] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungistatic or fungicidal effects.[10] However, the extensive use of azoles has led to the development of resistance, primarily through mutations in the ERG11 gene (encoding CYP51) or the overexpression of efflux pumps that actively remove the drug from the fungal cell.[11]

This challenge has spurred the development of new antifungal agents with diverse mechanisms of action, aiming to overcome existing resistance and provide broader spectrum of activity.

Profiling the Antifungal Candidates

This compound: A Hypothetical Profile

This compound is a derivative of fluconazole, a widely used triazole antifungal.[1][2][3][4] The core structure of fluconazole consists of a difluorophenyl group and two triazole rings attached to a propan-2-ol backbone. The proposed structure of this compound suggests the introduction of an amino group, resulting in a quaternary ammonium bromide salt.

Based on structure-activity relationship studies of similar fluconazole analogs, the introduction of an amino group could potentially modulate its antifungal activity. Studies on other fluconazole derivatives with amino substituents have shown a range of effects, from enhanced to diminished antifungal potency, depending on the nature and position of the modification.[7][12][13][14] For the purpose of this guide, we will hypothesize that the 4-amino modification could lead to altered binding affinity to the target enzyme, CYP51, or affect the compound's susceptibility to efflux pumps.

Rezafungin: A Long-Acting Echinocandin

Rezafungin is a next-generation echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[15][16] This mechanism provides a fungicidal action against most Candida species. A key advantage of Rezafungin is its prolonged half-life, allowing for once-weekly intravenous administration.[16][17] It has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species, including some strains resistant to other echinocandins and azoles.[15][17][18][19]

Ibrexafungerp: A First-in-Class Triterpenoid

Ibrexafungerp is an orally available, first-in-class triterpenoid antifungal.[20] It also inhibits β-(1,3)-D-glucan synthase but at a different binding site than the echinocandins.[21][22] This distinction allows it to retain activity against some echinocandin-resistant strains.[20] Ibrexafungerp exhibits broad-spectrum activity against Candida and Aspergillus species and is fungicidal against Candida spp.[23][24] Its oral bioavailability presents a significant advantage for the treatment of invasive fungal infections.[21]

Olorofim: A Novel Orotomide

Olorofim represents a new class of antifungals called orotomides.[25] It has a unique mechanism of action, inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[26] This novel target means there is no cross-resistance with existing antifungal classes. Olorofim demonstrates potent activity against a range of molds, including azole-resistant Aspergillus species and other difficult-to-treat fungi, but it is not active against yeasts like Candida or Mucorales.[25][27][28][29]

Benchmarking Performance: A Methodological Approach

To objectively compare these antifungal candidates, a series of standardized in vitro experiments are essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for this evaluation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. It is a fundamental measure of a drug's potency.

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration at which a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other classes) is observed compared to the drug-free growth control.[30][31]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug_Dilution Serial Drug Dilution Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination

Caption: Workflow for MIC Determination via Broth Microdilution.

Time-Kill Kinetic Assays

Time-kill assays provide insights into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus) and the rate at which this occurs.

Experimental Protocol: Time-Kill Assay

  • Inoculum Preparation: A standardized fungal inoculum is prepared in RPMI 1640 medium at a starting concentration of approximately 1 x 10⁵ CFU/mL.

  • Drug Exposure: The antifungal agents are added to the fungal suspensions at various concentrations (e.g., 1x, 4x, and 16x MIC). A drug-free culture serves as a growth control.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each culture, serially diluted, and plated on nutrient agar plates.

  • Colony Counting: The plates are incubated until colonies are visible, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each drug concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.[12][14]

Cytotoxicity Assays

It is crucial to assess the toxicity of new antifungal candidates against mammalian cells to determine their therapeutic window.

Experimental Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

  • Cell Culture: A mammalian cell line (e.g., HeLa or HepG2) is cultured in a 96-well plate until a confluent monolayer is formed.

  • Compound Exposure: The cells are then exposed to serial dilutions of the antifungal agents for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.

  • Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is then calculated.

Cytotoxicity_Workflow cluster_culture Cell Culture cluster_exposure Exposure cluster_measurement Measurement cluster_final Analysis Seeding Seed Mammalian Cells in 96-well Plate Growth Incubate to Confluency Seeding->Growth Treatment Add Serial Dilutions of Antifungal Agents Growth->Treatment Incubate_Compound Incubate for 24-48 hours Treatment->Incubate_Compound MTT_Add Add MTT Reagent Incubate_Compound->MTT_Add Incubate_MTT Incubate for Color Development MTT_Add->Incubate_MTT Read_Absorbance Solubilize & Read Absorbance Incubate_MTT->Read_Absorbance Calculate_CC50 Calculate CC₅₀ Read_Absorbance->Calculate_CC50

Caption: Workflow for Mammalian Cell Cytotoxicity (MTT) Assay.

Comparative Performance Data

The following tables present a comparative summary of the expected performance of this compound (hypothetical) and the known performance of the new antifungal candidates.

Table 1: In Vitro Antifungal Activity (MIC₉₀ in µg/mL)

Fungal SpeciesThis compound (Hypothetical)RezafunginIbrexafungerpOlorofim
Candida albicans1-40.06-0.250.25-1>64
Candida glabrata4-160.12-0.50.5-2>64
Candida auris8-320.25-11-2>64
Aspergillus fumigatus2-80.03-0.120.5-20.016-0.06
Scedosporium apiospermum>64>82-80.06-0.25

Note: Data for Rezafungin, Ibrexafungerp, and Olorofim are compiled from published studies.[15][18][19][20][25][27]

Table 2: Summary of Key Performance Characteristics

CharacteristicThis compound (Hypothetical)RezafunginIbrexafungerpOlorofim
Mechanism of Action Ergosterol Biosynthesis Inhibition (CYP51)Glucan Synthesis InhibitionGlucan Synthesis InhibitionPyrimidine Biosynthesis Inhibition
Spectrum of Activity Broad (Yeasts and Molds)Broad (Yeasts and Molds)Broad (Yeasts and Molds)Molds and Dimorphic Fungi
Activity vs. Resistant Strains Potentially reduced against azole-resistant strainsActive against some azole- and echinocandin-resistant strainsActive against some echinocandin-resistant strainsActive against azole-resistant molds
Pharmacodynamic Effect Primarily FungistaticFungicidal (Candida)Fungicidal (Candida)Fungistatic to Fungicidal
Route of Administration UnknownIV (once-weekly)OralOral, IV
Cytotoxicity (CC₅₀) Moderate to HighLowLowLow

Discussion and Future Perspectives

This comparative guide highlights the dynamic nature of antifungal drug development. While the performance of this compound remains to be experimentally determined, its evaluation within the framework presented here is crucial. The hypothetical profile suggests that while it may offer some activity, it is unlikely to overcome the primary resistance mechanisms affecting the azole class.

In contrast, the new generation of antifungals—Rezafungin, Ibrexafungerp, and Olorofim—demonstrate significant advancements. Rezafungin's long-acting formulation offers a clear clinical advantage for intravenous therapy.[15][16] Ibrexafungerp's oral bioavailability and distinct binding site on glucan synthase make it a valuable option, particularly for step-down therapy and managing echinocandin-resistant infections.[20][21][22][23][24] Olorofim's novel mechanism of action provides a much-needed solution for difficult-to-treat mold infections, including those caused by azole-resistant pathogens.[25][26][27][28][29]

For researchers investigating this compound or other novel azole derivatives, the path forward involves a rigorous head-to-head comparison with these new agents. Key areas of focus should include:

  • Broad-spectrum in vitro testing: To determine its activity against a wide panel of clinical isolates, including resistant strains.

  • Mechanism of action studies: To confirm its target and understand its interaction with the fungal cell.

  • In vivo efficacy studies: To assess its performance in animal models of fungal infection.

  • Toxicity profiling: To establish its safety and therapeutic window.

By systematically applying these well-established benchmarking protocols, the scientific community can effectively evaluate the potential of new antifungal candidates and prioritize those with the greatest promise to address the growing challenge of invasive fungal diseases.

References

  • Hope, W. W., & Walsh, T. J. (2019). Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data. Journal of Fungi, 5(4), 103. [Link]

  • Asadi, S., & Ghafourian, S. (2022). Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). International Journal of Antimicrobial Agents, 59(3), 106518. [Link]

  • Wang, Y., et al. (2015). Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents. Archives of Pharmacal Research, 38(4), 470-479. [Link]

  • Al-Masoudi, N. A., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24695-24713. [Link]

  • Rodrigues, J., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(11), 1103. [Link]

  • Patsnap. (2024). What is the mechanism of Ibrexafungerp Citrate?. Patsnap Synapse.[Link]

  • Wiederhold, N. P. (2020). Review of the Novel Investigational Antifungal Olorofim. Journal of Fungi, 6(3), 122. [Link]

  • Chandrika, T., et al. (2018). Novel fluconazole derivatives with promising antifungal activity. Bioorganic & Medicinal Chemistry, 26(3), 573-580. [Link]

  • IP Indexing. (n.d.). A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP STUDY OF AZOLE DERIVATIVES WITH ANTIFUNGAL ACTIVITY. IP Indexing.[Link]

  • Al-Masoudi, N. A., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24695-24713. [Link]

  • ResearchGate. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. ResearchGate.[Link]

  • Galdino, L. S., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2841. [Link]

  • Jallow, S., & Govender, K. (2021). Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections. Journal of Fungi, 7(11), 969. [Link]

  • Perfect, J. R. (2021). Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor. Journal of Fungi, 7(12), 1040. [Link]

  • Davis, J. A., & Vazquez, J. A. (2021). Rezafungin: a novel antifungal for the treatment of invasive candidiasis. Future Microbiology, 16(1), 27-36. [Link]

  • Zare, M., et al. (2023). Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science. Journal of Clinical Pharmacology, 63(S1), S29-S39. [Link]

  • Lamoth, F., & Jenks, J. D. (2024). The Role of Olorofim in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies. Journal of Fungi, 10(2), 105. [Link]

  • ResearchGate. (2020). Review of the Novel Investigational Antifungal Olorofim. ResearchGate.[Link]

  • ResearchGate. (2017). (PDF) Novel fluconazole derivatives with promising antifungal activity. ResearchGate.[Link]

  • Chandrika, T., et al. (2018). Novel fluconazole derivatives with promising antifungal activity. Bioorganic & Medicinal Chemistry, 26(3), 573-580. [Link]

  • Wiederhold, N. P. (2020). Review of the novel investigational antifungal olorofim. Scholars @ UT Health San Antonio.[Link]

  • ResearchGate. (2023). In Vitro Activity of the Novel Antifungal Olorofim against Scedosporium and Lomentospora prolificans. ResearchGate.[Link]

  • Li, X., et al. (2024). In Vitro Activitiy of Rezafungin in Comparison with Anidulafungin and Caspofungin against Invasive Fungal Isolates (2017 to 2022) in China. Journal of Fungi, 10(6), 442. [Link]

  • Kovacs, C., et al. (2020). In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae. Journal of Antimicrobial Chemotherapy, 75(1), 131-137. [Link]

  • Seyedmousavi, A., & Schuetz, A. N. (2025). Rezafungin, a New Second-Generation Echinocandin. CLSI.[Link]

  • Khichi, A., et al. (2022). In silico and in vitro evaluation of designed fluconazole analogues as lanosterol 14α-demethylase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(22), 11847-11860. [Link]

  • Ramani, R., & Chaturvedi, V. (2000). Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome. Journal of Clinical Microbiology, 38(7), 2623-2627. [Link]

  • Wildfeuer, A., & Laufen, H. (1995). [Comparison of seven methods of in vitro susceptibility testing of clinical yeast isolates against fluconazole]. Mycoses, 38(9-10), 373-380. [Link]

  • da Silva, C. C., et al. (2021). Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line. BioMed Research International, 2021, 6649835. [Link]

  • Ferreira, M., et al. (2021). Antifungal Activity of a Library of Aminothioxanthones. Pharmaceuticals, 14(11), 1111. [Link]

  • ResearchGate. (2002). In vitro susceptibility to fluconazole of Candida spp. isolates comparing three different methods. ResearchGate.[Link]

  • ResearchGate. (2022). Nanocarriers of Miconazole or Fluconazole: Effects on Three-Species Candida Biofilms and Cytotoxic Effects In Vitro. ResearchGate.[Link]

  • Al-jedah, J. H., et al. (2023). An In Vitro Evaluation of Anti-fungal Activity of Different Nano forms of Fluconazole Against Candida albicans. Biomedical and Pharmacology Journal, 16(3). [Link]

  • de Oliveira, K. M. C., et al. (2020). Cytotoxicity of fluconazole on canine dental pulp-derived stem cells. PLoS One, 15(7), e0235312. [Link]

  • Go, E. H., et al. (2021). Synergistic antifungal effects of botanical extracts against Candida albicans. PLoS One, 16(9), e0257068. [Link]

  • PubChem. (n.d.). This compound. PubChem.[Link]

  • Pharmaffiliates. (n.d.). Fluconazole - Impurity I. Pharmaffiliates.[Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Amino Fluconazole Bromide, a derivative and impurity of the antifungal agent Fluconazole.[1] Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory requirements with field-proven safety protocols to ensure the protection of personnel and the environment. The procedures outlined are based on the known hazards of the parent compound, Fluconazole, and the overarching principles of hazardous pharmaceutical waste management as mandated by the U.S. Environmental Protection Agency (EPA).

Hazard Assessment and Regulatory Framework

Inferred Hazard Profile

The disposal protocol is built upon the principle of managing this compound as a hazardous substance, assuming it shares the toxicological characteristics of its parent compound.

  • Human Health Hazards: Fluconazole is classified as harmful if swallowed (Acute Oral Toxicity Category 4).[2][3] More significantly, it is a known reproductive toxicant, with evidence suggesting it may damage fertility or the unborn child.[3][4][5] It is also documented as a skin and eye irritant.[2][6]

  • Environmental Hazards: The parent compound is recognized as being harmful to aquatic life with long-lasting effects.[3][4][7] The persistence of azole compounds and their transformation products in aquatic environments is a growing concern, necessitating stringent disposal measures to prevent environmental release.[8][9]

Hazard ClassificationDescriptionPrimary Safety Concern
Acute Toxicity (Oral) Harmful if swallowed.[2][3]Accidental ingestion can lead to adverse health effects.
Reproductive Toxicity May damage fertility or the unborn child.[3][4]Exposure, particularly for personnel of child-bearing potential, must be minimized.
Skin/Eye Irritation Causes skin and serious eye irritation.[2][6]Direct contact can cause inflammation and discomfort.
Aquatic Toxicity Harmful to aquatic organisms with long-lasting effects.[3][4][7]Improper disposal contaminates waterways, posing a risk to ecosystems.
Regulatory Context: EPA and RCRA

The disposal of pharmaceutical waste in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[10] In 2019, the EPA enacted specific regulations for the management of hazardous waste pharmaceuticals, found in 40 CFR Part 266 Subpart P.[11][12]

A key tenet of these regulations is the absolute prohibition on disposing of hazardous waste pharmaceuticals down the drain (sewering).[12][13] A pharmaceutical waste is considered hazardous if it meets one or more of the RCRA characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly named on the P- or U-lists of hazardous chemicals.[13]

While this compound is not explicitly listed, its profile as a reproductive toxicant and ecotoxin strongly suggests it should be managed as a characteristic hazardous waste to ensure full compliance and safety.

Personnel Safety and Spill Management

Prior to handling or disposal, it is imperative to establish robust safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following must be worn at all times when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves tested according to EN 374 are required.

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[6]

  • Lab Coat: A professional lab coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of aerosolization or dust generation, a NIOSH-approved respirator should be used.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don PPE: Before approaching the spill, don the full required PPE as listed above.

  • Contain the Spill: For solid (powder) spills, do not use dry sweeping, as this can generate hazardous dust. Gently cover the spill with a damp paper towel or use a specialized absorbent material to wet the powder.

  • Collect Material: Carefully collect the wetted material using a scoop or dustpan. Avoid actions that could create dust.[4]

  • Package Waste: Place all contaminated materials (absorbent, paper towels, scoop) into a designated, leak-proof hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container as "Hazardous Pharmaceutical Waste" and follow the disposal protocol in Section 4.

Waste Stream Classification and Segregation

Proper classification is the cornerstone of compliant disposal. The following decision workflow determines the correct waste stream for this compound.

G cluster_0 Waste Classification Workflow for this compound Start Material Identified for Disposal: This compound IsPharmaWaste Is it a pharmaceutical waste? Start->IsPharmaWaste IsHazardous Does it exhibit RCRA hazardous characteristics? (Toxicity, Ecotoxicity) IsPharmaWaste->IsHazardous Yes NonHaz Non-Hazardous Pharmaceutical Waste IsPharmaWaste->NonHaz No (Not Applicable) IsDEA Is it a DEA Controlled Substance? IsHazardous->IsDEA Yes (Assumed based on reproductive & eco-toxicity) IsHazardous->NonHaz No HazWaste RCRA Hazardous Pharmaceutical Waste IsDEA->HazWaste No DualWaste Dual RCRA/DEA Hazardous Waste IsDEA->DualWaste Yes

Caption: Decision workflow for classifying this compound waste.

Based on this logic, this compound waste is classified as RCRA Hazardous Pharmaceutical Waste . It is not a DEA Controlled Substance.

Step-by-Step Disposal Protocol

This protocol applies to pure this compound, contaminated labware (e.g., vials, spatulas), and spill cleanup materials.

  • Designate a Waste Container:

    • Use a dedicated, sealable, and leak-proof container compatible with the waste. A high-density polyethylene (HDPE) container is recommended.

    • The container must be in good condition, free from leaks or structural defects.[14]

  • Label the Container:

    • Before adding any waste, the container must be clearly labeled. The label must include:

      • The words: "Hazardous Waste Pharmaceuticals" [14]

      • The full chemical name: "this compound"

      • The applicable Hazard Characteristics (e.g., "Toxic," "Environmental Hazard")

      • The accumulation start date (the date the first piece of waste is added).

  • Segregate and Add Waste:

    • Place all materials contaminated with this compound directly into the labeled container.

    • This includes unused or expired compound, contaminated PPE (gloves, etc.), weighing papers, and disposable labware.

    • Crucially, do not mix this waste with other waste streams (e.g., biohazardous waste, sharps, non-hazardous trash).

  • Secure Storage:

    • Keep the hazardous waste container sealed at all times, except when adding waste.[14]

    • Store the container in a designated, secure satellite accumulation area within or near the laboratory.

    • This area must be inaccessible to the general public and clearly marked as a hazardous waste accumulation point.[14]

  • Arrange for Final Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Under no circumstances should this waste be placed in regular trash, flushed down a drain, or sent to a landfill. The required final disposal method for such hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.[12]

    • Provide the waste contractor with the full chemical name and any available safety information to ensure they can transport and dispose of it in compliance with all local, state, and federal regulations.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that ensures regulatory compliance, protects human health, and preserves environmental integrity.

References

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Secure Waste. (2026, January 14). EPA Final Rule on Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved from [Link]

  • American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Stericycle. (2025, May 20). An Overview of Healthcare Related EPA Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (2024, November 6). Safety Data Sheet: Fluconazole. Retrieved from [Link]

  • Spectrum Pharmacy Products. (2022, September 9). Scientific Documentation - F1355, Fluconazole, USP. Retrieved from [Link]

  • BioOrganics. (n.d.). This compound. Retrieved from [Link]

  • AWS. (2008, March 14). Material Safety Data Sheet - Fluconazole Solution for Infusion, IV.
  • Zgoła-Grześkowiak, A., et al. (2021).
  • Pacholak, A., et al. (2021). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Science of The Total Environment, 806(Pt 2), 149917.
  • Jabeen, F., et al. (2022). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Environmental Science & Technology, 56(15), 10647-10656.
  • Tomar, N. S., et al. (2021). A comprehensive review on environmental toxicity of azole compounds to fish. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 248, 109110.
  • Budai, M., et al. (2009). Aqueous Solvent System for the Solubilization of Azole Compounds. Journal of Pharmaceutical Sciences, 98(2), 659-668.

Sources

Personal protective equipment for handling 4-Amino Fluconazole Bromide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 4-Amino Fluconazole Bromide in a research and development setting. Given the limited specific hazard data for this compound, a precautionary approach is paramount. This guide is structured to provide a comprehensive framework for risk mitigation, drawing from established standards for potent pharmaceutical compounds and the known hazards of the parent compound, Fluconazole.

Hazard Assessment and Risk Mitigation

The primary goal is to minimize exposure through the hierarchy of controls:

  • Elimination/Substitution: Not applicable in this context.

  • Engineering Controls: The most critical layer of protection. All handling of powdered this compound should occur within a containment system.

  • Administrative Controls: Standard operating procedures (SOPs), training, and restricted access.

  • Personal Protective Equipment (PPE): A necessary final barrier.

Routes of exposure to potent compounds can include inhalation, ingestion, skin absorption, and eye contact[3].

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements for handling this compound. It is crucial to select PPE based on a thorough risk assessment of the specific procedures being performed[4][5].

Activity Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and Dispensing (in a containment system) Double-gloving with nitrile glovesSafety glasses with side shieldsNot required if handled in a certified containment systemDisposable lab coat or gown
Solution Preparation (in a containment system) Double-gloving with nitrile glovesSafety glasses with side shieldsNot required if handled in a certified containment systemDisposable lab coat or gown
Handling of Dilute Solutions (outside containment) Single pair of nitrile glovesSafety glasses with side shieldsNot typically required, but subject to risk assessmentLab coat
Spill Cleanup Double-gloving with nitrile glovesChemical splash goggles and face shieldPowered Air-Purifying Respirator (PAPR) with appropriate cartridges[6]Disposable, chemical-resistant coveralls
Waste Disposal Double-gloving with nitrile glovesSafety glasses with side shieldsNot typically required for sealed waste containersLab coat or gown

Note: Always inspect PPE for damage before and after use. Contaminated PPE must be disposed of as hazardous waste.

Operational Plan: From Receipt to Disposal

A structured workflow is essential to maintain safety and containment throughout the handling process.

Compound Receipt and Storage
  • Receipt: Upon arrival, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number (150168-54-0), and appropriate hazard warnings[7].

  • Storage: Store in a designated, locked, and well-ventilated area away from incompatible materials. For long-term storage, refrigeration at 2-8°C is recommended[1].

Weighing and Solution Preparation Workflow

This workflow must be conducted within a primary engineering control, such as a containment ventilated enclosure (CVE) or a glovebox isolator[8][9].

Weighing_and_Solution_Preparation cluster_containment Primary Engineering Control (e.g., CVE, Glovebox) Prep Prepare Work Area (Don PPE, decontaminate surfaces) Weigh Weigh Compound (Use dedicated equipment) Prep->Weigh Dissolve Prepare Solution (Add solvent to powder) Weigh->Dissolve Transfer Transfer Solution (Use closed-system transfer devices if possible) Dissolve->Transfer Decon Decontaminate (Clean all surfaces and equipment) Transfer->Decon End End Decon->End Start Start Start->Prep

Caption: Workflow for weighing and preparing solutions of this compound within a containment system.

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert others and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE for spill cleanup (see table above).

  • Contain: For liquid spills, use absorbent pads. For powder spills, gently cover with a damp cloth or absorbent material to prevent aerosolization.

  • Clean: Decontaminate the area using an appropriate cleaning agent.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.

Waste Segregation

Proper segregation of waste is crucial to ensure regulatory compliance and safety[10].

  • Solid Waste: Contaminated PPE, weighing papers, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and labeled hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a puncture-resistant sharps container.

Disposal Regulations

The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[11][12].

  • EPA: The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste[13][14]. All waste contaminated with this compound should be managed as hazardous waste.

  • DEA: While this compound is not a controlled substance, it is important to be aware of DEA regulations if working with other compounds that are[10].

  • State and Local Regulations: Be aware of and comply with any additional state or local regulations regarding pharmaceutical waste disposal.

All hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor[11].

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3).
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14).
  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. (2025, May 14).
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
  • Best Practices For Handling Potent APIs. Outsourced Pharma. (2015, July 7).
  • Handling Highly Potent Actives and Controlled Substances Safely and Securely. (2016, November 20).
  • Freund-Vector's Approach to Safely Processing Potent Compounds.
  • New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. (2023, June 9).
  • Containment of High-Potency Products in a GMP Environment. BioProcess International.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022, December 7).
  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. NIOSH. (2023, April 21).
  • OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. (2011, April 11).
  • Controlling Occupational Exposure to Hazardous Drugs. OSHA.
  • OSHA PPE Levels: Workplace Chemical Exposure Protection. MSC Industrial Supply. (2019, July 18).
  • Understanding OSHA Requirements for Personal Protective Equipment (PPE).
  • Personal protective equipment for chemical handling. Safety Notes.
  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. PubMed.
  • Material Safety Data Sheet. Pfizer.
  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, August 25).
  • This compound. PubChem.
  • This compound. Clearsynth.
  • SAFETY DATA SHEET. Fisher Scientific. (2014, March 5).
  • This compound. LGC Standards.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino Fluconazole Bromide
Reactant of Route 2
Reactant of Route 2
4-Amino Fluconazole Bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.